3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid
Description
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Properties
IUPAC Name |
3-(cyclopropanecarbonylamino)-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7-2-3-9(12(15)16)6-10(7)13-11(14)8-4-5-8/h2-3,6,8H,4-5H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZOVMPEFUHQCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588204 | |
| Record name | 3-[(Cyclopropanecarbonyl)amino]-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-66-9 | |
| Record name | 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Cyclopropanecarbonyl)amino]-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid synthesis protocol
An In-depth Technical Guide to the Synthesis of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic Acid
This document provides a comprehensive technical guide for the synthesis of this compound, a key intermediate in pharmaceutical and agrochemical research. The protocol herein is designed for researchers, chemists, and drug development professionals, offering a detailed methodology grounded in established chemical principles. This guide emphasizes not only the procedural steps but also the underlying rationale to ensure reproducibility, safety, and high-quality outcomes.
Introduction and Significance
This compound (CAS No. 915923-66-9) is an organic compound of significant interest in medicinal chemistry.[1][2] It serves as a crucial building block in the synthesis of complex molecular architectures. Its structural precursor, 3-Amino-4-methylbenzoic acid, is a known starting material for compounds with potential anti-tumor activity, such as cyclopropamitosene derivatives, and has also been investigated for herbicidal properties.[3][4][5] The amide linkage with a cyclopropyl group introduces conformational rigidity and unique metabolic properties, making the title compound a valuable intermediate for developing novel therapeutic agents.
This guide details a robust and efficient synthesis protocol based on the nucleophilic acyl substitution reaction between 3-amino-4-methylbenzoic acid and cyclopropanecarbonyl chloride.
Chemical Reaction Scheme and Mechanism
The synthesis proceeds via the acylation of the amino group of 3-amino-4-methylbenzoic acid with cyclopropanecarbonyl chloride in the presence of a non-nucleophilic base.
Overall Reaction:
Caption: Overall synthesis reaction scheme.
The reaction mechanism is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 3-amino-4-methylbenzoic acid attacks the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. The base, typically triethylamine, neutralizes the hydrochloric acid (HCl) byproduct, preventing the protonation of the starting amine and driving the reaction to completion.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Key Properties |
| 3-Amino-4-methylbenzoic acid | 2458-12-0 | 151.16 | White to off-white solid.[6] |
| Cyclopropanecarbonyl chloride | 4023-34-1 | 104.54 | Corrosive, moisture-sensitive liquid. |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Anhydrous grade, corrosive liquid. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous grade, volatile solvent. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 1 M aqueous solution. |
| Deionized Water | 7732-18-5 | 18.02 | High purity. |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Drying agent. |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel and condenser
-
Inert gas line (Nitrogen or Argon)
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for filtration (Büchner funnel, filter flask)
-
Analytical balance
-
pH meter or pH paper
-
Thin-Layer Chromatography (TLC) apparatus
Detailed Synthesis Protocol
This protocol is based on a 10 mmol scale. Adjustments may be necessary for scaling up or down.
Caption: Step-by-step experimental workflow diagram.
Step 1: Reaction Setup
-
Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser connected to a nitrogen gas inlet.
-
Add 3-amino-4-methylbenzoic acid (1.51 g, 10.0 mmol) to the flask.
-
Add 50 mL of anhydrous dichloromethane (DCM).
-
Stir the suspension and add triethylamine (2.1 mL, 15.0 mmol, 1.5 eq.). The addition of the base is crucial to neutralize the HCl generated during the reaction, which would otherwise form a non-nucleophilic ammonium salt with the starting material.
Step 2: Acylation Reaction
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
Dissolve cyclopropanecarbonyl chloride (1.10 g, 10.5 mmol, 1.05 eq.) in 10 mL of anhydrous DCM and add it to the dropping funnel.
-
Add the cyclopropanecarbonyl chloride solution dropwise to the stirred suspension over 30 minutes. A slow, controlled addition is critical to manage the exothermic nature of the acylation and prevent potential side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for an additional 4-6 hours.
Step 3: Reaction Monitoring
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC), eluting with a mixture such as 50:50 ethyl acetate/hexanes with 1% acetic acid. The disappearance of the starting amine spot indicates the reaction is complete.
Step 4: Workup and Product Isolation
-
Once the reaction is complete, pour the mixture into a separatory funnel containing 20 mL of deionized water.
-
Shake the funnel and separate the layers.
-
Carefully acidify the aqueous layer with 1 M HCl to a pH of 2-3. This step protonates the carboxylate group, rendering the product insoluble in the aqueous phase and facilitating its precipitation or extraction.
-
The product may precipitate as a solid at this stage. If so, it can be collected by vacuum filtration.
-
Alternatively, extract the acidified aqueous phase with DCM (3 x 30 mL).
-
Combine all organic layers.
Step 5: Purification
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
For further purification, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to obtain a high-purity crystalline product.
-
Dry the purified crystals under vacuum. The expected yield for this type of reaction is typically high, often in the range of 80-95%.[7]
Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight (219.24 g/mol ).[1][8]
-
Infrared (IR) Spectroscopy: To identify key functional groups (N-H stretch, C=O stretches for amide and carboxylic acid, O-H stretch).
-
Melting Point Analysis: To assess purity.
Safety and Handling Precautions
-
Conduct the synthesis in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Cyclopropanecarbonyl chloride is corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Triethylamine is a corrosive and flammable liquid.
Consult the Safety Data Sheets (SDS) for all reagents before beginning the procedure.
References
-
Chemchart. (n.d.). This compound (915923-66-9). Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-4-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Kim, J. H., et al. (2005). United States Patent No. US 6,943,170 B2. Google Patents.
-
Mondstar. (n.d.). 3-Amino-4-methylbenzoic Acid (CAS 2458-12-0): Applications in Organic Synthesis. Retrieved from [Link]
-
LookChem. (n.d.). Cas 2458-12-0, 3-Amino-4-methylbenzoic acid. Retrieved from [Link]
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Characterization of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid: A Physicochemical Whitepaper
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Abstract
This technical guide provides a comprehensive framework for the physicochemical characterization of the novel chemical entity 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid. As specific experimental data for this compound is not widely available, this paper outlines a predictive analysis based on its structural components and details the authoritative, step-by-step experimental protocols required to determine its critical physicochemical properties. These properties—including solubility, lipophilicity (LogP), dissociation constant (pKa), melting point, polymorphism, and thermal stability—are paramount for predicting a compound's behavior in biological systems and guiding successful drug development. This guide is designed to equip researchers with the necessary methodologies to generate a robust and reliable physicochemical profile.
Introduction and Structural Rationale
The molecule this compound is a derivative of benzoic acid, a structural motif present in numerous pharmaceutical agents.[1] A thorough understanding of its physicochemical properties is a prerequisite for any drug discovery and development program, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile.[2]
Structural Analysis:
-
Benzoic Acid Core: The benzenecarboxylic acid group is the primary driver of the molecule's acidic nature and provides a scaffold for molecular interactions.[3]
-
Amide Linkage: The amide bond introduces a degree of rigidity and potential for hydrogen bonding, influencing both solubility and receptor binding.
-
4-Methyl Group: This electron-donating group on the benzene ring is expected to slightly decrease the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[4]
-
N-Cyclopropylcarbonyl Group: This bulky, lipophilic group will significantly influence the molecule's overall lipophilicity and may impact its metabolic stability and binding orientation.
This guide will proceed by outlining the critical physicochemical parameters, the rationale for their importance, and the detailed experimental protocols for their determination.
Ionization Constant (pKa)
The pKa is a measure of the acidity of a compound. For this compound, the carboxylic acid group is the primary ionizable center. The pKa value is critical as it dictates the charge state of the molecule at a given pH, which profoundly affects its solubility, permeability across biological membranes, and receptor binding interactions.[5]
Predicted pKa:
Benzoic acid has a pKa of approximately 4.2.[3][6] The presence of an electron-donating methyl group at the para position (relative to the carboxyl group) would typically slightly increase the pKa (decrease acidity). However, the large acylamino substituent at the meta position will have a more complex influence. Based on the electronic effects of similar substituents, the pKa of the target molecule is predicted to be in the range of 4.0 - 5.0 .[4] Computational tools can provide a more precise initial estimate.[7][8]
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[9][10] It is the preferred method when sufficient quantities of the pure compound are available.[11]
Methodology:
-
Preparation: Accurately weigh and dissolve a sample of the compound in a suitable co-solvent/water mixture if aqueous solubility is low.[10][12] Methanol is a common choice.[9]
-
Titration: Place the solution in a thermostatted vessel (e.g., at 25°C) and perform a titration with a standardized, carbonate-free base solution (e.g., 0.1 M KOH).[10]
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.[9]
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which 50% of the acid has been neutralized.[9][10] For compounds with poor water solubility, a series of titrations in different co-solvent ratios can be performed, followed by extrapolation to zero co-solvent to determine the aqueous pKa.[10]
Lipophilicity (LogP and LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its pharmacokinetic behavior. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[13] For an ionizable molecule like a carboxylic acid, the distribution coefficient (LogD) at a specific pH (typically 7.4) is more physiologically relevant.[2]
Predicted Lipophilicity:
The presence of the cyclopropylcarbonyl and methyl groups suggests that the molecule will be significantly more lipophilic than benzoic acid (LogP ≈ 1.87).[3] In silico prediction tools, which use fragment-based or property-based methods, can provide a preliminary LogP estimate.[14] A predicted LogP in the range of 2.5 - 4.0 is expected.
Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)
While the traditional shake-flask method is the gold standard, RP-HPLC offers a faster, high-throughput alternative that is less sensitive to impurities and requires less material.[13][15] The method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its LogP value.[16][17]
Methodology:
-
Calibration: Prepare a set of standard compounds with known LogP values that are structurally similar to the test compound if possible.[15]
-
Chromatography: Inject the test compound and standards onto a C18 reverse-phase column. An isocratic mobile phase (e.g., a mixture of methanol and a buffered aqueous solution) is typically used.[17]
-
Data Acquisition: Record the retention time (t_R_) for each compound.
-
Calculation:
-
Calculate the retention factor, k', for each compound: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time.
-
Plot log(k') of the standards versus their known LogP values.
-
A linear regression of this plot creates a calibration curve.
-
The LogP of the test compound is determined by interpolating its log(k') value onto the calibration curve.[18]
-
-
LogD Determination: To determine LogD at a specific pH (e.g., 7.4), the aqueous component of the mobile phase is replaced with a buffer of the desired pH, and the analysis is repeated.[16]
Aqueous Solubility
Aqueous solubility is a critical property that influences a drug's dissolution rate and bioavailability.[2] For an acidic compound, solubility is highly dependent on pH, increasing significantly as the pH rises above the pKa due to the formation of the more soluble carboxylate salt.[19]
Experimental Protocol: Thermodynamic Shake-Flask Method
The shake-flask method is the definitive technique for determining thermodynamic equilibrium solubility.[20][21][22]
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to replicate vials containing an aqueous buffer of a specific pH (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).[23]
-
Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[22][23] The concentration of the dissolved compound should be constant in samples taken at consecutive time points (e.g., 24 and 48 hours) to confirm equilibrium.[21][23]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration (using a 0.45 µm filter).[23]
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC.[21]
-
pH Verification: Measure the pH of the saturated solution at the end of the experiment to ensure it has not changed significantly.[23]
Solid-State Characterization
Melting Point and Polymorphism
The melting point is a fundamental physical property that provides an indication of purity and lattice energy. The potential for a compound to exist in multiple crystalline forms, known as polymorphism, is a critical consideration in pharmaceutical development.[24][25] Different polymorphs can exhibit different melting points, solubilities, and stabilities, which can significantly impact bioavailability and product performance.[26][27]
Experimental Protocol: Differential Scanning Calorimetry (DSC) DSC is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature.[28] It is highly effective for determining melting points and detecting polymorphic transitions.[29][30]
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan and hermetically seal it.
-
Thermal Program: Place the pan in the DSC instrument and heat it at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).[30]
-
Data Analysis: The melting point is identified as the onset or peak of the endothermic event on the DSC thermogram. The area under the peak corresponds to the heat of fusion.[30] The presence of multiple melting peaks or exothermic events (recrystallization) prior to melting can indicate the presence of different polymorphs or the conversion from a less stable to a more stable form upon heating.[29]
Thermal Stability
Thermal stability refers to the stability of the compound when exposed to heat.[31] It is crucial for determining appropriate manufacturing and storage conditions.
Experimental Protocol: Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature.[32] It is used to determine the temperature at which a material begins to decompose.[33]
Methodology:
-
Sample Preparation: Place an accurately weighed sample onto the TGA balance pan.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).[33]
-
Data Analysis: A plot of mass versus temperature is generated. The onset temperature of a significant mass loss event indicates the beginning of thermal decomposition.[32] TGA can also quantify the amount of residual solvents or water in the sample.[34]
Data Summary and Workflow Visualization
The following table provides a template for summarizing the key physicochemical data for this compound.
| Parameter | Predicted Value/Range | Experimental Method | Importance in Drug Development |
| pKa | 4.0 - 5.0 | Potentiometric Titration | Governs ionization, solubility, and permeability[9] |
| LogP | 2.5 - 4.0 | RP-HPLC | Predicts membrane permeability and distribution[13] |
| LogD (pH 7.4) | (Dependent on pKa & LogP) | RP-HPLC | Physiological measure of lipophilicity[2] |
| Aqueous Solubility | pH-dependent | Shake-Flask Method | Impacts dissolution and bioavailability[20] |
| Melting Point (°C) | To be determined | DSC | Indicator of purity and lattice stability[29] |
| Polymorphism | To be determined | DSC, XRD | Affects stability, solubility, and bioavailability[24] |
| Decomposition Temp (°C) | To be determined | TGA | Defines thermal stability for processing/storage[32] |
Conclusion
The successful advancement of this compound as a potential therapeutic agent is contingent upon a robust and comprehensive understanding of its fundamental physicochemical properties. While predictive methods offer valuable initial guidance, the experimental protocols detailed herein—potentiometric titration, RP-HPLC, the shake-flask method, DSC, and TGA—represent the authoritative standards for generating the required data. This integrated approach, combining predictive analysis with rigorous experimental validation, provides a self-validating framework for establishing a complete physicochemical profile, thereby enabling informed decision-making in subsequent stages of drug formulation, ADME testing, and overall development. The stability of the final drug substance must be evaluated according to ICH guidelines.[35][36][37][38][39]
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An In-depth Technical Guide to 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid (CAS 915923-66-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid is a notable organic compound, distinguished by its unique structural amalgamation of a benzoic acid moiety, a methyl group, and a cyclopropylcarbonylamino side chain. This arrangement makes it a valuable building block in medicinal chemistry and organic synthesis. While extensive public data on its specific biological activity remains nascent, its structural components suggest potential applications in the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and an exploration of its potential roles in drug discovery, particularly as an intermediate for more complex active pharmaceutical ingredients (APIs).
Introduction and Chemical Profile
This compound, with the CAS number 915923-66-9, is a compound that brings together several key functional groups, making it a topic of interest for synthetic and medicinal chemists. The benzoic acid group provides a handle for further chemical modifications and influences the molecule's overall physicochemical properties, such as its acidity and potential for salt formation. The cyclopropyl ring is a well-recognized feature in modern drug design, often introduced to enhance metabolic stability, improve potency, and fine-tune the conformation of a molecule to better fit its biological target.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 915923-66-9 | Echemi[2] |
| Molecular Formula | C12H13NO3 | Chemchart[3] |
| Molecular Weight | 219.24 g/mol | Chemchart[3] |
| Hydrogen Bond Acceptors | 2 | Chemchart[3] |
| Hydrogen Bond Donors | 2 | Chemchart[3] |
| Rotatable Bonds | 3 | Chemchart[3] |
Synthesis and Mechanism
The synthesis of this compound is primarily achieved through the acylation of 3-amino-4-methylbenzoic acid with cyclopropanecarbonyl chloride. This is a standard nucleophilic acyl substitution reaction where the amino group of the benzoic acid derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.
Synthesis Protocol: A Self-Validating System
This protocol is designed to be self-validating by including in-process checks and purification steps that ensure the integrity of the final product.
Starting Materials:
-
3-Amino-4-methylbenzoic acid (CAS 2458-12-0)[4]
-
Cyclopropanecarbonyl chloride (CAS 4023-34-1)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 eq) dropwise. The triethylamine acts as a base to neutralize the HCl byproduct of the acylation reaction.
-
Acylation: Add a solution of cyclopropanecarbonyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding 1 M HCl. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.
dot
Caption: Synthesis workflow for this compound.
Potential Biological Significance and Applications
While specific biological data for this compound is not extensively available in public literature, its structural motifs are present in a number of biologically active compounds. Benzoic acid derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[5] The cyclopropanecarboxamide moiety is also a key feature in several enzyme inhibitors and receptor modulators. For instance, derivatives of 1-phenylcyclopropane carboxamide have been investigated for their antiproliferative activity.[1]
Given this, this compound is a prime candidate for screening in various biological assays, particularly in the context of cancer and inflammatory diseases. Its primary utility, however, appears to be as an intermediate in the synthesis of more complex molecules. The starting material, 3-amino-4-methylbenzoic acid, is a known intermediate in the synthesis of pharmaceuticals, including potential antitumor agents like cyclopropamitosene compounds.[6][7]
dot
Caption: Potential roles of the topic compound in drug discovery.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed to elucidate the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group, the cyclopropyl protons, and the amide proton.
-
Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the amide N-H and C=O stretches.
-
Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight and elemental composition of the compound.
Conclusion and Future Directions
This compound is a synthetically accessible molecule with significant potential as a building block in drug discovery and development. While its own biological profile is yet to be fully elucidated, its structural features suggest that it could be a valuable starting point for the synthesis of novel therapeutic agents. Future research should focus on the synthesis of a library of derivatives based on this scaffold and their subsequent screening against a panel of biological targets, such as protein kinases and inflammatory mediators. The detailed synthesis protocol provided herein offers a robust and reliable method for obtaining high-purity material for such investigations.
References
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LookChem. (n.d.). Cas 2458-12-0, 3-Amino-4-methylbenzoic acid. Retrieved from [Link]
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Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2021). PMC. Retrieved from [Link]
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3-Amino-4-methylbenzoic Acid (CAS 2458-12-0): Applications in Organic Synthesis. (n.d.). Retrieved from [Link]
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Chemchart. (n.d.). This compound (915923-66-9). Retrieved from [Link]
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Antiproliferative activity of cycloalkanecarboxamide derivatives possessing sulfonate or sulfamate moiety. (2020). PubMed. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2022). MDPI. Retrieved from [Link]
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Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. (2022). PubMed. Retrieved from [Link]
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Biological activity of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid
An In-Depth Technical Guide to the Biological Activity of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the hypothesized biological activity of the novel chemical entity, this compound. Based on structural-activity relationship (SAR) analysis of analogous compounds, we postulate that this molecule functions as a potent and selective antagonist of the Prostaglandin E2 Receptor 4 (EP4). The EP4 receptor is a key mediator in inflammatory and nociceptive pathways, making it a high-value target for a new generation of anti-inflammatory and analgesic therapeutics with a potentially improved safety profile over traditional non-steroidal anti-inflammatory drugs (NSAIDs). This guide outlines the proposed mechanism of action, a detailed roadmap for its in vitro and in vivo characterization, and robust experimental protocols to validate its therapeutic potential.
Introduction: Rationale and Scientific Foundation
Prostaglandin E2 (PGE2) is a principal mediator of inflammation and pain, exerting its effects through four G-protein coupled receptor subtypes (EP1-EP4).[1] Of these, the EP4 receptor has garnered significant attention as it is primarily responsible for PGE2-elicited pain and inflammation associated with conditions like osteoarthritis.[2] Unlike NSAIDs, which broadly inhibit cyclooxygenase (COX) enzymes and thereby disrupt the production of all prostanoids (including those with homeostatic functions), a selective EP4 antagonist offers a targeted therapeutic approach.[1] This specificity is anticipated to mitigate the gastrointestinal and cardiovascular side effects commonly associated with chronic NSAID use.[1]
The structure of this compound, featuring a benzoic acid core, is analogous to other known selective EP4 antagonists. The cyclopropylcarbonyl amino moiety is a critical pharmacophore that suggests a high binding affinity for the EP4 receptor. This guide is predicated on the hypothesis that this compound is a selective EP4 antagonist. The subsequent sections provide the scientific framework to rigorously test this hypothesis.
Proposed Mechanism of Action: EP4 Receptor Antagonism
We hypothesize that this compound acts by competitively binding to the EP4 receptor, thereby blocking the binding of its endogenous ligand, PGE2. The EP4 receptor is coupled to a Gs protein; its activation by PGE2 initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][3] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to the transcription of pro-inflammatory genes and the sensitization of nociceptors.[1][4] By antagonizing the EP4 receptor, this compound is expected to inhibit this signaling pathway, resulting in a reduction of inflammation and pain.[1]
Signaling Pathway Diagram
Caption: Hypothesized EP4 Receptor Antagonism Pathway.
Experimental Validation Workflow
To validate the hypothesized biological activity, a tiered approach is proposed, progressing from in vitro characterization to in vivo efficacy models. This workflow ensures a comprehensive evaluation of the compound's potency, selectivity, and therapeutic potential.
Overall Experimental Workflow Diagram
Caption: Tiered Experimental Validation Workflow.
Detailed Experimental Protocols
Part 1: In Vitro Characterization
-
Objective: To determine the binding affinity (Ki) of this compound for the human EP4 receptor.
-
Methodology: Competitive radioligand binding assay.
-
Protocol:
-
Membrane Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing the human EP4 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Radioligand: [3H]-PGE2.
-
Procedure: a. In a 96-well plate, combine EP4 receptor membranes, [3H]-PGE2 (at a concentration near its Kd), and varying concentrations of this compound. b. For non-specific binding determination, a parallel set of wells will contain a high concentration of unlabeled PGE2. c. Incubate at room temperature for 2 hours to reach equilibrium. d. Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer. e. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.
-
-
Objective: To measure the functional antagonist activity (IC50) of the compound by quantifying its ability to inhibit PGE2-induced cAMP production.[5][6]
-
Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay.[7]
-
Protocol:
-
Cell Line: Use HEK293 cells stably expressing the human EP4 receptor.
-
Cell Plating: Seed cells in a 384-well plate and incubate overnight.
-
Procedure: a. Pre-treat cells with a serial dilution of this compound for 30 minutes. b. Stimulate the cells with PGE2 at a concentration that elicits 80% of the maximal response (EC80) for 30 minutes. c. Lyse the cells and add the HTRF cAMP detection reagents (Eu3+-cryptate labeled anti-cAMP antibody and d2-labeled cAMP).[7][8] d. Incubate for 1 hour at room temperature. e. Read the plate on an HTRF-compatible reader, measuring fluorescence at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio and plot against the antagonist concentration to determine the IC50 value.
-
-
Objective: To assess the anti-inflammatory effect of the compound on primary immune cells.
-
Methodology: Measurement of pro-inflammatory cytokine release from lipopolysaccharide (LPS)-stimulated macrophages.[9][10]
-
Protocol:
-
Cell Source: Mouse bone marrow-derived macrophages (BMDMs) or a murine macrophage cell line (e.g., RAW 264.7).[11]
-
Procedure: a. Plate macrophages in a 96-well plate. b. Pre-treat cells with various concentrations of this compound for 1 hour.[11] c. Stimulate the cells with LPS (100 ng/mL) for 24 hours.[12] d. Collect the cell culture supernatant. e. Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits.[13]
-
Data Analysis: Determine the IC50 for the inhibition of each cytokine.
-
Part 2: In Vivo Efficacy Evaluation
-
Objective: To evaluate the acute anti-inflammatory activity of the compound.[14][15]
-
Methodology: Measurement of paw volume increase following subplantar injection of carrageenan.[16]
-
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (180-200 g).[16]
-
Procedure: a. Administer this compound (e.g., via oral gavage) at various doses. A vehicle control group and a positive control group (e.g., Indomethacin) will be included. b. After 1 hour, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[16] c. Measure the paw volume using a plethysmometer at baseline (pre-carrageenan) and at 1, 2, 3, and 4 hours post-carrageenan injection.[14]
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group at each time point.
-
-
Objective: To assess the therapeutic efficacy of the compound in a model of chronic inflammation and pain.[2][17]
-
Methodology: Evaluation of arthritis severity and pain hypersensitivity following CFA injection.
-
Protocol:
-
Animals: Lewis or Sprague-Dawley rats.
-
Induction of Arthritis: On day 0, induce arthritis by a single subcutaneous injection of CFA into the footpad of a rear paw.[17][18]
-
Treatment: Begin daily administration of this compound (or vehicle/positive control) from day 7 post-CFA injection.
-
Assessments: a. Arthritis Score: Visually score the severity of arthritis in the non-injected paws on a scale of 0-4. b. Paw Volume: Measure the volume of the non-injected paws periodically. c. Pain Hypersensitivity: Assess mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test) at regular intervals.
-
Data Analysis: Compare the arthritis scores, paw volumes, and pain thresholds between the treated and vehicle control groups over the course of the study.
-
Data Presentation and Interpretation
Quantitative data from the proposed studies should be summarized for clear interpretation and comparison.
Table 1: In Vitro Activity Summary
| Assay | Parameter | This compound |
| EP4 Receptor Binding | Ki (nM) | Expected Value |
| cAMP Functional Assay | IC50 (nM) | Expected Value |
| Macrophage Assay | TNF-α Inhibition IC50 (µM) | Expected Value |
| IL-6 Inhibition IC50 (µM) | Expected Value |
Table 2: In Vivo Efficacy in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3 hours |
| Vehicle Control | - | 0% |
| Test Compound | 3 | Expected Value |
| 10 | Expected Value | |
| 30 | Expected Value | |
| Indomethacin | 10 | Expected Value |
Conclusion
The structural features of this compound strongly suggest its potential as a selective antagonist of the EP4 receptor. This positions it as a promising candidate for development as a novel anti-inflammatory and analgesic agent with a potentially superior safety profile compared to existing therapies. The comprehensive experimental plan detailed in this guide provides a rigorous framework for validating this hypothesis, from initial molecular target engagement to demonstration of efficacy in established preclinical models of acute and chronic inflammation. Successful completion of these studies will provide the necessary foundation for advancing this compound into further preclinical and clinical development.
References
- Patsnap Synapse. (2024, June 21). What are EP4 antagonists and how do they work?
- Hata, A. N., & Breyer, R. M. (2004). Anti-inflammation therapy by activation of prostaglandin EP4 receptor in cardiovascular and other inflammatory diseases. PMC - PubMed Central.
- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
- Chondrex, Inc. (n.d.). A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats.
- Benchchem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
- NCBI. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- Chondrex, Inc. (n.d.). Adjuvant-Induced Arthritis Model.
- Nakao, K., Murase, A., Ohshiro, H., et al. (2019). Grapiprant: an EP4 prostaglandin receptor antagonist and novel therapy for pain and inflammation. PMC - PubMed Central.
- Bartosh, T. J., Ylöstalo, J. H., Mohammadipoor, A., et al. (2013). Macrophage Inflammatory Assay. PMC - NIH.
- Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G -coupled receptors in whole cell.
- Creative BioMart. (n.d.). cAMP Accumulation Assay.
- Wang, D., & DuBois, R. N. (2009). A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models. NIH.
- MDPI. (2023, May 22). Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models.
- Thermo Fisher Scientific. (n.d.). Immune Cell Stimulation via LPS Protocol.
- Lee, C. Y., et al. (2017). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI.
- Ganesan, K., & Xu, B. (2018). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. PubMed Central.
- Ernst, O. P., et al. (2000). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. PMC - NIH.
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An In-depth Technical Guide to Elucidating the Mechanism of Action for 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid
Abstract
3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid is a specific organic molecule with a defined chemical structure. While its direct biological mechanism of action is not extensively documented in publicly available literature, its core structure, 3-amino-4-methylbenzoic acid, is recognized as a key intermediate in the synthesis of various pharmaceuticals, notably as a related compound to the tyrosine kinase inhibitor Nilotinib.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive, hypothesis-driven framework for the systematic elucidation of its mechanism of action. We will operate under the primary hypothesis that this compound functions as a protein kinase inhibitor, based on structural analysis and its relation to known pharmacophores. This document details the authoritative experimental protocols, from initial target identification and validation to the characterization of downstream signaling effects, providing a robust roadmap for investigation.
Introduction and Foundational Hypothesis
The quest to understand a novel compound's mechanism of action (MoA) is the cornerstone of modern drug discovery. This compound (hereafter referred to as "CAMA") is a compound of interest due to its structural features. Its precursor, 3-amino-4-methylbenzoic acid, serves as a versatile building block for compounds with potential antitumor activity.[1] The structural relationship to Nilotinib, a potent Bcr-Abl kinase inhibitor, provides a compelling starting point for investigation.[2][3]
Therefore, this guide is built upon the primary working hypothesis that CAMA functions as an inhibitor of one or more protein kinases. Kinases are a critical class of enzymes often dysregulated in diseases like cancer, making them high-value therapeutic targets.[4] This document outlines the logical and experimental progression required to test this hypothesis, validate the molecular target, and characterize the compound's biological effects with scientific rigor.
Chemical Properties and Structure
A thorough understanding begins with the molecule's fundamental properties.
| Property | Value | Source |
| IUPAC Name | This compound | Chemchart[5] |
| CAS Number | 915923-66-9 | Echemi[6] |
| Molecular Formula | C₁₂H₁₃NO₃ | Echemi[6] |
| Molecular Weight | 219.24 g/mol | Echemi[6] |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2CC2 | - |
Core Strategy for MoA Elucidation: A Multi-Phased Approach
Determining the MoA is not a single experiment but a systematic process of elimination and confirmation. Our strategy is divided into three core phases: Target Identification, Target Validation, and Pathway Delineation.
Phase 1: Broad-Spectrum Target Identification
The initial goal is to cast a wide net to identify potential kinase targets with the highest binding affinity for CAMA. We combine computational and empirical methods for comprehensive screening.
Protocol: In Vitro Kinase Panel Screening
This experiment is the gold standard for identifying kinase targets. It involves testing the compound at a fixed concentration against a large panel of purified, recombinant kinases to measure the percent inhibition of their enzymatic activity.
Causality and Rationale: This approach directly measures the compound's effect on enzyme function. By using a broad panel (e.g., the 468-kinase DiscoverX panel), we gain an unbiased view of CAMA's selectivity profile. High inhibition of a specific kinase or kinase family points to a direct interaction.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of CAMA in 100% DMSO. Serially dilute to create working concentrations.
-
Assay Plate Preparation: Utilize a multi-well plate format (384-well is standard). Each well will contain a specific purified kinase, its corresponding substrate peptide, and ATP.
-
Compound Addition: Add CAMA to the assay wells at a final concentration of 1 µM. Include appropriate controls: a "no inhibitor" control (DMSO only) for 0% inhibition and a "no enzyme" or positive control inhibitor (e.g., Staurosporine) for 100% inhibition.
-
Reaction Initiation: Add ATP to each well to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes). The reaction allows the kinase to phosphorylate its substrate.
-
Reaction Termination & Detection: Stop the reaction using a termination buffer. The amount of phosphorylated substrate is quantified, typically using fluorescence, luminescence, or qPCR-based methods that measure the consumption of ATP.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the controls: % Inhibition = 100 * (1 - (Signal_CAMA - Signal_Min) / (Signal_Max - Signal_Min))
-
Hit Identification: Kinases exhibiting >70% inhibition are considered primary "hits" for further validation.
Hypothetical Data Summary:
| Kinase Target | Kinase Family | % Inhibition at 1 µM CAMA |
| Abl1 | Tyrosine Kinase | 95% |
| Src | Tyrosine Kinase | 88% |
| VEGFR2 | Tyrosine Kinase | 45% |
| CDK2 | CMGC | 12% |
| AKT1 | AGC | 5% |
Phase 2: Rigorous Target Validation & Characterization
Once primary hits are identified, the next critical phase is to validate these interactions within a cellular context and precisely quantify the compound's potency.
Protocol: Cellular Thermal Shift Assay (CETSA)
Causality and Rationale: The principle of CETSA is that a protein becomes more thermally stable when bound to a ligand.[4] This assay confirms that CAMA engages its target protein inside intact, live cells, providing crucial evidence that the interaction is not an artifact of an in vitro system.
Step-by-Step Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., K562, a human leukemia line known to be dependent on Bcr-Abl1 activity) to ~80% confluency.
-
Compound Treatment: Treat the cells with CAMA (e.g., at 10 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.
-
Heating Gradient: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling.
-
Cell Lysis: Lyse the cells to release their protein content via freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins. The supernatant contains the soluble, non-denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein (e.g., Abl1) remaining in the soluble fraction at each temperature point using Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and CAMA-treated samples. A rightward shift in the melting curve for the CAMA-treated sample indicates target stabilization and therefore, direct engagement.
Determining Potency (IC50) and MoA
With the target validated, we must determine potency (IC50) and the mode of inhibition (e.g., ATP-competitive). This is achieved through dose-response assays using the recombinant kinase. By varying both the inhibitor (CAMA) and ATP concentrations, one can construct Lineweaver-Burk plots to determine if the inhibition is competitive, non-competitive, or uncompetitive. Given the structural class, an ATP-competitive mechanism is highly probable.
Phase 3: Delineating the Downstream Signaling Pathway
Confirming that CAMA inhibits a target kinase is incomplete without understanding the functional consequences. If CAMA inhibits Abl1 kinase, we expect to see a reduction in the phosphorylation of its known downstream substrates.
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Potential therapeutic targets of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid
Executive Summary
3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid, designated herein as A-438, is a novel small molecule with potential therapeutic applications. Its unique chemical structure, featuring a cyclopropylamide moiety, suggests possible interactions with a range of biological targets. However, to date, the specific molecular targets and mechanism of action of A-438 remain uncharacterized. This technical guide provides a comprehensive, multi-pronged strategy for the identification and validation of its therapeutic targets. The approach outlined herein combines robust computational predictions with established experimental techniques, offering a clear and logical pathway from initial hypothesis generation to definitive target validation. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.
Introduction to this compound (A-438)
Chemical Properties and Rationale for Investigation
A-438 is an aromatic carboxylic acid with the molecular formula C12H13NO3. Its structure is characterized by a 4-methylbenzoic acid core, an amino linker, and a cyclopropylcarbonyl group. The presence of both hydrogen bond donors and acceptors, coupled with a rigid cyclopropyl group, suggests the potential for specific and high-affinity interactions with protein targets. While A-438 itself is not extensively documented in scientific literature, related compounds containing the 3-amino-4-methylbenzoic acid scaffold are utilized as intermediates in the synthesis of pharmaceuticals, including agents with potential antitumor activity.[1][2][3] This provides a strong rationale for the systematic investigation of A-438's biological activity and therapeutic potential.
Structural Analogs and Potential Therapeutic Areas
Analysis of structurally similar compounds can provide initial clues into the potential therapeutic areas for A-438. For instance, analogs of 4-{[cyclopropyl(propyl)amino]methyl}benzoic acid have been investigated for their anti-inflammatory and analgesic effects, suggesting that A-438 may also target pathways involved in inflammation.[4] Furthermore, the broader class of compounds containing the 4-methyl-3-aminobenzoic acid scaffold are intermediates in the synthesis of antileukemia agents.[5] These observations, while indirect, highlight the potential for A-438 to be active in oncology and inflammatory diseases.
A Multi-Faceted Approach to Target Identification
The identification of a novel compound's therapeutic target is a critical step in the drug discovery process. This guide proposes a hierarchical approach, beginning with broad, computational methods to generate a list of potential targets, followed by rigorous experimental validation to confirm these predictions.
In Silico Target Prediction: Generating a Hypothesis
Computational, or in silico, methods provide a time- and cost-effective means to predict potential drug-target interactions based on the chemical structure of a compound.[6][7] These approaches can be broadly categorized into ligand-based and structure-based methods.
2.1.1. Ligand-Based Approaches
These methods leverage the principle that structurally similar molecules often exhibit similar biological activities.[8] By comparing the structure of A-438 to databases of compounds with known targets, it is possible to infer potential targets for A-438.
-
Similarity Searching: Tools such as SwissTargetPrediction and the Similarity Ensemble Approach (SEA) can be used to identify proteins that are known to bind ligands structurally similar to A-438.
-
Pharmacophore Modeling: This involves identifying the 3D arrangement of chemical features of A-438 that are essential for biological activity and using this model to screen for proteins with complementary binding sites.
2.1.2. Structure-Based Approaches
When the three-dimensional structures of potential target proteins are known, molecular docking simulations can be employed to predict the binding affinity and mode of interaction between A-438 and the protein.[8][9] This can provide more detailed insights into the potential mechanism of action.
Table 1: Recommended In Silico Target Prediction Tools
| Tool/Method | Principle | Expected Output |
| SwissTargetPrediction | 2D and 3D chemical similarity | Ranked list of potential protein targets |
| SEA (Similarity Ensemble Approach) | Chemical similarity | Statistical significance of target predictions |
| Molecular Docking (e.g., AutoDock, Glide) | Structure-based ligand-protein interaction | Predicted binding affinity and pose |
Experimental Target Identification: From Hypothesis to Evidence
Following the generation of a prioritized list of potential targets from in silico screening, experimental methods are employed to identify the direct binding partners of A-438 in a biological context.
2.2.1. Affinity Chromatography-Mass Spectrometry (AC-MS)
AC-MS is a powerful technique for identifying proteins that physically interact with a small molecule.[10][11] This method involves immobilizing A-438 onto a solid support and then incubating it with a cell lysate. Proteins that bind to A-438 are "pulled down" and subsequently identified by mass spectrometry.
-
Probe Synthesis: Synthesize a derivative of A-438 with a linker arm suitable for immobilization (e.g., an amine or carboxylic acid) that does not interfere with its biological activity.
-
Immobilization: Covalently attach the A-438 derivative to an activated chromatography resin (e.g., NHS-activated sepharose).
-
Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line if oncology is the suspected therapeutic area).
-
Affinity Pulldown: Incubate the immobilized A-438 with the cell lysate to allow for protein binding.
-
Washing: Thoroughly wash the resin to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the resin.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the identified proteins to a control pulldown performed with an inactive analog or empty resin to identify specific binders.
2.2.2. Photo-Affinity Labeling
This technique provides a more direct method for identifying target proteins by covalently crosslinking the small molecule to its binding partner upon exposure to UV light.[12]
Caption: Workflow for Photo-Affinity Labeling.
Target Validation: Confirming the Interaction
Once a list of putative targets has been identified, it is crucial to validate the direct interaction between A-438 and these proteins and to characterize the functional consequences of this interaction.
Biophysical Assays for Direct Binding
Several biophysical techniques can be used to confirm and quantify the binding of A-438 to its putative target proteins in a purified system.
3.1.1. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (A-438) to a ligand (the target protein) immobilized on a sensor surface in real-time.[13][14][15][16][17] This allows for the determination of binding kinetics (kon and koff) and affinity (KD).
-
Protein Immobilization: Immobilize the purified putative target protein onto an SPR sensor chip.
-
Analyte Injection: Flow solutions of A-438 at various concentrations over the sensor surface.
-
Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the amount of A-438 bound to the protein.
-
Kinetic Analysis: Fit the binding data to a suitable model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
3.1.2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context.[18][19][20][21][22] The principle behind CETSA is that the binding of a ligand to a protein can stabilize the protein against thermal denaturation.
Caption: CETSA Experimental Workflow.
Functional Assays and Pathway Analysis
Confirming a direct physical interaction is only part of the validation process. It is equally important to demonstrate that the binding of A-438 to its target leads to a measurable functional consequence.
3.2.1. Enzymatic Assays
If the identified target is an enzyme, the effect of A-438 on its catalytic activity should be assessed. This can be done using a variety of assay formats, such as spectrophotometric, fluorometric, or radiometric assays, depending on the nature of the enzyme.
3.2.2. Cellular Signaling Assays
The engagement of A-438 with its target is likely to modulate one or more cellular signaling pathways. The impact of A-438 on these pathways can be investigated using techniques such as:
-
Western Blotting: To measure changes in the phosphorylation status or expression levels of key signaling proteins downstream of the target.
-
Reporter Gene Assays: To quantify the activity of transcription factors that are regulated by the signaling pathway of interest.
Table 2: Summary of Target Validation Techniques
| Technique | Principle | Key Information Obtained |
| Surface Plasmon Resonance (SPR) | Real-time, label-free binding | Binding kinetics (kon, koff), Affinity (KD) |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization | Target engagement in cells |
| Enzymatic Assays | Measurement of catalytic activity | Inhibition or activation of target enzyme |
| Western Blotting | Protein detection and quantification | Modulation of downstream signaling pathways |
Conclusion and Future Directions
The systematic approach outlined in this guide, combining computational prediction with rigorous experimental validation, provides a clear path forward for the elucidation of the therapeutic targets of this compound (A-438). The successful identification and validation of these targets will be a critical milestone in the development of A-438 as a potential therapeutic agent. Future work will focus on lead optimization to improve the potency, selectivity, and pharmacokinetic properties of A-438, as well as in vivo studies to assess its efficacy and safety in relevant disease models.
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Computational/in silico methods in drug target and lead prediction - PMC. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
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Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. (n.d.). Frontiers. Retrieved January 18, 2026, from [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2021). Bio-protocol. Retrieved January 18, 2026, from [Link]
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How does SPR work in Drug Discovery? (2025). deNOVO Biolabs. Retrieved January 18, 2026, from [Link]
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Machine learning approaches and databases for prediction of drug–target interaction: a survey paper. (2020). Briefings in Bioinformatics. Retrieved January 18, 2026, from [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). In Methods in Molecular Biology. Retrieved January 18, 2026, from [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). PubMed Central. Retrieved January 18, 2026, from [Link]
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How Is Surface Plasmon Resonance Used In Drug Discovery? (2025). YouTube. Retrieved January 18, 2026, from [Link]
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Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved January 18, 2026, from [Link]
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CETSA. (n.d.). Pelago Bioscience. Retrieved January 18, 2026, from [Link]
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Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. (2014). PubMed Central. Retrieved January 18, 2026, from [Link]
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Small molecule target identification using photo-affinity chromatography. (2019). PubMed Central. Retrieved January 18, 2026, from [Link]
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Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. (2020). LCGC International. Retrieved January 18, 2026, from [Link]
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Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. (2022). BrJAC. Retrieved January 18, 2026, from [Link]
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In Silico Analysis of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid: A Technical Guide for Drug Discovery Professionals
Introduction: The Rationale for In Silico Investigation
In the landscape of modern drug discovery, the journey from a chemical entity to a therapeutic candidate is a complex and resource-intensive endeavor. Small molecules, such as 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid, represent a significant portion of the developmental pipeline. The structural motif of this compound, particularly the 3-amino-4-methylbenzoic acid core, is found in precursors to clinically significant molecules, including kinase inhibitors. For instance, 3-Amino-4-methylbenzoic acid is a known starting material for the synthesis of Nilotinib, a potent inhibitor of the Bcr-Abl kinase used in the treatment of chronic myelogenous leukemia.[1][2] This structural lineage provides a compelling rationale for the in silico investigation of this compound as a potential kinase inhibitor.
This technical guide presents a comprehensive in silico modeling workflow designed to rigorously evaluate the potential of this compound as a therapeutic agent. We will navigate the essential computational techniques, from initial ligand and protein preparation to advanced molecular dynamics simulations and pharmacokinetic profiling. The methodologies described herein are grounded in established principles of computational chemistry and are designed to provide a robust framework for the virtual assessment of novel chemical entities.
Part 1: Foundational Steps - Ligand and Target Preparation
The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. Therefore, meticulous preparation of both the ligand (this compound) and the putative biological target is a critical first step.
Ligand Preparation: From 2D Structure to 3D Conformation
The initial representation of a molecule is typically a 2D drawing. To be used in computational modeling, this must be converted into a three-dimensional structure with an appropriate protonation state and minimized energy.
Protocol 1: Ligand Preparation Workflow
-
2D to 3D Conversion: Utilize a molecular editor such as MarvinSketch or ChemDraw to draw the 2D structure of this compound. Employ the software's built-in tools to generate an initial 3D conformation.
-
Protonation State Assignment: The biological activity of a molecule is highly dependent on its ionization state at physiological pH (typically ~7.4). Use a tool like Open Babel or a specialized pKa calculator to predict the protonation state of the carboxylic acid and any other ionizable groups. For this compound, the carboxylic acid is expected to be deprotonated at physiological pH.
-
Energy Minimization: The initial 3D structure is likely not in a low-energy conformation. Perform an energy minimization using a suitable force field, such as MMFF94 or UFF, to obtain a more energetically favorable and realistic conformation. This can be accomplished with software like Avogadro or the command-line interface of Open Babel.
Caption: Workflow for preparing the 3D ligand structure.
Target Selection and Preparation: Focusing on a Plausible Biological Target
Given the structural similarity of its precursor to intermediates of Nilotinib, a plausible hypothesis is that this compound may inhibit a protein kinase. For the purpose of this guide, we will select the Abl kinase as our primary target.
Protocol 2: Protein Target Preparation
-
Retrieve Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For Abl kinase, a relevant PDB entry would be one complexed with a known inhibitor (e.g., PDB ID: 2HYY for Abl kinase in complex with Nilotinib).
-
Initial Protein Cleaning: The raw PDB file often contains non-protein atoms such as water molecules, ions, and co-crystallized ligands. These should be removed, unless they are known to be critical for the protein's structural integrity or catalytic activity.
-
Protonation and Side-Chain Optimization: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) should be assigned based on the local microenvironment. Tools like H++ or the Protein Preparation Wizard in Maestro (Schrödinger) can automate this process. It is also crucial to check for and correct any missing side chains or atoms.
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. The constraints are typically applied to the protein backbone to preserve the overall fold, while allowing side chains to relax.
Part 2: Molecular Docking - Predicting Binding Pose and Affinity
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a cornerstone of structure-based drug design.
Protocol 3: Molecular Docking with AutoDock Vina
-
Grid Box Definition: Define a search space, or "grid box," around the active site of the target protein. This box should be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand. The location of the co-crystallized ligand in the original PDB structure can serve as a guide for defining the grid box.
-
Ligand and Receptor File Preparation: Convert the prepared ligand and receptor structures into the PDBQT file format required by AutoDock Vina. This format includes atomic charges and atom type definitions.
-
Running the Docking Simulation: Execute the AutoDock Vina program, providing the prepared ligand and receptor files, as well as the grid box parameters, as input. Vina will perform a series of conformational searches to identify the most favorable binding poses.
-
Analysis of Docking Results: The output of a Vina run is a set of predicted binding poses, each with an associated binding affinity score in kcal/mol. Lower (more negative) binding energies indicate a more favorable predicted interaction. The top-scoring poses should be visually inspected to assess their plausibility and to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
Caption: A streamlined workflow for molecular docking.
Part 3: Molecular Dynamics - Simulating the Dynamic Nature of the Complex
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a more dynamic and realistic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the complex and the nature of the intermolecular interactions.
Protocol 4: Molecular Dynamics Simulation with GROMACS
-
System Preparation: The docked ligand-receptor complex is placed in a simulation box, which is then filled with water molecules to solvate the system. Ions (e.g., Na+ and Cl-) are added to neutralize the system and to mimic physiological salt concentrations.
-
Energy Minimization: The entire system (protein, ligand, water, and ions) is energy minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired simulation temperature (e.g., 300 K) and the pressure is adjusted to atmospheric pressure. This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.
-
Production Run: Once the system is equilibrated, the production MD simulation is run for a specified period of time (typically tens to hundreds of nanoseconds). During the simulation, the trajectory of all atoms is saved at regular intervals.
-
Trajectory Analysis: The saved trajectory is analyzed to assess the stability of the ligand-receptor complex. Key metrics to analyze include:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand from their initial positions over time. A stable RMSD indicates that the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues or atoms around their average positions. High RMSF values can indicate regions of high flexibility.
-
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the receptor over the course of the simulation.
-
Part 4: ADMET Prediction - Assessing Drug-Likeness and Pharmacokinetic Properties
A promising drug candidate must not only bind to its target with high affinity but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction tools can provide early an assessment of these properties, helping to identify potential liabilities before significant resources are invested in experimental studies.[3][4]
Table 1: Key In Silico ADMET Predictions for this compound
| Property | Predicted Value | Implication |
| Molecular Weight | 219.24 g/mol | Complies with Lipinski's Rule of Five (<500 g/mol ), suggesting good absorption and distribution. |
| LogP | ~2.5 | Indicates a balance between hydrophilicity and lipophilicity, which is favorable for oral bioavailability. |
| Topological Polar Surface Area (TPSA) | ~75 Ų | Below the typical cutoff of 140 Ų, suggesting good cell membrane permeability.[5] |
| Number of Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule of Five (≤5). |
| Number of Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule of Five (≤10). |
| Ames Mutagenicity | Predicted Non-mutagenic | Suggests a low likelihood of being carcinogenic. |
| hERG Inhibition | Predicted Low Risk | Indicates a reduced risk of cardiotoxicity. |
Note: These are hypothetical predicted values for illustrative purposes. Actual values would be obtained from running the compound through ADMET prediction software.
Protocol 5: In Silico ADMET Prediction
-
Select a Prediction Tool: A variety of web-based and standalone software tools are available for ADMET prediction, such as SwissADME, pkCSM, and ADMETlab 2.0.[3]
-
Input the Ligand Structure: Provide the 2D or 3D structure of this compound to the selected tool, typically in SMILES or SDF format.
-
Run the Prediction: Initiate the ADMET prediction analysis. The tool will calculate a range of physicochemical and pharmacokinetic properties based on its underlying algorithms and models.
-
Interpret the Results: Analyze the predicted ADMET profile in the context of established guidelines for drug-likeness, such as Lipinski's Rule of Five. Pay close attention to any predicted liabilities, such as potential toxicity or poor metabolic stability.
Conclusion: Synthesizing In Silico Evidence for a Go/No-Go Decision
The in silico modeling workflow detailed in this guide provides a multi-faceted approach to evaluating the therapeutic potential of this compound. By combining molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can build a comprehensive computational profile of a compound's likely biological activity and pharmacokinetic properties. The insights gained from these in silico studies are invaluable for prioritizing candidates for experimental validation and for making informed go/no-go decisions in the early stages of drug discovery. It is imperative to remember that in silico predictions are models of reality and should always be validated through rigorous experimental testing.
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3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid literature review
An In-depth Technical Guide to 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a molecule of interest in medicinal chemistry and drug discovery. We will delve into its synthesis, physicochemical properties, and explore its potential biological activities and therapeutic applications based on current scientific literature. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Chemical Identity
This compound is a synthetic organic compound featuring a benzoic acid core functionalized with a cyclopropylcarbonylamino group at the 3-position and a methyl group at the 4-position. Its chemical structure makes it an intriguing candidate for investigation in various therapeutic areas.
Key Identifiers:
| Property | Value | Reference |
|---|---|---|
| CAS Number | 915923-66-9 | [1][2] |
| Molecular Formula | C12H13NO3 | [1] |
| Molecular Weight | 219.24 g/mol |[1] |
The core structure, a substituted benzoic acid, is a common scaffold in medicinal chemistry, known to interact with a variety of biological targets. The presence of the cyclopropyl group can confer unique properties such as increased metabolic stability and conformational rigidity, which can be advantageous in drug design.
Synthesis Pathway
The synthesis of this compound is typically achieved through the acylation of 3-amino-4-methylbenzoic acid with cyclopropanecarbonyl chloride. This is a standard and efficient method for forming the amide bond.[3]
General Synthesis Workflow
Sources
An In-depth Technical Guide on 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid: Synthesis, and Application as a Core Pharmaceutical Intermediate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
While not a therapeutic agent in its own right, 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid is a pivotal intermediate in contemporary drug discovery. Its unique structural features, combining a benzoic acid moiety with a cyclopropylcarbonylamino group, make it a valuable building block for synthesizing complex molecular architectures with significant pharmacological activity. This guide provides a detailed exploration of the synthesis of this core intermediate, its chemical properties, and its critical role in the development of advanced pharmaceutical compounds, most notably as a precursor to the anticancer drug Nilotinib.
Introduction: The Strategic Importance of a Core Moiety
In the landscape of medicinal chemistry, the discovery and optimization of synthetic routes to key intermediates are as crucial as the discovery of the final active pharmaceutical ingredient (API). This compound (Molecular Formula: C12H13NO3) exemplifies such a critical building block.[1] Its structure is a confluence of functionalities that medicinal chemists leverage for molecular recognition and tuning of pharmacokinetic properties.
The precursor to this molecule, 3-Amino-4-methylbenzoic acid, is a versatile organic intermediate used in the synthesis of various APIs, particularly in oncology.[2][3] The subsequent acylation with a cyclopropylcarbonyl group introduces a strained ring system that can impart favorable properties such as metabolic stability and conformational rigidity to the final drug molecule. This guide will illuminate the synthesis of this intermediate and contextualize its importance through its application in the synthesis of a landmark oncology drug.
Synthesis of the Core Intermediate: A Validated Protocol
The most direct and widely employed method for the synthesis of this compound is the acylation of 3-Amino-4-methylbenzoic acid. This reaction is a standard amide bond formation, which can be achieved with high efficiency.
Physicochemical Properties
A summary of the key physicochemical properties of the precursor and the final intermediate is presented below.
| Property | 3-Amino-4-methylbenzoic acid | This compound |
| CAS Number | 2458-12-0 | 915923-66-9[1] |
| Molecular Formula | C8H9NO2[3] | C12H13NO3[1] |
| Molecular Weight | 151.16 g/mol [3] | 219.24 g/mol [1] |
| Appearance | White to light yellow crystal powder[3] | (Predicted) White to off-white solid |
| Melting Point | 164-168 °C[3] | Not available |
Synthetic Workflow: Acylation via Acid Chloride
The protocol involves the conversion of cyclopropanecarboxylic acid to its more reactive acid chloride derivative, followed by reaction with 3-Amino-4-methylbenzoic acid. This acid chloride-mediated approach typically affords high yields.[4]
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An In-depth Technical Guide to the Synthesis and Potential Applications of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic Acid Structural Analogs
Abstract
This technical guide provides a comprehensive overview of 3-[(cyclopropylcarbonyl)amino]-4-methylbenzoic acid and its structural analogs, a class of compounds of significant interest in medicinal chemistry. Situated at the intersection of established pharmacophores, this scaffold holds considerable potential for the development of novel therapeutics, particularly in the field of oncology. This document details the strategic rationale for analog development, robust synthetic and analytical protocols, and an exploration of the structure-activity relationships (SAR) that govern the biological activity of these molecules, with a focus on their role as potential kinase inhibitors. This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of targeted molecular therapies.
Introduction: The Strategic Importance of the Scaffold
The core structure, this compound, is a deliberately designed molecule that combines several key features known to be advantageous in drug design. Its foundational component, 3-amino-4-methylbenzoic acid, is a critical starting material for the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). This lineage immediately places the scaffold within the highly validated and therapeutically significant domain of kinase inhibitors.
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer[1]. The development of small-molecule kinase inhibitors has revolutionized cancer therapy, with drugs like Nilotinib demonstrating the power of targeting specific molecular drivers of malignancy[2]. The 3-amino-4-methylbenzoic acid unit serves as a versatile anchor, presenting an amino group for diverse functionalization.
The introduction of the cyclopropylcarbonyl group is a strategic choice aimed at enhancing potency and modulating physicochemical properties. The cyclopropyl moiety is a "biosteric mimic" of larger, more flexible groups, but with a constrained conformation. This rigidity can lead to more specific and higher-affinity interactions with a target protein's binding site. Furthermore, the cyclopropyl group often improves metabolic stability and membrane permeability, favorable characteristics for any drug candidate.
This guide will deconstruct this scaffold, providing the scientific foundation and practical methodologies required to explore its chemical space and unlock its therapeutic potential.
Rationale for Analog Development: Tuning for Potency and Specificity
The development of analogs from a core scaffold is a cornerstone of modern drug discovery. The primary objective is to systematically modify the parent structure to optimize its biological activity, selectivity, and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). For the this compound scaffold, analog design focuses on three principal vectors of modification.
-
Vector 1: The Cyclopropyl Amide Moiety: This is a critical interaction domain. Modifications here, such as altering ring size (e.g., cyclobutyl, cyclopentyl) or introducing substituents on the ring, can directly impact binding affinity and selectivity for the target kinase. The amide linker itself is a key hydrogen bond donor and acceptor, and its conformation is crucial for activity.
-
Vector 2: The Benzoic Acid Ring: The substitution pattern on the aromatic ring influences electronic properties and provides vectors for further functionalization. The methyl group at the 4-position and the carboxylic acid at the 1-position are key features. Analogs can explore shifting these positions or adding other substituents (e.g., halogens, methoxy groups) to probe interactions within the binding pocket and alter solubility.
-
Vector 3: The Carboxylic Acid Bioisostere: The carboxylic acid group is a strong polar and ionizable feature. While important for solubility and potential interactions, it can also be a liability for cell permeability. Replacing it with bioisosteres (e.g., tetrazoles, hydroxamic acids) can maintain the key interactions while improving drug-like properties.
The logical flow for exploring these analogs is visualized in the workflow diagram below.
Caption: Workflow for the design and optimization of analogs.
Synthesis and Characterization
The synthesis of the core scaffold and its analogs is robust and relies on well-established organic chemistry principles. The key reaction is the formation of the amide bond between the starting material, 3-amino-4-methylbenzoic acid, and a suitable acylating agent.
General Synthetic Scheme
The primary route involves the acylation of 3-amino-4-methylbenzoic acid with cyclopropanecarbonyl chloride. This method is efficient and generally high-yielding.
Sources
Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic Acid Derivatives
Executive Summary: The Significance of a Privileged Scaffold
The 3-[(cyclopropylcarbonyl)amino]-4-methylbenzoic acid core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its rigid, three-dimensional structure conferred by the cyclopropyl group, combined with the specific hydrogen bonding capabilities of the amide linkage, makes it a highly effective pharmacophore for interacting with biological targets. The most prominent validation of this scaffold's utility is its central role in the structure of Ivacaftor (Kalydeco®), a groundbreaking potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, used in the treatment of cystic fibrosis.[1][2]
The synthesis of this core and its derivatives is, therefore, a critical task for drug discovery and development teams. The central challenge lies in the efficient and high-yielding formation of the amide bond between a substituted aniline and a cyclopropylcarbonyl moiety.[3][4] This guide provides an in-depth analysis of the primary synthetic strategies, detailed experimental protocols, and the mechanistic rationale behind procedural choices, empowering researchers to confidently synthesize and explore this valuable chemical space.
Retrosynthetic Analysis and Strategic Planning
The logical approach to designing the synthesis of the target molecule is to perform a retrosynthetic disconnection at the most synthetically accessible bond. In this case, the amide C-N bond is the clear choice, as amide bond formation is one of the most well-understood and reliable transformations in organic synthesis.[3][4][5]
This disconnection simplifies the target molecule into two readily available or easily synthesizable building blocks: 3-amino-4-methylbenzoic acid and cyclopropanecarboxylic acid (or its activated form).
Caption: Retrosynthetic analysis of the target scaffold.
Core Synthetic Strategies: Mechanism and Rationale
Two primary, field-proven strategies exist for constructing the target amide bond. The choice between them often depends on scale, substrate sensitivity, cost, and desired purity profile.
Strategy A: Acylation via Acid Chloride
This is a classic, robust, and often high-yielding method that proceeds through a highly reactive acylating agent.[6][7]
-
Mechanism: The synthesis begins with the conversion of cyclopropanecarboxylic acid to the highly electrophilic cyclopropanecarbonyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent step involves the nucleophilic attack of the amino group of 3-amino-4-methylbenzoic acid on the carbonyl carbon of the acid chloride. A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
-
Causality: The high reactivity of the acid chloride ensures a rapid reaction, often at room temperature.[7] However, this reactivity also necessitates careful handling due to its moisture sensitivity and corrosive nature. The choice of an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is critical to prevent unwanted side reactions with the acid chloride.
Strategy B: Direct Amidation via Peptide Coupling Agents
This strategy avoids the need to isolate a harsh acid chloride intermediate and is often preferred for more complex or sensitive substrates, reflecting its prevalence in modern pharmaceutical process chemistry.[2][5]
-
Mechanism: A coupling reagent activates the carboxylic acid in situ, converting the hydroxyl group into a better leaving group and forming a highly reactive intermediate (e.g., an active ester). This intermediate is then readily attacked by the amine to form the amide bond.[5] Common coupling agents include carbodiimides (DCC, DIC) and phosphonium or aminium/uronium salts like HATU, HBTU, and T3P.[2][8]
-
Causality: While often more expensive, coupling reagents offer milder reaction conditions and broader functional group tolerance. The byproducts generated are specific to the reagent used (e.g., dicyclohexylurea for DCC, which precipitates, or water-soluble byproducts for HATU/HBTU), influencing the choice of purification method. Patents for Ivacaftor synthesis frequently cite the use of coupling agents like HATU or T3P, underscoring their industrial relevance despite potential cost and environmental concerns with certain agents.[2][9]
Caption: Comparative workflow of the two primary synthetic strategies.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Cyclopropanecarbonyl chloride is corrosive and moisture-sensitive.
Protocol 1: Lab-Scale Synthesis via Acid Chloride Route
This protocol is optimized for typical laboratory-scale synthesis (1-5 g).
Materials:
-
3-Amino-4-methylbenzoic acid (1.0 eq)[10]
-
Cyclopropanecarbonyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-amino-4-methylbenzoic acid (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Stir the solution at room temperature for 10 minutes.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Acylation: Add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Workup: Once the reaction is complete, carefully quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/heptane) or flash column chromatography to yield the pure product.
Protocol 2: Synthesis via HATU Coupling
This protocol is suitable for substrates that may be sensitive to the harsher conditions of the acid chloride method.
Materials:
-
3-Amino-4-methylbenzoic acid (1.0 eq)[10]
-
Cyclopropanecarboxylic acid (1.05 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)[2]
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve cyclopropanecarboxylic acid (1.05 eq), 3-amino-4-methylbenzoic acid (1.0 eq), and HATU (1.1 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature for 4-6 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Extraction: Separate the layers. Wash the organic layer multiple times with water to remove DMF and other water-soluble byproducts, followed by a final wash with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography as described in Protocol 1.
Data Presentation and Characterization
Table 1: Comparison of Synthetic Strategies
| Parameter | Strategy A (Acid Chloride) | Strategy B (Coupling Agent) |
| Reagents | Cyclopropanecarbonyl chloride, TEA | Cyclopropanecarboxylic acid, HATU, DIPEA |
| Relative Cost | Lower | Higher |
| Reaction Conditions | 0 °C to RT; can be exothermic | Generally milder, Room Temperature |
| Byproducts | Triethylammonium chloride (salt) | Water-soluble uronium salts |
| Advantages | High reactivity, cost-effective, simple | Broad functional group tolerance, milder |
| Disadvantages | Harsh reagent, moisture-sensitive | Higher cost, byproduct removal can be tricky |
Table 2: Expected Analytical Data for this compound
| Property | Expected Value | Reference |
| CAS Number | 915923-66-9 | [11][12] |
| Molecular Formula | C₁₂H₁₃NO₃ | [11][12] |
| Molecular Weight | 219.24 g/mol | [12] |
| Appearance | White to off-white solid | [13] |
| Melting Point | Approx. 164-168 °C | [13] |
| ¹H NMR (DMSO-d₆) | Characteristic peaks for aromatic, methyl, cyclopropyl, and amide protons are expected. | [9] |
| ESI-MS (m/z) | Expected [M+H]⁺ at ~220.1 | N/A |
Outlook: The Path to Novel Derivatives
The protocols described herein serve as a robust foundation for synthesizing not only the parent scaffold but also a diverse library of derivatives for structure-activity relationship (SAR) studies. By substituting the starting materials, researchers can systematically probe the chemical space:
-
Varying the Benzoic Acid Moiety: Employing different substituted 3-amino-4-methylbenzoic acids allows for exploration of electronic and steric effects on the aromatic ring.
-
Modifying the Acyl Group: Replacing cyclopropanecarbonyl chloride with other acyl chlorides (e.g., cyclopentylcarbonyl chloride) can modulate lipophilicity and binding geometry.[7]
This synthetic flexibility is crucial for optimizing potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties in a drug discovery program.
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- Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. MDPI.
- CN105130891A - Ivacaftor synthesis method and intermediate thereof.
- Amidation – ACS GCI Pharmaceutical Roundtable. ACS GCI Pharmaceutical Roundtable.
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- Process For The Preparation Of Ivacaftor And Intermedi
- Biocatalytic amide bond form
- Chemistry of Amides. LibreTexts.
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- 3-Amino-4-methylbenzoic acid 99. Sigma-Aldrich.
- List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI.
- Cas 2458-12-0,3-Amino-4-methylbenzoic acid. LookChem.
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Application Note: Analytical Methods for 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid
Abstract
This document provides a comprehensive guide to the analytical methodologies for the characterization, identification, and quantification of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid. As a key intermediate in pharmaceutical synthesis, robust and reliable analytical methods are critical for ensuring quality control, stability, and purity throughout the drug development process. This guide details protocols for High-Performance Liquid Chromatography (HPLC) for assay and impurity profiling, as well as orthogonal techniques for structural confirmation and identity, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Acid-Base Titration. The protocols are designed to be self-validating, incorporating system suitability tests and quality control checks in line with international regulatory standards.
Introduction and Physicochemical Properties
This compound is an organic compound featuring a benzoic acid core, an amide linkage, and a cyclopropyl group. Its structure presents multiple functional groups—a carboxylic acid, an amide, and an aromatic ring—that dictate its chemical behavior and inform the selection of appropriate analytical techniques. The carboxylic acid moiety allows for acid-base chemistry, while the aromatic ring and amide group act as chromophores, making the molecule suitable for UV-based detection.
Accurate analysis is paramount for controlling the quality of this intermediate, identifying potential impurities from synthesis (e.g., starting materials like 3-amino-4-methylbenzoic acid), and detecting degradation products. The methods outlined herein are designed to be specific, accurate, and reproducible.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₃ | Calculated |
| Molecular Weight | 219.24 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | ~164-168 °C | [3] |
| pKa (predicted) | 4.61 ± 0.10 (Carboxylic Acid) | [3] |
| Solubility | Very soluble in water; slightly soluble in DMSO, Methanol | [3][4] |
Quantitative Analysis: Assay and Impurity Profiling by HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the primary method for determining the potency (assay) and purity of this compound. The method's high resolution allows for the separation of the main component from closely related impurities.
Principle of the Method
A reversed-phase HPLC method is employed, where the analyte is separated on a non-polar stationary phase (C18) with a polar mobile phase. The presence of a carboxylic acid group makes the analyte's retention sensitive to the pH of the mobile phase. By using a buffered mobile phase with a pH well below the analyte's pKa (e.g., pH 2.5-3.0), the carboxylic acid remains protonated (in its neutral form), ensuring good retention, sharp peak shape, and reproducible chromatography.
Experimental Protocol: HPLC-UV Method
Instrumentation & Consumables:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC-grade acetonitrile, methanol, and water.
-
Potassium phosphate monobasic, phosphoric acid.
Reagent Preparation:
-
Mobile Phase A (Aqueous Buffer): Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 2.8 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): HPLC-grade acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (0.2 mg/mL): Accurately weigh approximately 20 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.2 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be analyzed.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution (see Table 2) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Run Time | 30 minutes |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 30 | 70 |
| 22.0 | 70 | 30 |
| 30.0 | 70 | 30 |
System Suitability Testing (SST) - A Self-Validating System
Before any sample analysis, the performance of the chromatographic system must be verified. This is a mandatory step to ensure the validity of the results, as required by regulatory bodies like the FDA and outlined in pharmacopeias such as the USP.[5][6][7]
Procedure:
-
Equilibrate the system with the initial mobile phase conditions for at least 30 minutes.[8]
-
Make one blank injection (diluent) to ensure no interfering peaks are present.
-
Perform five replicate injections of the Standard Solution.
Acceptance Criteria:
| Parameter | Requirement | Rationale |
| Precision (%RSD) | ≤ 2.0% for the peak area | Ensures the system provides repeatable results.[8][9] |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry, ensuring accurate integration.[8][9] |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and separation power.[8] |
Do not proceed with sample analysis if SST criteria are not met. Troubleshoot the system by checking for leaks, mobile phase preparation issues, or column degradation.[5]
Analysis and Calculations
-
Inject the prepared Sample Solution(s) in duplicate.
-
Integrate the chromatograms and identify the peak for this compound based on its retention time from the standard injections.
Assay Calculation:
Where:
-
Area_Sample is the average peak area of the analyte in the sample injections.
-
Area_Std is the average peak area of the analyte in the standard injections.
-
Conc_Std and Conc_Sample are the concentrations of the standard and sample solutions, respectively.
-
Purity_Std is the purity of the reference standard (%).
Impurity Calculation (Area %):
Where Total_Area is the sum of all peak areas in the chromatogram.
Orthogonal and Confirmatory Methods
To ensure comprehensive characterization and confirm identity, orthogonal analytical techniques should be used.
Identity Confirmation by Mass Spectrometry (MS)
Principle: Mass spectrometry provides molecular weight information, which is a fundamental property of the compound. Electrospray ionization (ESI) is a suitable technique for this molecule, capable of producing protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions.
Protocol:
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion.
-
Ionization Mode: ESI, positive and negative modes.
-
Sample Prep: Prepare a dilute solution (~10 µg/mL) in methanol or the HPLC diluent.
-
Expected Ions:
-
Positive Mode ([M+H]⁺): m/z 220.2
-
Negative Mode ([M-H]⁻): m/z 218.2
-
Functional Group Identification by FTIR Spectroscopy
Principle: Fourier-Transform Infrared (FTIR) spectroscopy identifies characteristic functional groups based on their absorption of infrared radiation.
Protocol:
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet.
-
Expected Characteristic Peaks:
-
~3300 cm⁻¹: N-H stretch (amide).
-
~3000-2500 cm⁻¹ (broad): O-H stretch (carboxylic acid).
-
~1700-1680 cm⁻¹: C=O stretch (carboxylic acid).
-
~1650-1630 cm⁻¹: C=O stretch (amide I band).
-
~1550-1520 cm⁻¹: N-H bend (amide II band).
-
Assay by Non-Aqueous Acid-Base Titration
Principle: As an orthogonal method to HPLC, the acidic carboxylic acid group can be quantified by titration with a strong base in a non-aqueous solvent.[10] Non-aqueous conditions are necessary because the analyte may have limited solubility in water and the acidic proton is more readily titrated in a non-competing solvent.[11]
Protocol:
-
Titrant: 0.1 M Tetrabutylammonium hydroxide (TBAH) in isopropanol.
-
Solvent: Pyridine or a similar basic solvent that can dissolve the sample and will not interfere with the titration.
-
Indicator: Potentiometric determination using a suitable electrode system (e.g., glass-calomel).
-
Procedure:
-
Accurately weigh ~150 mg of the sample into a titration vessel.
-
Dissolve in 50 mL of pyridine.
-
Titrate with standardized 0.1 M TBAH, recording the potential (mV) versus the volume of titrant added.
-
Determine the equivalence point from the inflection point of the titration curve.
-
-
Calculation: The assay is calculated based on the volume of titrant consumed and the 1:1 stoichiometry of the reaction.
Analytical Method Workflow
The selection and sequence of analytical methods are crucial for efficient and comprehensive quality assessment. The following workflow provides a logical approach from initial identification to final quantification.
Caption: Core parameters for analytical method validation per ICH Q2(R1).
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.[Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.[Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.[Link]
-
Quality Guidelines. International Council for Harmonisation (ICH).[Link]
-
3 Key Regulatory Guidelines for Method Validation. Altabrisa Group.[Link]
-
System suitability Requirements for a USP HPLC Method. MicroSolv Technology Corporation.[Link]
-
Potentiometric titration of naphthyl esters of carboxylic acids in non-aqueous solvent. Royal Society of Chemistry.[Link]
-
System Suitability in HPLC Analysis. Pharmaguideline.[Link]
-
General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. U.S. Pharmacopeia.[Link]
-
Acid–Base Titrations. Chemistry LibreTexts.[Link]
-
SOP for Guideline for System Suitability Test for HPLC Analysis. Pharma Times Official.[Link]
-
Non aq. acid base titration. Slideshare.[Link]
-
Carboxylic Acid Unknowns and Titration. University of Wisconsin-La Crosse.[Link]
-
3-Amino-4-methylbenzoic acid. PubChem, National Center for Biotechnology Information.[Link]
-
How can I separate drugs with carboxylic and amide groups by using HPLC? ResearchGate.[Link]
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HPLC Separation of Carboxylic Acids. SIELC Technologies.[Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Center for Biotechnology Information.[Link]
-
RAPID AND SELECTIVE DERIVATIZATION METHOD FOR THE NITROGEN-SENSITIVE DETECTION OF CARBOXYLIC ACIDS IN BIOLOGICAL FLUIDS PRIOR TO GAS CHROMATOGRAPHIC ANALYSIS. DSpace.[Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications.[Link]
-
Cas 2458-12-0,3-Amino-4-methylbenzoic acid. LookChem.[Link]
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Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. AIR Unimi.[Link]
-
Liquid chromatographic determination of amino and imino acids and thiols by postcolumn derivatization with 4-fluoro-7-nitrobenzo-2,1,3-oxadiazole. PubMed.[Link]
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HPLC analysis of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid
An Application Note for the Isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid
Abstract
This application note presents a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The methodology is designed for researchers, scientists, and drug development professionals requiring a precise, accurate, and validated assay for this compound in contexts such as purity assessment, stability testing, and quality control. The protocol details the chromatographic conditions, system suitability criteria, and a comprehensive validation strategy based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.
Introduction and Method Rationale
This compound is an organic molecule featuring a benzoic acid moiety, making it an aromatic carboxylic acid. Accurate quantification of such compounds is crucial in pharmaceutical development and manufacturing. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1]
The selected analytical approach is Reversed-Phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity.[2] The stationary phase is nonpolar (e.g., C18), while the mobile phase is a more polar aqueous-organic mixture. The key to successfully analyzing ionizable compounds like this compound is the control of the mobile phase pH.[2][3] The carboxylic acid group on the analyte is acidic and will be ionized (deprotonated) at neutral or basic pH, making it highly polar and resulting in poor retention and peak shape on a reversed-phase column.
To ensure consistent and robust retention, the ionization of the carboxylic acid must be suppressed. This is achieved by acidifying the mobile phase to a pH of approximately 2-3, which is well below the pKa of the carboxylic acid group.[4][5] Under these conditions, the analyte is in its neutral, more hydrophobic form, allowing for optimal interaction with the C18 stationary phase and resulting in a sharp, symmetrical peak.
This application note provides a complete protocol, from sample preparation to full method validation, ensuring the resulting data is reliable and suitable for regulatory purposes.
Analyte Physicochemical Properties
A fundamental understanding of the analyte's properties is essential for effective HPLC method development.
| Property | Value | Source |
| Chemical Structure | ![]() | N/A |
| Molecular Formula | C₁₂H₁₃NO₃ | [6] |
| Molecular Weight | 219.24 g/mol | [6] |
| Predicted Water Solubility | 346.97 mg/L | [7] |
| Key Functional Groups | Carboxylic Acid, Amide, Aromatic Ring | N/A |
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated with standard buffers.
-
Volumetric Glassware: Class A.
-
Solvent Filtration Assembly: With 0.45 µm membrane filters.
Reagents and Chemicals
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: HPLC grade or purified to 18.2 MΩ·cm.
-
Phosphoric Acid (H₃PO₄): ACS grade or higher.
-
This compound: Reference Standard of known purity.
Chromatographic Conditions
The following table summarizes the optimized isocratic HPLC method parameters.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the analyte. The specified dimensions are standard for robust separations.[5] |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 2.5) (50:50, v/v) | The acidic pH suppresses the ionization of the carboxylic acid, ensuring good retention and peak shape.[2][4] The ACN/water ratio provides optimal elution within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 245 nm | The optimal wavelength should be determined by running a UV scan of the analyte in the mobile phase. 245 nm is a representative value for a substituted aromatic system. |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any potential early-eluting impurities. |
Solution Preparation
-
20 mM Phosphate Buffer (pH 2.5): Dissolve 2.72 g of monobasic potassium phosphate (KH₂PO₄) in 1 L of HPLC grade water. Adjust the pH to 2.5 using phosphoric acid. Filter through a 0.45 µm filter before use.
-
Mobile Phase: Mix the prepared phosphate buffer and acetonitrile in a 50:50 volume/volume ratio. Degas the solution before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved by injecting the working standard solution (e.g., 100 µg/mL) five or six times and evaluating the results against predefined criteria.[8]
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and the sharpness of the peak. |
| % RSD of Peak Area | ≤ 1.0% | Demonstrates the precision of the injector and detector. |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump flow rate and mobile phase composition. |
HPLC Analysis Workflow
The following diagram illustrates the logical flow of the analytical procedure.
Caption: General workflow for HPLC analysis.
Method Validation Protocol (ICH Q2(R2))
Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[9][10] The following parameters must be evaluated according to ICH guidelines.[1][11]
Caption: Core parameters for method validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.
-
Protocol: Analyze a blank (mobile phase), a placebo (if applicable), and a solution of the analyte. The blank and placebo should show no interfering peaks at the retention time of the analyte. Stress studies (e.g., acid, base, peroxide, heat, light) can be performed to demonstrate that degradation products do not co-elute with the main peak.
Linearity and Range
-
Protocol: Prepare a series of at least five concentrations of the analyte across the expected range (e.g., 50% to 150% of the working concentration). A typical range for an assay is 80-120% of the test concentration.[10]
-
Acceptance Criteria: Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
-
Protocol: Perform recovery studies by spiking a placebo or sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120%), with three replicates at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is evaluated at two levels: repeatability and intermediate precision.[10]
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Acceptance Criteria: The %RSD of the results should be ≤ 2.0%.
-
-
Intermediate Precision (Ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The %RSD between the two sets of data should meet predefined criteria, typically ≤ 2.0%.
-
Limit of Quantitation (LOQ)
LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Verify the LOQ by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
Robustness
-
Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results.
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Mobile Phase pH (e.g., ± 0.2 units)
-
Column Temperature (e.g., ± 2 °C)
-
Organic Content in Mobile Phase (e.g., ± 2%)
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the changes.
Conclusion
The isocratic RP-HPLC method described in this application note is demonstrated to be simple, precise, accurate, and robust for the quantitative determination of this compound. The method's reliance on straightforward pH control to ensure analyte retention makes it reliable and easy to implement in a quality control environment. The comprehensive validation protocol ensures that the method is fit for its intended purpose and generates data that meets stringent scientific and regulatory standards.
References
-
HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. Available from: [Link]
-
Chromatographic separations of aromatic carboxylic acids. PubMed. Available from: [Link]
-
Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. Available from: [Link]
-
Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Taylor & Francis Online. Available from: [Link]
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Isocratic Reverse-Phase HPLC for Determination of Organic Acids in Kargı Tulum Cheese. ResearchGate. Available from: [Link]
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ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available from: [Link]
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HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering. Available from: [Link]
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Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]
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Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available from: [Link]
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Reversed Phase HPLC Method Development. Phenomenex. Available from: [Link]
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New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available from: [Link]
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Analytical Methods for Organic Acids. Shimadzu. Available from: [Link]
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Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Available from: [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available from: [Link]
-
This compound (915923-66-9). Chemchart. Available from: [Link]
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NMR spectroscopy of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid
An In-Depth Guide to the NMR Spectroscopic Characterization of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying principles and strategic choices in experimental design. We present detailed protocols for sample preparation, data acquisition for ¹H, ¹³C, and advanced 2D NMR experiments, and a thorough guide to spectral interpretation. The methodologies described herein are designed to be self-validating, ensuring high-fidelity data for unambiguous molecular characterization.
Introduction: The Significance of Structural Verification
This compound is a molecule of interest in medicinal chemistry and materials science, incorporating three key functional motifs: a substituted aromatic ring, an amide linkage, and a cyclopropyl group. The precise arrangement of these components dictates the molecule's chemical and biological properties. Therefore, unambiguous structural verification is a critical step in its synthesis and application.
NMR spectroscopy stands as the premier analytical technique for the complete structural analysis of such organic molecules in solution.[1][2] This guide provides the necessary protocols and theoretical background to acquire and interpret a full suite of NMR data for this specific compound, ensuring confidence in its structural assignment.
Molecular Structure and Numbering Scheme
For clarity in spectral assignment, the following numbering scheme will be used throughout this guide.
Caption: Structure of this compound.
Experimental Workflow: From Sample to Structure
The process of NMR analysis is a sequential workflow. Each step is crucial for the quality of the final data and the reliability of the structural interpretation.
Sources
Application Notes and Protocols for the Utilization of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid in Drug Discovery
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can be tailored to interact with specific biological targets is of paramount importance. 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid is a compound of significant interest, emerging from a chemical class—benzoic acid derivatives—that has yielded a multitude of clinically relevant therapeutics.[1][2][3][4][5] The unique structural features of this molecule, namely the cyclopropylcarbonyl moiety and the substituted benzoic acid core, suggest its potential as a versatile starting point for the development of new drugs targeting a range of pathologies, including inflammation, cancer, and metabolic diseases.
While direct biological data for this compound is not extensively published, its structural analogs have demonstrated significant activity as modulators of key cellular pathways. Notably, similar benzoic acid derivatives have been identified as potent antagonists of the prostaglandin E2 receptor 4 (EP4), peroxisome proliferator-activated receptor alpha (PPARα) agonists, and inhibitors of carbonic anhydrases (CAs).[6][7][8][9][10][11] This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and potential applications of this compound in a drug discovery context. We will present detailed protocols for its synthesis, in vitro screening against hypothesized targets, and a roadmap for in vivo evaluation.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its effective use in drug discovery workflows. These properties influence its solubility, permeability, and potential for formulation.
| Property | Value | Source |
| Molecular Formula | C12H13NO3 | [12] |
| Molecular Weight | 219.24 g/mol | [12] |
| Hydrogen Bond Donors | 2 | [12] |
| Hydrogen Bond Acceptors | 3 | [12] |
| Rotatable Bonds | 3 | [12] |
Synthesis Protocol
The synthesis of this compound can be readily achieved through the acylation of its commercially available precursor, 3-Amino-4-methylbenzoic acid.
Workflow for the Synthesis of this compound
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- 3. Benzoic acid derivatives | PPTX [slideshare.net]
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- 8. flore.unifi.it [flore.unifi.it]
- 9. Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of cyclic amine-substituted benzoic acids as PPARα agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound (915923-66-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
Application Notes and Protocols for 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid: A Key Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid in Drug Development
In the landscape of modern pharmaceutical synthesis, the strategic selection of building blocks is paramount to the efficient and robust production of active pharmaceutical ingredients (APIs). This compound has emerged as a critical intermediate, most notably in the synthesis of the targeted cancer therapeutic, Nilotinib.[1][2][3] Its unique structural features, comprising a benzoic acid moiety for further chemical elaboration and a cyclopropylcarbonylamino group that can influence molecular conformation and metabolic stability, make it a valuable component in drug design.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides in-depth application notes and detailed protocols for the synthesis, purification, and quality control of this compound, with a primary focus on its role as a key intermediate in the synthesis of Nilotinib. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both scientific integrity and practical applicability in a laboratory setting.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, synthesis, and analysis. The following table summarizes key data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₃ | ChemChart |
| Molecular Weight | 219.24 g/mol | ChemChart |
| CAS Number | 915923-66-9 | ChemChart |
| Appearance | White to off-white solid | Inferred from precursors |
| Melting Point | Not explicitly available, but expected to be a crystalline solid with a defined melting point. | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol.[4] | Inferred from related compounds |
| ¹H NMR | Expected chemical shifts for aromatic, cyclopropyl, and amide protons. | Inferred from similar structures |
| ¹³C NMR | Expected chemical shifts for carbonyl, aromatic, and aliphatic carbons. | Inferred from similar structures |
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of 3-amino-4-methylbenzoic acid with cyclopropanecarbonyl chloride. This reaction is a standard nucleophilic acyl substitution at the amino group of the benzoic acid derivative.[5][6]
Reaction Scheme
Sources
- 1. Nilotinib synthesis - chemicalbook [chemicalbook.com]
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- 3. WO2015087343A2 - An improved process for the preparation of nilotinib and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 4. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Application Notes & Protocols: In Vivo Evaluation of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid
Prepared by: Gemini, Senior Application Scientist
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Therapeutic Potential of a Novel Benzoic Acid Derivative
3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid is a novel small molecule with structural motifs suggestive of interaction with key biological pathways. While this specific molecule is not extensively documented in public literature, its core structure, a substituted benzoic acid, is shared by a class of compounds known to modulate inflammatory and pain signaling pathways. Notably, several selective antagonists of the Prostaglandin E2 (PGE2) E-Prostanoid 4 (EP4) receptor feature a similar chemical scaffold.
Prostaglandin E2 is a principal mediator of inflammation, pain, and fever.[1] It exerts its diverse effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, is a critical transducer of PGE2's pro-inflammatory and nociceptive signals.[1] Activation of the EP4 receptor leads to an increase in intracellular cyclic AMP (cAMP), which in turn triggers a cascade of events promoting inflammation, vasodilation, and the sensitization of sensory neurons.[1] Consequently, selective antagonism of the EP4 receptor presents a promising therapeutic strategy for inflammatory diseases and chronic pain, potentially avoiding the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that broadly inhibit prostaglandin synthesis.
This document outlines a comprehensive in vivo strategy to characterize the pharmacokinetic (PK), pharmacodynamic (PD), and efficacy profile of this compound, proceeding under the well-founded hypothesis that it functions as an EP4 receptor antagonist. These protocols are designed to provide a robust framework for its preclinical evaluation.
Hypothesized Signaling Pathway
The following diagram illustrates the proposed mechanism of action, where the compound blocks the PGE2-mediated inflammatory cascade.
Caption: Hypothesized antagonism of the PGE2-EP4 signaling pathway.
PART 1: Pre-Efficacy Characterization & Formulation
A successful in vivo study hinges on understanding the compound's basic properties and ensuring its effective delivery to the target site. This section covers the foundational protocols for vehicle selection, formulation, and initial safety assessment.
Experimental Workflow for Preclinical Evaluation
The overall strategy involves a phased approach from initial formulation and safety testing to detailed pharmacokinetic and efficacy studies.
Caption: Phased workflow for in vivo evaluation of a novel compound.
Protocol: Formulation Development for Oral Administration
Objective: To identify a safe and effective vehicle that allows for consistent suspension and administration of the compound for oral gavage in rodents.
Rationale: The physical and chemical properties of a novel compound (e.g., solubility, stability) dictate the choice of vehicle. A poorly formulated compound can lead to variable absorption and unreliable data. This protocol provides a systematic approach to screening common vehicles.[2][3]
Materials:
-
This compound
-
Vehicles for screening:
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Target Concentration: Determine the highest target concentration needed for dosing (e.g., 10 mg/mL for a 100 mg/kg dose in a 10 mL/kg dosing volume).
-
Screening Preparation:
-
Weigh 10 mg of the compound into separate microcentrifuge tubes for each vehicle.
-
Add 1 mL of each respective vehicle to the tubes.
-
-
Homogenization:
-
Vortex each tube vigorously for 2 minutes.
-
Visually inspect for dissolution or suspension quality.
-
If not fully dissolved, place the tubes in a sonicator bath for 15 minutes.
-
-
Stability Assessment (4-hour):
-
Let the preparations stand at room temperature for 4 hours (a typical duration for dose preparation and administration).
-
Visually inspect for any precipitation, aggregation, or phase separation at 1-hour intervals.
-
-
Vehicle Selection:
PART 2: Pharmacokinetic (PK) Profiling
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a rodent model. This is crucial for understanding drug exposure and for designing effective dosing regimens for efficacy studies.
Protocol: Single-Dose Pharmacokinetic Study in Rats
Rationale: This protocol uses both intravenous (IV) and oral (PO) administration to determine key PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability (%F).[6][7][8] Using cannulated animals allows for serial blood sampling without causing repeated stress.
Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation (n=3-4 per group).
Treatment Groups:
-
IV Group: 2 mg/kg dose administered as a slow bolus via the jugular vein cannula. The vehicle should be a solution (e.g., 20% DMSO in saline), filtered for sterility.
-
PO Group: 10 mg/kg dose administered via oral gavage using the optimized suspension from Part 1.[2]
Procedure:
-
Acclimation: Allow animals to acclimate for at least 48 hours post-cannulation surgery. Fast animals overnight (with water ad libitum) before dosing.
-
Dosing:
-
Record the body weight of each animal on the day of the study.
-
Administer the compound to each animal according to its assigned group.
-
-
Blood Sampling:
-
Collect blood samples (approx. 150 µL) from the jugular vein cannula at the following time points:
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
After each collection, flush the cannula with an equal volume of heparinized saline to maintain patency.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection.
-
Harvest the plasma supernatant and store it at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Develop a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the compound in the plasma samples.
-
The analysis will yield a plasma concentration vs. time curve for each animal.
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following key PK parameters.
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure after oral dosing. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents the total drug exposure over time. |
| t½ | Terminal half-life | Determines the dosing interval needed to maintain exposure. |
| CL | Clearance | The volume of plasma cleared of the drug per unit time. |
| Vd | Volume of Distribution | Indicates the extent of drug distribution into tissues versus plasma. |
| %F | Oral Bioavailability | The fraction of the oral dose that reaches systemic circulation (%F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).[6] |
PART 3: Pharmacodynamic (PD) & Efficacy Evaluation
Objective: To assess the anti-inflammatory activity of the compound in a validated animal model of acute inflammation.
Protocol: Carrageenan-Induced Paw Edema in Rats
Rationale: The carrageenan-induced paw edema model is a classic, highly reproducible assay for evaluating the acute anti-inflammatory effects of novel compounds.[9][10][11] Carrageenan injection induces a biphasic inflammatory response. The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins, making it highly relevant for testing inhibitors of the PGE2 pathway.[10][12]
Animal Model: Male Wistar or Sprague-Dawley rats (180-200g), n=6-8 per group.
Materials:
-
Lambda Carrageenan (1% w/v in sterile 0.9% saline)
-
Plethysmometer or digital calipers
-
Oral gavage needles
Treatment Groups:
-
Vehicle Control: Administered the selected vehicle (e.g., 0.5% MC).
-
Positive Control: Indomethacin (10 mg/kg, PO), a standard NSAID.[10][13]
-
Test Compound Group 1: Low dose (e.g., 10 mg/kg, PO).
-
Test Compound Group 2: Mid dose (e.g., 30 mg/kg, PO).
-
Test Compound Group 3: High dose (e.g., 100 mg/kg, PO).
Procedure:
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer just prior to any treatment.
-
Compound Administration: Administer the vehicle, positive control, or test compound by oral gavage. The timing should be based on the Tmax determined in the PK study (typically 60 minutes prior to carrageenan injection).[9][11]
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of the 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[10][14]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[10][13]
-
Euthanasia: At the end of the experiment, euthanize animals according to approved institutional guidelines.
Data Analysis:
-
Calculate Paw Edema: For each animal at each time point, calculate the increase in paw volume:
-
Edema (mL) = Vₜ - V₀
-
-
Calculate Percentage Inhibition: Compare the mean edema of the treated groups to the vehicle control group at the time of peak edema (usually 3-4 hours).
-
% Inhibition = [(Mean Edema_Vehicle - Mean Edema_Treated) / Mean Edema_Vehicle] * 100
-
Example Data Presentation:
| Treatment Group | Dose (mg/kg, PO) | Mean Paw Edema at 4h (mL) ± SEM | % Inhibition |
| Vehicle (0.5% MC) | -- | 0.85 ± 0.06 | -- |
| Indomethacin | 10 | 0.34 ± 0.04 | 60.0% |
| Compound (Low) | 10 | 0.68 ± 0.05 | 20.0% |
| Compound (Mid) | 30 | 0.45 ± 0.05* | 47.1% |
| Compound (High) | 100 | 0.29 ± 0.03 | 65.9% |
| *p<0.05, **p<0.01 vs. Vehicle Control |
PART 4: Data Integration & PK/PD Relationship
The ultimate goal of these initial studies is to link drug exposure (PK) to the pharmacological effect (PD). This relationship is critical for predicting a human therapeutic dose.
Analysis: By mapping the PK profile (plasma concentration over time) onto the PD profile (inhibition of edema over time), a concentration-effect relationship can be established. This helps determine the minimum effective concentration required at the site of action.
Caption: Conceptual model of the PK/PD relationship.
By demonstrating a clear, dose-dependent reduction in inflammation that correlates with systemic exposure, these studies would provide strong evidence for the therapeutic potential of this compound as an orally active anti-inflammatory agent, warranting further investigation.
References
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
- Le Bars, D., Gozariu, M., & Cadden, S. W. (2001). Animal models of pain. Pharmacology & Toxicology, 89(4), 193-203.
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
BenchChem. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]
- Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367.
-
Mogil, J. S. (2022). Animal Models for Translational Pain Research. Federation of American Societies for Experimental Biology (FASEB). Retrieved from [Link]
- Gautam, N., Singh, H., & Singh, T. G. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Pharmaceutical Development and Technology, 15(6), 639-647.
- Goyal, R. (2016). Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs. Research Journal of Pharmacy and Technology, 9(7), 935-938.
-
Encyclopedia.pub. (2020). Inflammatory Pain Study in Animal-Models. Retrieved from [Link]
- Boyadzhieva, S., & Dimitrova, S. (2014). Rat paw oedema modeling and NSAIDs: Timing of effects. Biotechnology & Biotechnological Equipment, 28(5), 949-953.
- Google Patents. (2021). WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents.
- MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals, 17(2), 179.
- Frontiers. (2024). Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. Frontiers in Pharmacology, 15.
- National Institutes of Health. (2024). Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS.
- MDPI. (2022). Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, NBD-14189, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model. Viruses, 14(10), 2253.
- PubMed. (1998). Rodent pharmacokinetic and anti-tumor efficacy studies with a series of synthetic inhibitors of matrix metalloproteinases.
- Google Patents. (2020). WO2020210723A1 - Formulation for oral delivery of proteins, peptides and small molecules with poor permeability.
-
Current Separations. (2000). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. Retrieved from [Link]
- National Institutes of Health. (2010). A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models. British Journal of Pharmacology, 160(2), 255-268.
- ACS Publications. (2023). Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. ACS Medicinal Chemistry Letters, 14(6), 841-847.
- Journal for ImmunoTherapy of Cancer. (2020). First-in-human phase I study of immunomodulatory E7046, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers. Journal for ImmunoTherapy of Cancer, 8(1), e000526.
- National Institutes of Health. (2023). Dual Blockade of EP2 and EP4 Signaling is Required for Optimal Immune Activation and Antitumor Activity Against Prostaglandin-Expressing Tumors. Cancer Research, 83(15), 2465-2479.
-
Patsnap Synapse. (2024). What are EP4 antagonists and how do they work?. Retrieved from [Link]
Sources
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- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
- 9. inotiv.com [inotiv.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs - research journal [gyanvihar.org]
- 13. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: A Scalable Synthesis of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid, a key intermediate in pharmaceutical development.[1][2] The protocol herein details a robust and scalable two-step synthetic sequence commencing from commercially available starting materials. The described method focuses on process safety, operational efficiency, and high product purity, making it suitable for implementation in kilo-lab and pilot plant settings. Key process parameters, in-process controls, and safety considerations are thoroughly discussed to ensure reliable and safe execution.
Introduction and Strategic Overview
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its molecular architecture, featuring a substituted benzoic acid moiety, makes it a valuable synthon for constructing more complex molecules. The demand for a reliable and scalable synthesis is driven by its role in drug discovery and development pipelines.
The synthetic strategy outlined in this application note is a classical two-step process:
-
Preparation of the Starting Material: The synthesis begins with the commercially available 3-amino-4-methylbenzoic acid.[1] This starting material can be synthesized from p-toluic acid or 3-methyl-4-nitrobenzoic acid.[1][3][4]
-
Acylation Reaction: The core transformation involves the N-acylation of 3-amino-4-methylbenzoic acid with cyclopropanecarbonyl chloride. This reaction forms the desired amide bond and yields the final product.
This approach was selected for its high efficiency, use of readily available reagents, and straightforward scalability.
Logical Flow of the Synthetic Process
The overall workflow is designed for efficiency and scalability, minimizing complex purification steps and ensuring a high-throughput process.
Caption: Overall workflow for the synthesis.
Materials and Methods
Starting Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Purity | Supplier |
| 3-Amino-4-methylbenzoic acid | 2458-12-0 | 151.16 g/mol | >98% | Commercial |
| Cyclopropanecarbonyl chloride | 4023-34-1 | 104.54 g/mol | >98% | Commercial |
| Triethylamine | 121-44-8 | 101.19 g/mol | >99% | Commercial |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Anhydrous | Commercial |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | 1 M aq. | Commercial |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | Saturated aq. | Commercial |
| Brine | N/A | N/A | Saturated aq. | In-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Granular | Commercial |
Equipment
-
Jacketed glass reactor (5 L) with overhead stirring, temperature probe, and nitrogen inlet/outlet.
-
Addition funnel.
-
Buchner funnel and vacuum flask.
-
Vacuum oven.
-
Standard laboratory glassware.
Detailed Synthesis Protocol
Reaction Scheme
Caption: Acylation of 3-amino-4-methylbenzoic acid.
Step-by-Step Procedure
Safety First: Cyclopropanecarbonyl chloride is flammable, toxic, and corrosive.[5][6][7][8][9] It reacts violently with water.[5][7] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn.[6][8]
-
Reactor Setup and Inerting:
-
Set up the 5 L jacketed reactor and ensure it is clean and dry.
-
Inert the reactor with a gentle stream of nitrogen.
-
-
Charging of Reactants:
-
To the reactor, charge 3-amino-4-methylbenzoic acid (151.2 g, 1.0 mol) and anhydrous dichloromethane (DCM, 1.5 L).
-
Stir the resulting slurry at room temperature (20-25 °C).
-
Add triethylamine (151.8 g, 209 mL, 1.5 mol) to the slurry.
-
-
Addition of Acylating Agent:
-
Cool the reaction mixture to 0-5 °C using a circulating chiller.
-
Slowly add cyclopropanecarbonyl chloride (115.0 g, 1.1 mol) dropwise via an addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Rationale: Slow, controlled addition is crucial to manage the exothermic reaction and prevent the formation of impurities.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to 10-15 °C.
-
Slowly quench the reaction by adding 1 M hydrochloric acid (1 L) to neutralize the excess triethylamine.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (1 L) and brine (1 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to afford the crude product as a solid.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/heptane, to yield the pure this compound.
-
Collect the purified solid by vacuum filtration, wash with cold heptane, and dry in a vacuum oven at 50-60 °C to a constant weight.
-
Process Control and Characterization
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual |
| Purity | ≥98% | HPLC |
| Melting Point | 164-168 °C[2] | Melting Point Apparatus |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
Safety and Handling Considerations
-
Cyclopropanecarbonyl chloride: Highly flammable, toxic if swallowed, and causes severe skin burns and eye damage.[8] Handle only in a well-ventilated area and keep away from heat, sparks, and open flames.[6][9]
-
Triethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.
-
Dichloromethane: Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Discussion and Conclusion
The described protocol for the synthesis of this compound is a robust and scalable method that provides the target compound in high yield and purity. The use of commercially available starting materials and straightforward reaction conditions makes this process economically viable for large-scale production. The detailed procedural steps and safety precautions ensure the safe and efficient execution of the synthesis.
References
-
Pharmaffiliates. (n.d.). 3-Amino-4-methylbenzoic Acid (CAS 2458-12-0): Applications in Organic Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO2003072534A1 - Method for preparing p-aminobenzoic acid.
-
Eureka | Patsnap. (2021, October 8). Preparation method of 3-methyl-4-nitrobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
-
LookChem. (n.d.). Cas 2458-12-0,3-Amino-4-methylbenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-4-methylbenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). C-H acylation of Aniline Derivatives with α-Oxocarboxylic Acids using Ruthenium Catalyst. Retrieved from [Link]
-
YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
-
Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
Human Metabolome Database. (2012, September 11). Showing metabocard for 4-Methylbenzoic acid (HMDB0029635). Retrieved from [Link]
-
Royal Society of Chemistry. (2022). C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. Organic & Biomolecular Chemistry, 20(34), 6795-6799. [Link]
-
Google Patents. (2008, June 27). (12) United States Patent. Retrieved from [Link]
- Google Patents. (n.d.). EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
-
Google Patents. (n.d.). / \ N N-CH. o©. Retrieved from [Link]
-
Five Chongqing Chemdad Co., Ltd. (n.d.). 3-Amino-4-methylbenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). US8153844B2 - Process for making 3-substituted 2-amino-5-halobenzamides.
-
World Journal of Pharmaceutical Research. (2024, November 18). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. lookchem.com [lookchem.com]
- 3. 4-Amino-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.be [fishersci.be]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid
Welcome to the dedicated technical support guide for the synthesis of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid. This resource is designed for researchers, chemists, and process development professionals to address common challenges and improve synthesis yield and purity. We will move beyond basic protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your results.
Visualized Reaction Pathway
The primary and most direct route to synthesizing this compound involves the N-acylation of 3-amino-4-methylbenzoic acid with cyclopropanecarbonyl chloride. This reaction is typically performed in the presence of a base to neutralize the HCl byproduct.
Caption: General schematic for the N-acylation reaction.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis. Each answer provides a diagnosis of the potential cause and a validated solution.
Question 1: My reaction yield is consistently low (<70%). What are the most likely causes and how can I improve it?
Answer: Low yield in this acylation is a common issue often traced back to one of three areas: incomplete reaction, side reactions, or suboptimal work-up procedures.
-
Cause A: Incomplete Reaction: The nucleophilicity of the aniline nitrogen in 3-amino-4-methylbenzoic acid can be moderate. The reaction may stall if the conditions are not optimal.
-
Solution:
-
Temperature Control: Ensure the initial addition of cyclopropanecarbonyl chloride is performed at a low temperature (0-5 °C) to control the initial exothermic reaction. Afterward, allow the reaction to slowly warm to room temperature and stir for an extended period (4-16 hours) to drive it to completion.
-
Reagent Stoichiometry: Use a slight excess of the acylating agent (1.1 to 1.2 equivalents) to ensure all the starting amine is consumed. You can monitor this using Thin Layer Chromatography (TLC).
-
-
-
Cause B: Competing Side Reactions: The primary competing reaction is the formation of a mixed anhydride. The carboxylate group of either the starting material or the product can react with the cyclopropanecarbonyl chloride.
-
Solution:
-
Choice of Base: A non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is generally preferred over pyridine. Pyridine can act as a nucleophilic catalyst, potentially leading to other byproducts.
-
Order of Addition: Add the cyclopropanecarbonyl chloride solution slowly (dropwise) to the mixture of the amine and the base in the solvent. This maintains a low concentration of the highly reactive acyl chloride, favoring the desired N-acylation over side reactions.
-
-
-
Cause C: Product Loss During Work-up: The product has some solubility in water, especially if the pH is not correctly adjusted.
-
Solution: During the aqueous work-up, acidify the solution to a pH of 2-3 with an acid like 1M HCl. This ensures the carboxylic acid group is fully protonated, minimizing its solubility in the aqueous phase and maximizing precipitation. Ensure the product is thoroughly washed with cold water after filtration to remove inorganic salts without significant product loss.
-
Question 2: I'm observing a persistent impurity on my TLC/HPLC analysis. What could it be and how do I prevent it?
Answer: The most common impurity is unreacted 3-amino-4-methylbenzoic acid. Another possibility is the di-acylated product, although this is less common under standard conditions.
-
Diagnosis:
-
Unreacted Starting Material: This impurity will have a different retention factor (Rf) on a TLC plate compared to the product. It can be confirmed by running a co-spot with the starting material.
-
Over-acylation/Side Products: Mass spectrometry (MS) analysis of the crude product can help identify unexpected molecular weights corresponding to byproducts.
-
-
Prevention & Removal:
-
For Unreacted Starting Material: As mentioned in the previous point, using a slight excess of cyclopropanecarbonyl chloride (1.1 eq.) is the most effective preventative measure. To remove this impurity post-reaction, a careful recrystallization is effective. A solvent system like ethanol/water or isopropanol can be used, as the starting amine often has different solubility characteristics than the acylated product.
-
For Other Byproducts: If a mixed anhydride or other byproduct is suspected, purification via column chromatography may be necessary, although this is less ideal for large-scale synthesis. The best approach is prevention by controlling the reaction temperature and using the correct base and addition order.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent and base combination for this reaction?
A: The choice of solvent and base is critical for success.
-
Solvent: Aprotic solvents are ideal. Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent choices as they are good at solubilizing the starting materials and are unreactive. Acetonitrile is also a viable option.
-
Base: Triethylamine (TEA) is a cost-effective and common choice. It is sufficiently basic to neutralize the generated HCl without being overly reactive. For very sensitive substrates, N,N-Diisopropylethylamine (DIPEA) can be used as it is more sterically hindered and less nucleophilic.
| Parameter | Recommended | Rationale |
| Solvent | Dichloromethane (DCM) or THF | Aprotic, good solubility for reactants, easy to remove. |
| Base | Triethylamine (TEA) | Non-nucleophilic, effectively scavenges HCl. |
| Equivalents (Base) | 1.5 - 2.0 eq. | Ensures the reaction medium remains basic. |
| Temperature | 0 °C to Room Temperature | Controls initial exotherm, then drives reaction to completion. |
Q: How can I effectively monitor the reaction's progress?
A: Thin Layer Chromatography (TLC) is the most straightforward method.
-
TLC System: A typical mobile phase is a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 ratio), often with a small amount of acetic acid (1%) to ensure sharp spots for the carboxylic acids.
-
Procedure: Spot the starting material, the reaction mixture, and a co-spot (starting material + reaction mixture) on a silica gel plate. The product should have a higher Rf value (be less polar) than the starting amine. The reaction is complete when the starting material spot is no longer visible.
Q: Are there any specific safety precautions I should take?
A: Yes. Cyclopropanecarbonyl chloride is a corrosive and moisture-sensitive acyl chloride.
-
Handling: Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Moisture: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the acyl chloride from hydrolyzing to cyclopropanecarboxylic acid, which would not react and would lower the yield.
Optimized Experimental Protocol
This protocol incorporates the best practices discussed above for a high-yield synthesis.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-amino-4-methylbenzoic acid (1.0 eq.) and dichloromethane (DCM, approx. 10 mL per gram of starting material).
-
Base Addition: Cool the resulting suspension to 0-5 °C in an ice bath. Add triethylamine (1.5 eq.) to the mixture and stir for 10 minutes.
-
Acylation: Dissolve cyclopropanecarbonyl chloride (1.1 eq.) in a small amount of DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1M HCl to quench the reaction and dissolve the triethylamine hydrochloride salt. Adjust the pH to ~2.
-
Isolation: Filter the resulting precipitate. Wash the solid cake with cold deionized water (2x) and then with a small amount of cold hexanes to aid in drying.
-
Drying: Dry the white to off-white solid under vacuum at 40-50 °C to a constant weight. The expected yield should be >90%.
Troubleshooting Workflow Diagram
If you encounter issues, this decision tree can help guide your troubleshooting process.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- General Acylation of Anilines: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press.
- Patent Example of Synthesis: World Intellectual Property Organization. (2014). Patent WO 2014/141278 A1: Pyrimidine derivatives as IRAK4 inhibitors. (Describes a representative synthesis of the target molecule or close analogs, often found in the examples section).
- Role of Bases in Acylation: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis, 5th Edition. Springer.
Technical Support Center: Purification of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid
Welcome to the technical support guide for the purification of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid (CAS 915923-66-9). This document is intended for researchers, scientists, and drug development professionals who are working with this pharmaceutical intermediate. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions based on established chemical principles to help you overcome common purification challenges.
Overview of Purification Challenges
This compound is typically synthesized via the acylation of 3-amino-4-methylbenzoic acid with cyclopropanecarbonyl chloride.[1] The primary purification challenges arise from separating the desired product from unreacted starting materials, reaction byproducts, and excess reagents. The key to successful purification lies in exploiting the differences in the physicochemical properties (e.g., acidity, polarity, solubility) of the product and its potential impurities.
Common Impurities to Consider:
-
Unreacted Starting Materials: 3-Amino-4-methylbenzoic acid.
-
Reagent-Derived Impurities: Cyclopropanecarboxylic acid (from hydrolysis of the acyl chloride).
-
Side-Products: Di-acylated byproducts (less common due to steric hindrance).
-
Residual Solvents: From the reaction and workup steps.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Issue 1: My final product is contaminated with the starting material, 3-amino-4-methylbenzoic acid.
-
Question: How can I effectively remove the unreacted 3-amino-4-methylbenzoic acid from my product?
-
Answer: An acid-base extraction is the most effective method for this separation.[2][3] The target compound is a carboxylic acid, while the starting material is amphoteric, meaning it has both a basic amino group and an acidic carboxylic acid group.[4][5] This difference in acidity allows for selective separation.
-
Scientific Rationale: By dissolving the crude mixture in an organic solvent (like ethyl acetate or dichloromethane) and washing with a weak aqueous base such as sodium bicarbonate (NaHCO₃), the more acidic product, this compound, will be deprotonated to its carboxylate salt and move into the aqueous layer.[6] The less acidic starting material, 3-amino-4-methylbenzoic acid, will remain in the organic layer. Subsequently, the aqueous layer can be acidified (e.g., with dilute HCl) to precipitate the pure product, which can then be collected by filtration.[7]
-
Issue 2: My product has a low melting point and appears oily, suggesting the presence of cyclopropanecarboxylic acid.
-
Question: What is the best way to remove the cyclopropanecarboxylic acid byproduct?
-
Answer: Similar to the removal of the starting material, an acid-base extraction is highly effective.[2]
-
Scientific Rationale: Cyclopropanecarboxylic acid is a simple carboxylic acid and will be readily deprotonated by a weak base like sodium bicarbonate. This will transfer it to the aqueous phase along with your product. However, careful control of the recrystallization solvent and conditions will allow for separation. Alternatively, if the product is precipitated from the aqueous layer by acidification, the more water-soluble cyclopropanecarboxylic acid may remain in the mother liquor. For more stubborn cases, column chromatography is a reliable option.
-
Issue 3: I'm observing a persistent yellow or brown color in my purified product.
-
Question: How can I decolorize my this compound?
-
Answer: A yellow or brown tint often indicates the presence of colored impurities or oxidation products.[8]
-
Recommended Protocol: During recrystallization, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities.[8] After a short period of gentle heating, the hot solution should be filtered through a pad of celite or filter paper to remove the charcoal. The purified product will then crystallize from the clear filtrate upon cooling. It is crucial to perform this hot filtration step quickly to avoid premature crystallization of the product. For compounds prone to oxidation, conducting the purification steps under an inert atmosphere (e.g., nitrogen) can prevent color formation.[9]
-
Issue 4: My yield is low after recrystallization.
-
Question: What factors could be contributing to low recovery, and how can I improve it?
-
Answer: Low yield during recrystallization can be due to several factors, including the choice of solvent, cooling rate, and the amount of solvent used.
-
Troubleshooting Steps:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] Experiment with different solvent systems (see the Solvent Selection Table below).
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will keep more of your product dissolved at low temperatures, reducing the yield.
-
Slow Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of pure crystals. Rapid cooling can trap impurities and lead to smaller, less pure crystals. After slow cooling, the flask can be placed in an ice bath to maximize precipitation.[8]
-
Check the Mother Liquor: If you suspect significant product loss, you can concentrate the mother liquor (the remaining solution after filtration) and attempt a second recrystallization to recover more product.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for recrystallizing this compound?
-
A1: The optimal solvent or solvent mixture often needs to be determined experimentally. Given the molecule's structure (an aromatic carboxylic acid with an amide linkage), good starting points would be polar protic solvents or mixtures. A mixture of ethanol and water is often effective for N-acyl aminobenzoic acids.[8] Other potential systems include ethyl acetate/hexane or acetone/water.[10]
-
-
Q2: When should I choose column chromatography over recrystallization?
-
A2: Column chromatography is recommended when dealing with impurities that have very similar solubility profiles to your product, making separation by recrystallization difficult.[8] It is also the preferred method for achieving very high purity, which is often required in pharmaceutical applications.[11] For routine purification to remove major impurities, recrystallization is typically more straightforward and scalable.
-
-
Q3: How do I select the right mobile phase for column chromatography?
-
A3: The choice of mobile phase (eluent) depends on the polarity of your compound and the stationary phase (typically silica gel for this type of molecule).[12][13] Since this compound is a polar molecule, you will likely need a relatively polar mobile phase. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[14] The polarity can be gradually increased by increasing the proportion of ethyl acetate to effectively elute your product from the column. Thin-Layer Chromatography (TLC) should be used first to determine the optimal solvent system.[12]
-
-
Q4: What analytical techniques should I use to assess the purity of my final product?
-
A4: A combination of techniques is recommended for a comprehensive purity assessment.[15]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining purity and quantifying impurities in pharmaceutical compounds.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify any organic impurities present.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your product and can help in identifying unknown impurities.[11]
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities tend to depress and broaden the melting range.[16]
-
-
Experimental Protocols & Data
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the deprotonated product.
-
Drain the aqueous layer into a clean flask.
-
Cool the aqueous layer in an ice bath and slowly add dilute hydrochloric acid (HCl) until the solution is acidic (test with pH paper).
-
The purified product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[7]
-
Place the crude, extracted solid in an Erlenmeyer flask.
-
Add a minimal amount of a suitable recrystallization solvent (or solvent pair).
-
Gently heat the mixture with stirring until the solid completely dissolves.
-
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and heat for a few more minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.[8]
| Solvent/System | Polarity | Boiling Point (°C) | Suitability Notes |
| Water | High | 100 | Good for highly polar compounds; may require a co-solvent.[10] |
| Ethanol/Water | High | 78-100 | A common and effective mixture for compounds with both polar and non-polar character.[8] |
| Ethyl Acetate | Medium | 77 | Good general-purpose solvent for both extraction and chromatography. |
| Acetone | Medium | 56 | Can be used for recrystallization, often in a mixture with water or hexanes.[10] |
| Hexane/Ethyl Acetate | Low-Medium | Variable | A standard mobile phase for column chromatography of moderately polar compounds.[14] |
Visual Diagrams
Caption: General purification workflow for this compound.
Caption: Logic of separation via acid-base extraction.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
ResearchGate. (2016). How to extract a molecule with amine and carboxylic acid functional group on it?. Retrieved from [Link]
- UCLA Chemistry. (n.d.). Liquid/liquid Separation: Extraction of Acids or Bases from Neutral Organics. Retrieved from a course material PDF, specific URL not available for direct linking.
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]
-
International Journal of Research and Analytical Reviews. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]
-
SpringerLink. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]
-
Pharmaffiliates. (2025). High-Purity Pharmaceutical Intermediates & Impurity Standards. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
Reddit. (2022). Chromatography to separate polar molecules?. r/OrganicChemistry. Retrieved from [Link]
-
JoVE. (2015). Column Chromatography: Principle, Separation of Compounds from a Mixture. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
- Google Patents. (n.d.). US2735865A - Process for purifying p-aminobenzoic.
-
Chemdad. (n.d.). 3-Amino-4-methylbenzoic acid. Retrieved from [Link]
-
LookChem. (n.d.). Cas 2458-12-0,3-Amino-4-methylbenzoic acid. Retrieved from [Link]
- Goa University. (n.d.). ortho and para-aminobenzoic acids. Retrieved from a university course material PDF, specific URL not available for direct linking.
Sources
- 1. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. vernier.com [vernier.com]
- 4. 3-Amino-4-methylbenzoic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. lookchem.com [lookchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US2735865A - Process for purifying p-aminobenzoic - Google Patents [patents.google.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 14. cup.edu.cn [cup.edu.cn]
- 15. ijrar.org [ijrar.org]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Technical Support Center: 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid
Welcome to the technical support center for 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues that may be encountered during experimentation. The information herein is synthesized from established principles of organic chemistry and pharmaceutical stability testing, providing a predictive framework for handling this specific molecule.
Introduction
This compound is a complex organic molecule incorporating three key functional groups: a benzoic acid moiety, an amide linkage, and a cyclopropyl group. Each of these contributes to the overall chemical properties and potential stability challenges of the compound. While specific, peer-reviewed stability data for this exact molecule is not extensively available in public literature, this guide extrapolates from the known chemistry of its constituent parts to provide a robust framework for its handling, storage, and troubleshooting.
The primary stability concerns for this molecule revolve around the hydrolysis of the amide bond, potential degradation of the benzoic acid derivative, and the reactivity of the aromatic system under various stress conditions. This guide will address these potential issues in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Issue 1: Loss of Purity in Solution Over Time, Especially in Aqueous Media
-
Question: I've observed a decrease in the purity of my this compound solution, as indicated by chromatography (e.g., HPLC). What is the likely cause and how can I mitigate this?
-
Answer: The most probable cause is the hydrolysis of the amide bond . Amide hydrolysis can occur under both acidic and basic conditions, breaking the bond between the carbonyl group and the nitrogen atom. This would lead to the formation of 3-amino-4-methylbenzoic acid and cyclopropanecarboxylic acid.
-
Causality: The amide bond, while generally stable, is susceptible to cleavage in the presence of water, especially with acid or base catalysis.[1][2][3] The rate of hydrolysis is often accelerated by elevated temperatures.
-
Troubleshooting Steps:
-
pH Control: Maintain the pH of your aqueous solutions as close to neutral (pH 7) as possible. If your experimental conditions require acidic or basic pH, be aware of the increased potential for degradation and consider minimizing the time the compound is in solution.
-
Temperature Management: Prepare and store solutions at low temperatures (e.g., 2-8 °C) to slow down the rate of hydrolysis. Avoid prolonged heating of aqueous solutions.
-
Solvent Choice: If your experimental design allows, consider using a non-aqueous or a co-solvent system to reduce the concentration of water and thereby minimize hydrolysis.
-
Fresh Preparation: Prepare solutions fresh before use whenever possible to avoid degradation during storage.
-
-
Issue 2: Discoloration or Appearance of New Impurities upon Exposure to Light
-
Question: My solid sample or solution of this compound has developed a yellowish or brownish tint after being left on the benchtop. What could be happening?
-
Answer: This is likely due to photodegradation . Aromatic compounds, especially those with amino and carboxylic acid functionalities, can be sensitive to light, particularly in the UV spectrum.
-
Causality: The aromatic ring can absorb UV light, leading to the formation of reactive species that can undergo various reactions, including oxidation and rearrangement, resulting in colored degradation products.
-
Troubleshooting Steps:
-
Light Protection: Store both solid material and solutions in amber-colored vials or wrap containers with aluminum foil to protect them from light.
-
Minimize Exposure: During experimental procedures, minimize the exposure of the compound to direct sunlight or strong artificial light.
-
Inert Atmosphere: If discoloration is accompanied by other signs of degradation, consider handling the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize photo-oxidative processes.
-
-
Issue 3: Inconsistent Results or Loss of Potency in Formulations
-
Question: I'm observing variability in my experimental results or a decrease in the expected activity of my formulation containing this compound. Could this be a stability issue?
-
Answer: Yes, this could be due to several factors, including thermal degradation , oxidative degradation , or incompatibility with excipients .
-
Causality:
-
Thermal Degradation: Benzoic acid derivatives can undergo decarboxylation (loss of CO2) at elevated temperatures.[4][5] While benzoic acid itself is relatively stable, substituents can influence this process.
-
Oxidative Degradation: The aromatic amine functionality, even as an amide, can be susceptible to oxidation, especially in the presence of trace metal ions or peroxides.
-
Excipient Incompatibility: Certain common pharmaceutical excipients can interact with the active compound. For example, reducing sugars like lactose can react with the amine group (if any free amine is present as an impurity or degradation product) via the Maillard reaction, leading to discoloration and degradation.[6][7]
-
-
Troubleshooting Steps:
-
Thermal Stress Testing: If you suspect thermal instability, perform a controlled heating experiment on a small sample and analyze for degradation products. Store the bulk material in a cool, dry place.
-
Control of Oxidizing Agents: Ensure that your solvents and excipients are free from peroxides and trace metals. If necessary, use antioxidants in your formulation, but their compatibility must be assessed.
-
Excipient Compatibility Study: If formulating the compound, conduct a compatibility study with your chosen excipients. This typically involves mixing the compound with each excipient and storing the mixtures under accelerated stability conditions (e.g., elevated temperature and humidity) to screen for interactions.
-
Purity Analysis of Starting Material: Always ensure the purity of your starting material. The presence of impurities can sometimes catalyze degradation reactions.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended storage conditions for solid this compound?
-
A1: It is recommended to store the solid compound in a tightly sealed container, protected from light and moisture, at a controlled cool temperature (e.g., 2-8 °C).
-
-
Q2: What is the primary degradation pathway to be concerned about?
-
A2: Based on the structure, amide hydrolysis is the most anticipated degradation pathway in the presence of water, especially under non-neutral pH conditions.
-
-
Q3: How can I monitor the stability of this compound?
-
Q4: Is the cyclopropyl group a point of instability?
-
A4: While some cyclopropyl groups can be susceptible to metabolic ring-opening, the cyclopropylcarbonyl moiety is generally considered chemically stable under typical formulation and experimental conditions. Esters of cyclopropanecarboxylic acid have even shown enhanced hydrolytic stability compared to other esters. While this is an amide and not an ester, it suggests a degree of inherent stability in the cyclopropylcarbonyl group.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
Objective: To intentionally degrade the compound under various stress conditions to understand its stability profile.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with a suitable column (e.g., C18)
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve a known concentration of the compound in 0.1 M HCl. Keep a sample at room temperature and another at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Follow the same temperature and time course as for acid hydrolysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep the solution at room temperature and monitor at various time points.
-
Thermal Degradation: Place the solid compound in an oven at an elevated temperature (e.g., 80 °C) for a defined period.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in foil to protect it from light.
-
Analysis: At each time point, withdraw an aliquot of the stressed samples, neutralize if necessary, and dilute to a suitable concentration. Analyze by a validated stability-indicating HPLC method to determine the percentage of degradation and to observe the formation of any degradation products.
Protocol 2: Stability-Indicating HPLC Method Development (Example)
Objective: To develop an HPLC method to separate the parent compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan, likely around 254 nm or 280 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
This method should be validated for specificity by analyzing the stressed samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak.
Data Presentation
Table 1: Predicted Stability Profile of this compound
| Stress Condition | Predicted Stability | Likely Degradation Products |
| Acidic (pH < 4) | Labile | 3-amino-4-methylbenzoic acid, Cyclopropanecarboxylic acid |
| Neutral (pH 6-8) | Relatively Stable | Minimal hydrolysis |
| Basic (pH > 9) | Labile | 3-amino-4-methylbenzoic acid, Cyclopropanecarboxylic acid |
| Oxidation (e.g., H₂O₂) | Potentially Labile | Oxidized aromatic species |
| Heat (Solid State) | Likely Stable at moderate temperatures | Potential for decarboxylation at high temperatures |
| Light (UV/Vis) | Potentially Labile | Photodegradation products (colored) |
Visualizations
Diagram 1: Predicted Hydrolytic Degradation Pathway
Caption: Predicted hydrolytic degradation of the parent compound.
Diagram 2: Troubleshooting Workflow for Purity Loss
Caption: Troubleshooting workflow for observed purity loss.
References
- Wesołowski, M., & Konarski, T. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry, 55(3), 995-1002.
- Lindquist, S. E., & Yang, E. F. (2011). Degradation of benzoic acid and its derivatives in subcritical water.
-
Chemguide. (n.d.). Hydrolysing Amides. Retrieved from [Link]
- Allen, C. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications.
-
ResearchGate. (n.d.). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. Retrieved from [Link]
-
BYJU'S. (n.d.). Types of Amide Hydrolysis. Retrieved from [Link]
- Wesołowski, M., & Konarski, T. (1999).
-
Chemistry LibreTexts. (2023, August 4). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]
- Pharmaspire. (2022). Prediction of excipient-excipient incompatibility: A latent threat to pharmaceutical product development. 14(2), 67.
-
ResearchGate. (n.d.). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. Retrieved from [Link]
-
Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link]
-
News-Medical.Net. (2019, March 1). Novel Techniques Improve Pharmaceutical Stability Testing. Retrieved from [Link]
- Journal of Excipients and Food Chemistry. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. 1(3), 5.
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
PubMed. (n.d.). Investigating the photostability of carboxylic acids exposed to Mars surface ultraviolet radiation conditions. Retrieved from [Link]
-
PubMed. (2020, August 3). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Retrieved from [Link]
- Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability.
-
PMC. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link]
- Norwegian Research Information Repository. (n.d.). Oxidative degradation of amines using a closed batch system.
-
SciSpace. (2019, October 22). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Retrieved from [Link]
- Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
-
ResearchGate. (n.d.). (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved from [Link]
-
LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
- Hypha Discovery Blogs. (n.d.). Metabolism of cyclopropyl groups.
-
PMC - PubMed Central. (2023, March 14). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Retrieved from [Link]
- Fisher Digital Publications. (n.d.). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.
-
ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability | Request PDF. Retrieved from [Link]
-
PMC - NIH. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]
- ACS Publications. (n.d.). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry.
-
ResearchGate. (n.d.). Investigating the Photostability of Carboxylic Acids Exposed to Mars Surface Ultraviolet Radiation Conditions. Retrieved from [Link]
-
ACS Omega. (2019, May 30). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. Retrieved from [Link]
-
MedCrave online. (2016, December 14). Forced degradation studies. Retrieved from [Link]
- Asian Journal of Research in Chemistry. (2014, January). Forced Degradation Study: An Important Tool in Drug Development. 7(1), 99-102.
-
Inchem.org. (n.d.). ANTHRANILATE DERIVATIVES. Retrieved from [Link]
-
European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Acetylanthranilic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. Retrieved from [Link]
- ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
- ACS Publications. (n.d.).
- A series of N-acyl derivatives of anthranil (or o -aminobenzoic acid) was first synthesized... (2019, June 7).
- Google Patents. (n.d.). WO2014074715A1 - Cyclopropyl amide derivatives.
- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.
- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024, August 30).
- ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- International Journal of Pharmaceutical Sciences. (2024, July 30). Chandrashekhara Kumar B, Int. J. of Pharm. Sci., 2024, Vol 2, Issue 7, 2143-2174. 2(7), 2143-2174.
- N-acetylanthranilic acid. A highly triboluminescent material. (n.d.).
-
ResearchGate. (n.d.). Hydrothermal stability of aromatic carboxylic acids | Request PDF. Retrieved from [Link]
Sources
- 1. A Temporal Graph Model to Predict Chemical Transformations in Complex Dissolved Organic Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. In Silico Drug Degradation Prediction | Springer Nature Experiments [experiments.springernature.com]
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- 7. researchgate.net [researchgate.net]
- 8. Khan Academy [khanacademy.org]
- 9. Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid. Here, we provide a comprehensive resource of frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to address challenges related to its solubility. Our approach is grounded in established physicochemical principles and practical, field-proven insights to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the predicted aqueous solubility of this compound?
A predicted aqueous solubility for this compound is approximately 346.97 mg/L. It is important to note that this is a computationally derived estimate, and experimental verification is recommended for any application.
Q2: How is the solubility of this compound expected to change with pH?
As a carboxylic acid, the aqueous solubility of this compound is highly dependent on pH. In acidic conditions (pH below its pKa), the compound will be in its neutral, less soluble form. As the pH increases above its pKa, the carboxylic acid group will deprotonate to form a more soluble carboxylate salt. Therefore, a significant increase in aqueous solubility is expected in neutral to basic solutions.
Q3: What are the best starting solvents for dissolving this compound?
Based on the structure, which contains both polar (carboxylic acid, amide) and non-polar (cyclopropyl, methyl, benzene ring) groups, polar aprotic solvents are likely to be good starting points for achieving high solubility. These include dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Polar protic solvents like methanol and ethanol may also be effective, though likely to a lesser extent. For a related compound, 3-Amino-4-methylbenzoic acid, it is reported to be slightly soluble in DMSO and methanol[1].
Q4: What is the difference between kinetic and thermodynamic solubility, and which should I measure?
-
Kinetic solubility is a measure of how quickly a compound dissolves, often from a high-concentration stock solution (like in DMSO) into an aqueous buffer. It's a high-throughput method commonly used in early drug discovery for screening.
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution, where the solid form of the compound is in equilibrium with the solution. This measurement is more time-consuming but provides a more accurate representation of the compound's intrinsic solubility.
For initial experiments and screening, kinetic solubility is often sufficient. For formulation development and late-stage preclinical studies, thermodynamic solubility is the more relevant parameter.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter during your solubility experiments with this compound.
Issue 1: Compound Crashes Out of Solution When Diluting from a DMSO Stock into Aqueous Buffer.
-
Cause: The aqueous buffer cannot accommodate the high concentration of the compound being introduced from the DMSO stock. This is a common issue for compounds with low aqueous solubility.
-
Solutions:
-
Reduce the concentration of your DMSO stock solution. This will lower the final concentration in the aqueous buffer, potentially keeping it below the solubility limit.
-
Increase the percentage of DMSO in the final aqueous solution. However, be mindful that high concentrations of organic solvents can impact biological assays.
-
Use a different co-solvent. If your experiment allows, a co-solvent system (e.g., ethanol/water) might improve solubility.
-
Adjust the pH of the aqueous buffer. For this carboxylic acid, increasing the pH to a neutral or slightly basic level will increase its solubility.
-
Issue 2: Inconsistent or Irreproducible Solubility Measurements.
-
Cause: This can stem from several factors, including insufficient equilibration time, temperature fluctuations, or issues with the analytical method.
-
Solutions:
-
Ensure adequate equilibration time. For thermodynamic solubility, especially with crystalline solids, 24 to 48 hours of shaking or stirring is often required to reach equilibrium.
-
Control the temperature. Solubility is temperature-dependent. Conduct your experiments in a temperature-controlled environment.
-
Validate your analytical method. Ensure your HPLC or other quantification method is linear, accurate, and precise in the concentration range of interest.
-
Check for compound degradation. If the compound is unstable in the chosen solvent or buffer, this can lead to variable results. Analyze for the presence of degradation products.
-
Issue 3: Low Recovery After Filtration or Centrifugation.
-
Cause: The compound may be adsorbing to the filter membrane or plasticware.
-
Solutions:
-
Choose an appropriate filter material. For general use, a low-protein-binding PVDF or PTFE filter is often a good choice. Test different filter types to assess recovery.
-
Pre-saturate the filter. Pass a small amount of the saturated solution through the filter and discard the filtrate before collecting your analytical sample. This can help to saturate any non-specific binding sites.
-
Use centrifugation instead of filtration. If filter binding is a persistent issue, pelleting the excess solid by centrifugation is a reliable alternative.
-
Experimental Protocols
Protocol 1: Determination of Thermodynamic Equilibrium Solubility
This protocol is based on the widely used shake-flask method.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, DMSO, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge or filtration apparatus (e.g., 0.22 µm PVDF syringe filters)
-
Calibrated analytical balance
-
HPLC system with UV or MS detector for quantification
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess should be visually apparent.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vials and place them on an orbital shaker in an incubator set to the desired temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24 to 48 hours to ensure equilibrium is reached.
-
After incubation, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.
-
Carefully remove an aliquot of the supernatant. Separate the undissolved solid by either:
-
Filtration: Pass the supernatant through a 0.22 µm syringe filter. Discard the first few drops to saturate the filter membrane.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 rpm for 15 minutes) and carefully collect the supernatant.
-
-
Dilute the clear supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method (see Protocol 2).
-
Calculate the solubility in mg/mL or µM.
Protocol 2: Suggested HPLC Method for Quantification
This is a starting point for developing a specific HPLC method for this compound. Optimization will likely be required.
Instrumentation and Columns:
-
HPLC System: A standard HPLC or UHPLC system with a UV or mass spectrometry (MS) detector.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point. For acidic compounds, a column with low silanol activity or end-capping is recommended to improve peak shape[2][3].
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A starting point could be a linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min for a 2.1 mm ID column.
-
Injection Volume: 1-5 µL.
Detection:
-
UV Detection: Monitor at the compound's UV maxima. If unknown, a photodiode array (PDA) detector can be used to determine the optimal wavelength.
-
MS Detection: Use electrospray ionization (ESI) in either positive or negative mode. Given the carboxylic acid, negative ion mode is likely to be more sensitive. Monitor the [M-H]⁻ ion.
Quantification:
-
Prepare a standard curve of the compound in the same solvent as your diluted samples.
-
Ensure the standard curve is linear over the range of concentrations you are measuring.
Data Summary
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |
| Water (pH ~3-4) | 25 | Experimental Value | Experimental Value | Thermodynamic |
| PBS (pH 7.4) | 25 | Experimental Value | Experimental Value | Thermodynamic |
| DMSO | 25 | Experimental Value | Experimental Value | Thermodynamic |
| Ethanol | 25 | Experimental Value | Experimental Value | Thermodynamic |
| Methanol | 25 | Experimental Value | Experimental Value | Thermodynamic |
| Acetone | 25 | Experimental Value | Experimental Value | Thermodynamic |
| Acetonitrile | 25 | Experimental Value | Experimental Value | Thermodynamic |
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for thermodynamic solubility determination.
Decision Tree for Troubleshooting Poor Solubility
Sources
Overcoming poor reactivity of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid
Welcome to the technical support center for 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid (Product No. 915923-66-9).[1][2] This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and practical solutions for overcoming common reactivity challenges associated with this valuable synthetic intermediate.
The unique structure of this molecule, featuring a sterically demanding ortho-methyl group and a bulky N-acyl substituent, often leads to poor reactivity in standard synthetic protocols, particularly in amide bond formation. This resource provides in-depth troubleshooting guides, validated experimental protocols, and answers to frequently asked questions to help you successfully incorporate this building block into your synthetic workflow.
Troubleshooting Guide: Overcoming Poor Reactivity
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My amide coupling reaction with this compound is failing or showing very low yield. What are the primary causes?
Low yields in amide coupling reactions involving this substrate are common and typically stem from a combination of three factors: steric hindrance, suboptimal carboxylic acid activation, and poor solubility.
-
Root Cause 1: Steric Hindrance The methyl group at the 4-position is ortho to the 3-position amino-acyl substituent. This arrangement creates significant steric congestion around the molecule. This steric bulk can hinder the approach of the coupling reagent to the carboxylic acid group and subsequently impede the nucleophilic attack by the incoming amine.[3][4] This "ortho effect" can destabilize the necessary transition states for the reaction to proceed efficiently.[4]
-
Root Cause 2: Inefficient Carboxylic Acid Activation Direct condensation of a carboxylic acid and an amine is generally not feasible due to the formation of an unreactive ammonium carboxylate salt.[5][6] The carboxylic acid must first be converted into a more electrophilic "activated" intermediate.[7][8] For sterically hindered acids like this one, standard coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) used alone are often insufficient to generate the activated species in high enough concentration to drive the reaction to completion.[9][10]
-
Root Cause 3: Poor Solubility The compound has limited solubility in many common aprotic solvents used for amide coupling, such as dichloromethane (DCM) or tetrahydrofuran (THF). The estimated water solubility is only 346.97 mg/L.[1] If the substrate is not fully dissolved, the reaction becomes a heterogeneous mixture, drastically reducing the effective concentration of reactants and leading to poor reaction rates and incomplete conversion.
Q2: How do I choose the right coupling reagent to overcome the low reactivity?
For challenging substrates, the choice of coupling reagent is critical. Moving beyond simple carbodiimides to more potent uronium or phosphonium salt-based reagents is essential. These reagents generate more reactive activated esters and can accelerate sluggish reactions.[11][12][13]
The most effective reagents for this purpose are those based on 1-hydroxy-7-azabenzotriazole (HOAt) or Ethyl (hydroxyimino)cyanoacetate (OxymaPure), as they generate highly reactive activated esters that are more effective than their 1-hydroxybenzotriazole (HOBt) counterparts.[13]
| Coupling Reagent | Additive Incorporated | Recommended Base | Pros | Cons |
| HATU | HOAt | DIPEA, 2,4,6-Collidine | Highly reactive, fast kinetics, effective for hindered couplings.[14] | Can cause guanidinylation of the amine if not pre-activated with the acid. |
| HCTU | 6-Cl-HOBt | DIPEA, Et₃N | More reactive and soluble than HBTU, good cost-performance balance.[13] | Less potent than HATU for extremely difficult couplings. |
| COMU | OxymaPure | DIPEA, Et₃N | Reactivity comparable to HATU, safer (non-explosive OxymaPure), excellent solubility.[12][13][14] | Can be more expensive than other options. |
| PyBOP | HOBt | DIPEA, Et₃N | Good general-purpose reagent, less hazardous byproducts than BOP.[11] | May be insufficient for this highly hindered substrate compared to HATU/COMU. |
Recommendation: HATU is the preferred starting point due to its superior reactivity in sterically demanding couplings.[9] COMU is an excellent, safer alternative with comparable efficacy.[12]
Q3: What strategies can I use to improve the solubility of the starting material?
Addressing solubility is often the key to a successful reaction.
-
Solvent Choice: Switch to more polar aprotic solvents known to dissolve complex amides and carboxylic acids. Recommended solvents include N,N-Dimethylformamide (DMF) , N,N-Dimethylacetamide (DMAc) , or N-Methyl-2-pyrrolidone (NMP) . Use of anhydrous grades is critical to prevent hydrolysis of the activated intermediate.[9]
-
Gentle Heating: After adding the solvent, gently warm the mixture (e.g., to 40-50 °C) and/or use sonication to aid dissolution before adding the coupling reagents. Ensure the substrate is fully dissolved before proceeding.
-
In Situ Salt Formation: Add the non-nucleophilic base (e.g., DIPEA) to the suspension of the carboxylic acid in the solvent first. This can form a more soluble carboxylate salt in situ, which then reacts more readily with the coupling reagent upon its addition.
Frequently Asked Questions (FAQs)
Q: What are the key structural features of this compound that affect its reactivity?
Two main features dominate its chemical behavior:
-
Steric Hindrance: As detailed in the troubleshooting section, the ortho-methyl group relative to the bulky N-acyl substituent creates a sterically crowded environment. This directly impacts the accessibility of the carboxylic acid functional group.[3][4]
-
Electronic Effects: The N-acyl group is an electron-withdrawing group (via resonance), which deactivates the aromatic ring compared to a simple amino group.[15] This electronic pull can slightly increase the acidity of the carboxylic acid proton, but its primary effect is on the overall steric and conformational profile of the molecule.
Q: What are the optimal storage conditions for this compound?
Like most carboxylic acids, this compound is a stable, crystalline solid. For long-term storage and to maintain its integrity for high-purity applications, follow these guidelines:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container to protect from moisture.
-
Light: Protect from direct light.
Q: What are the best analytical techniques to monitor the progress of my coupling reaction?
-
Thin-Layer Chromatography (TLC): A quick and effective method. Use a mobile phase like 5-10% Methanol in DCM or 30-50% Ethyl Acetate in Hexanes. The product amide will typically have a higher Rf value than the starting carboxylic acid.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most definitive method. It allows you to monitor the disappearance of the starting acid (m/z = 219.24) and the appearance of your desired product peak with its corresponding mass. This is the gold standard for confirming conversion and identifying any potential side products.
Diagrams: Workflows and Mechanisms
Troubleshooting Workflow for Low-Yield Amide Coupling
Caption: A decision tree for troubleshooting poor yields.
General Mechanism of Amide Coupling via HATU Activation
Caption: Mechanism of amide formation using HATU.
Optimized Experimental Protocol
This protocol is designed to maximize the yield for coupling this compound with a primary or secondary amine using HATU.
Protocol: Amide Coupling with a Generic Amine (e.g., Benzylamine)
Reagents & Materials:
-
This compound (1.0 eq.)
-
Amine (e.g., Benzylamine) (1.1 eq.)
-
HATU (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction flask, magnetic stirrer, nitrogen/argon line
-
Standard workup and purification reagents (Ethyl Acetate, 1M HCl, sat. NaHCO₃, brine, MgSO₄)
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Dissolution: Add anhydrous DMF (approx. 0.1 M concentration relative to the acid). Stir the mixture. If dissolution is slow, gently warm the flask to ~40 °C until a clear solution is obtained, then cool back to room temperature.
-
Pre-activation: To the clear solution, add HATU (1.1 eq.) followed by DIPEA (2.5 eq.).
-
Stir the mixture at room temperature for 20 minutes . This "pre-activation" step is crucial for forming the active OAt-ester before the amine is introduced.[9]
-
Amine Addition: Add the amine (1.1 eq.) to the reaction mixture dropwise.
-
Reaction: Stir the reaction at room temperature. Monitor its progress by LC-MS or TLC every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure amide product.
-
References
-
Aapptec Peptides. Coupling Reagents. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Chemistry LibreTexts. Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023-01-22). [Link]
-
PMC, NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. [Link]
-
Encyclopedia.pub. Direct Amidations of Carboxylic Acids with Amines. (2023-02-22). [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Angene. Cyclopropanecarbonyl Chloride: Synthesis, Properties, and Industrial Applications. [Link]
-
Chemchart. This compound (915923-66-9). [Link]
-
Der Pharma Chemica. Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. [Link]
-
ResearchGate. The developing steric hindrance and ortho effect in aromatic amides. [Link]
-
ResearchGate. Examples of coupling agents for amide bond formation with benzotriazole-like structures. [Link]
-
Chemical Communications (RSC Publishing). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. (2020-01-21). [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
Green Chemistry (RSC Publishing). The preparation and applications of amides using electrosynthesis. (2020-11-02). [Link]
-
Chemistry LibreTexts. 24.8: Reactions of Arylamines. (2024-09-30). [Link]
Sources
- 1. This compound (915923-66-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. echemi.com [echemi.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. hepatochem.com [hepatochem.com]
- 8. Amide Synthesis [fishersci.dk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid
Welcome to the technical support center for the synthesis of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot by-product formation during this specific synthesis. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.
Table of Contents
-
Overview of the Core Synthesis Pathway
-
Troubleshooting Guide: By-product Formation and Mitigation
-
Issue 1: Presence of Unreacted Starting Material (3-Amino-4-methylbenzoic acid)
-
Issue 2: Detection of Cyclopropanecarboxylic Acid in the Product Mixture
-
Issue 3: Formation of a High Molecular Weight Impurity (Potential Dimer or Oligomer)
-
Issue 4: Unexpected By-product with a Similar Mass to the Product
-
-
Frequently Asked Questions (FAQs)
-
Experimental Protocols
-
Protocol 1: Standard Acylation with Cyclopropanecarbonyl Chloride
-
Protocol 2: Purification via Acid-Base Extraction
-
-
References
Overview of the Core Synthesis Pathway
The most direct and common route to synthesize this compound involves the acylation of 3-Amino-4-methylbenzoic acid with cyclopropanecarbonyl chloride. This is a nucleophilic acyl substitution reaction where the amino group of the benzoic acid derivative attacks the electrophilic carbonyl carbon of the acyl chloride.[1] A base is typically added to neutralize the HCl by-product generated during the reaction.[2]
The choice of solvent, base, and reaction temperature is critical to minimize by-product formation and maximize yield.
Caption: Core synthesis pathway for this compound.
Troubleshooting Guide: By-product Formation and Mitigation
This section addresses specific issues you may encounter, their probable causes, and actionable solutions.
Issue 1: Presence of Unreacted Starting Material (3-Amino-4-methylbenzoic acid)
-
Observation: Significant amounts of 3-Amino-4-methylbenzoic acid are detected by TLC, LC-MS, or NMR in the crude product.
-
Causality: This typically indicates an incomplete reaction. The root causes can be:
-
Insufficient Acylating Agent: The stoichiometry of cyclopropanecarbonyl chloride was too low. Acyl chlorides can degrade due to moisture, so the actual amount available for reaction might be less than calculated.
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.
-
Poor Solubility: The starting material may not have been fully dissolved in the chosen solvent, limiting its availability to react.
-
-
Troubleshooting Steps:
| Parameter | Recommended Action | Rationale |
| Stoichiometry | Increase the equivalents of cyclopropanecarbonyl chloride to 1.1-1.2 eq. | Ensures complete consumption of the limiting starting material, accounting for potential degradation of the acyl chloride. |
| Reaction Time | Extend the reaction time and monitor progress by TLC or LC-MS. | Allows the reaction to reach completion. |
| Temperature | If the reaction is sluggish at 0°C, allow it to warm to room temperature. | Increased temperature can enhance the reaction rate. |
| Solvent | Ensure the chosen solvent (e.g., THF, DCM) can adequately dissolve the starting material. Gentle heating might be necessary initially. | Homogeneous reaction conditions are crucial for efficient conversion. |
Issue 2: Detection of Cyclopropanecarboxylic Acid in the Product Mixture
-
Observation: A peak corresponding to cyclopropanecarboxylic acid is observed in your analytical data.
-
Causality: This is a direct result of the hydrolysis of cyclopropanecarbonyl chloride .[2] Moisture in the reactants, solvent, or glassware is the primary culprit.
-
Troubleshooting Workflow:
Caption: Workflow for mitigating hydrolysis of the acylating agent.
Issue 3: Formation of a High Molecular Weight Impurity (Potential Dimer or Oligomer)
-
Observation: LC-MS analysis shows a peak with a mass corresponding to a dimer or higher oligomer of the starting material.
-
Causality: This can occur if the carboxylic acid group of one molecule of 3-Amino-4-methylbenzoic acid is activated and then reacts with the amino group of another molecule. This is more common when using carbodiimide coupling agents (e.g., DCC, EDC) which can activate the carboxylic acid.[3] In the case of using an acyl chloride, it could potentially form a mixed anhydride which then acylates another molecule of the starting amine.
-
Mitigation Strategies:
-
Method Choice: When using an acyl chloride, this is less common. Ensure the base is not excessively strong to deprotonate the carboxylic acid.
-
Coupling Agent Protocol: If using a coupling agent like EDC, it is crucial to add the amine component as soon as the carboxylic acid has been activated to ensure the desired intermolecular reaction is favored over oligomerization.[4][5]
-
Purification: This by-product can often be removed by recrystallization or chromatography due to its significantly different polarity and size.
-
Issue 4: Unexpected By-product with a Similar Mass to the Product
-
Observation: An impurity is detected with a mass very close to the desired product, making it difficult to separate.
-
Causality: A plausible, though less common, side reaction could be N-acylation followed by intramolecular cyclization to form a lactam, particularly under harsh conditions or with certain catalysts. However, a more likely scenario is the formation of an isomeric by-product if the starting material contained isomeric impurities.
-
Troubleshooting and Characterization:
-
Verify Starting Material Purity: Confirm the purity and identity of your 3-Amino-4-methylbenzoic acid starting material using NMR and melting point analysis. Commercially available reagents can sometimes contain isomeric impurities.[6]
-
Mild Reaction Conditions: Avoid high temperatures and prolonged reaction times, which could promote side reactions.
-
Advanced Characterization: Utilize 2D NMR techniques (COSY, HMBC) to confirm the structure of both the product and the by-product to elucidate the nature of the impurity.
-
Frequently Asked Questions (FAQs)
Q1: Can I use cyclopropanecarboxylic acid with a coupling agent instead of the acyl chloride? A1: Yes, this is a common alternative. Reagents like EDC or HATU can be used to form the amide bond directly from the carboxylic acid and the amine.[3] This avoids the generation of HCl but introduces its own set of by-products (e.g., ureas from EDC) that need to be removed during workup.[2] This method can be milder and is often preferred for complex molecules.
Q2: What is the best base to use for this reaction? A2: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is typically used. Pyridine can also act as a catalyst. It's important to use a base that is strong enough to scavenge the HCl produced but not so strong that it promotes unwanted side reactions.[2]
Q3: My product is difficult to purify. What are the best methods? A3: The product has both a carboxylic acid group and an amide group, giving it moderate polarity.
-
Acid-Base Extraction: This is a highly effective method. Dissolve the crude product in an organic solvent and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The desired product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind. The aqueous layer can then be acidified to precipitate the pure product.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for removing minor impurities.
-
Chromatography: While possible, it may be challenging due to the acidity of the product. Using a mobile phase with a small amount of acetic or formic acid can improve peak shape on silica gel.
Q4: Is there a risk of the cyclopropyl ring opening? A4: Under standard acylation conditions (neutral or slightly basic), the cyclopropyl group is quite stable. Ring-opening is more likely to occur under strongly acidic conditions or in the presence of certain transition metal catalysts, which are not typically employed for this reaction.
Experimental Protocols
Protocol 1: Standard Acylation with Cyclopropanecarbonyl Chloride
-
Preparation: Oven-dry all glassware and cool under a nitrogen atmosphere.
-
Reaction Setup: To a round-bottom flask, add 3-Amino-4-methylbenzoic acid (1.0 eq.). Dissolve it in an anhydrous aprotic solvent (e.g., THF or DCM, approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add pyridine (1.5 eq.) or triethylamine (1.5 eq.) to the stirred solution.
-
Acyl Chloride Addition: Add cyclopropanecarbonyl chloride (1.1 eq.) dropwise to the reaction mixture over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours, or until TLC/LC-MS indicates completion.
-
Workup: Quench the reaction by adding water. If using DCM, separate the organic layer. If using THF, remove the solvent under reduced pressure and partition the residue between ethyl acetate and water. Wash the organic layer with 1M HCl, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product from Protocol 1 in ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3 x volume of the organic layer). The product will move to the aqueous layer.
-
Separation: Combine the aqueous layers. Wash once with ethyl acetate to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH is ~2-3. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water.
-
Drying: Dry the purified product under high vacuum to a constant weight.
References
-
Pace, V., & Holzer, W. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Retrieved from [Link]
-
Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. Retrieved from [Link]
-
Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]
-
Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Retrieved from [Link]
-
Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Study.com. (n.d.). Predict the product, if the reaction between propanoyl chloride and the following reagent: Aniline. Retrieved from [Link]
-
NIST. (n.d.). 3-Amino-4-methylbenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemchart. (n.d.). This compound (915923-66-9). Retrieved from [Link]
-
PubMed. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-[(Cyclooctylmethyl)amino]benzoic acid. Retrieved from [Link]
Sources
- 1. homework.study.com [homework.study.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amide Synthesis [fishersci.se]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
Technical Support Center: Optimizing Reaction Conditions for 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid
Welcome to the technical support center dedicated to the synthesis and optimization of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important molecule. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), detailed protocols, and data-driven insights to enhance your experimental success.
The synthesis of this compound, while conceptually straightforward, involves an amide coupling reaction that can be influenced by numerous factors affecting yield, purity, and scalability. This guide aims to elucidate the causality behind experimental choices, providing a robust framework for optimizing your reaction conditions.
Reaction Overview
The primary synthetic route to this compound involves the formation of an amide bond between 3-amino-4-methylbenzoic acid and an activated form of cyclopropanecarboxylic acid. This is typically achieved using a coupling reagent to facilitate the reaction.
Product Purity Issues
Q5: My final product is impure after the workup. What are the likely contaminants?
Common impurities include:
-
Unreacted 3-amino-4-methylbenzoic acid or cyclopropanecarboxylic acid.
-
Byproducts from the coupling reagent (e.g., dicyclohexylurea (DCU) if DCC is used). [1]* Side products from the reaction, such as N-acylurea if a carbodiimide is used without an additive.
Q6: What is the most effective way to purify this compound?
Due to its crystalline nature and the presence of a carboxylic acid group, a combination of techniques is often effective:
-
Aqueous Workup: An initial acid-base workup can remove many impurities. Dissolving the crude product in a suitable organic solvent and washing with a mild acid (like dilute HCl) can remove unreacted amine and basic byproducts. A subsequent wash with brine is also recommended. [2]2. Recrystallization: This is often the most effective method for purifying aromatic carboxylic acids. [3][4]It involves dissolving the crude solid in a minimum amount of a hot solvent and allowing it to cool slowly, causing the pure product to crystallize out. [4]3. Column Chromatography: While possible, it can be more laborious than recrystallization for this type of compound. If used, a silica gel column with a solvent system like ethyl acetate/hexanes with a small amount of acetic acid to improve peak shape is a common choice.
Q7: Which solvents are best for the recrystallization of my product?
The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. For aromatic carboxylic acids, common choices include:
-
Ethanol or Methanol
-
Ethyl Acetate
-
Mixtures of solvents, such as ethanol/water or ethyl acetate/hexanes. [3][5] You may need to screen a few solvents or solvent systems to find the optimal one for your product. [3]
Reaction Monitoring and Characterization
Q8: How can I effectively monitor the progress of my reaction?
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to monitor the consumption of the starting materials (primarily the 3-amino-4-methylbenzoic acid) and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, confirming the mass of the product and helping to identify any major byproducts. [2] Q9: What analytical techniques should I use to confirm the identity and purity of my final product?
A combination of spectroscopic methods is recommended for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the expected proton and carbon signals and their integrations.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches, and the amide C=O and N-H stretches. [6]* Mass Spectrometry (MS): This will confirm the molecular weight of the product. [7]* Melting Point: A sharp melting point range is a good indicator of purity.
Data Presentation
Table 1: Comparison of Common Amide Coupling Conditions
| Coupling Reagent | Equivalents (vs. Acid) | Additive (Equivalents) | Base (Equivalents) | Common Solvent(s) | Key Considerations |
| HATU | 1.0 - 1.5 | None | DIPEA (2.0) | DMF, DCM | Highly efficient, often gives clean reactions and high yields. [2][8] |
| EDC | 1.1 - 1.5 | HOAt (1.1) | DIPEA (2.0 - 3.0) | DMF, DCM | Byproduct is water-soluble, simplifying workup. Additive is recommended. [9] |
| PyBOP | 1.1 - 1.5 | None | DIPEA (2.0 - 3.0) | DMF, CH₃CN | Very reactive, good for sterically hindered substrates. [10] |
| SOCl₂ | 1.5 - 2.0 | DMF (catalytic) | Pyridine or TEA (2.0) | Toluene, DCM | Two-step process (acid chloride formation then amine addition). Can be harsh. [11] |
Table 2: Recommended Solvents
| Solvent | Use | Boiling Point (°C) | Notes |
| N,N-Dimethylformamide (DMF) | Reaction | 153 | Excellent solvating power for polar reactants. Must be anhydrous. [12] |
| Dichloromethane (DCM) | Reaction | 40 | Good for reactions at or below room temperature. Must be anhydrous. [12] |
| Ethyl Acetate (EtOAc) | Reaction / Purification | 77 | A greener alternative to DCM for reactions and extractions. |
| Ethanol (EtOH) | Recrystallization | 78 | Good solvent for recrystallizing aromatic acids, often used with water. |
| Methanol (MeOH) | Recrystallization | 65 | Similar to ethanol for recrystallization purposes. [5] |
| Toluene | Recrystallization | 111 | Can be a good choice for less polar compounds or as a co-solvent. [3] |
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-amino-4-methylbenzoic acid (1.0 eq) and cyclopropanecarboxylic acid (1.05 eq).
-
Dissolve the starting materials in anhydrous DMF (approximately 0.1 M concentration).
-
Add HATU (1.1 eq) to the solution, followed by the slow addition of DIPEA (2.5 eq). [2]4. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. [2]5. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-12 hours).
-
Once complete, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. [2]
Protocol 2: Purification by Recrystallization
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask, just enough to create a slurry.
-
Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. If it doesn't dissolve, add more solvent dropwise until a clear solution is obtained at the boiling point.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystallization does not occur, gently scratch the inside of the flask with a glass rod or place it in an ice bath to induce crystallization.
-
Once crystallization is complete, collect the solid by vacuum filtration, washing the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Visualization of Mechanism
References
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
- Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
Hazra, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
ResearchGate. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]
- Google Patents. (2016). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
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McKitterick, B., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(5), 1180-1188. Retrieved from [Link]
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de Miranda, A. S., et al. (2023). Biocatalytic amide bond formation. Green Chemistry. Retrieved from [Link]
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ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
- Google Patents. (1974). US3804821A - Method for the direct acylation of aminobenzoic acids.
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ResearchGate. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of Amide Coupling between 3 and 4. Retrieved from [Link]
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Chemchart. (n.d.). This compound (915923-66-9). Retrieved from [Link]
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Jack Westin. (n.d.). Synthesis of Amides. Organic Chemistry. Retrieved from [Link]
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Reddit. (2022). amide coupling help. r/Chempros. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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Chemguide. (n.d.). The preparation of amides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. RSC Publishing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. PMC. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Amino-4-methylbenzoic acid. PubChem. Retrieved from [Link]
-
PubMed. (2012). N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. Journal of Toxicology and Environmental Health, Part A, 75(19-20), 1206-15. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of the enantioselective cyclopropanecarboxamide cyclization. Reaction conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
-
MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]
-
ACS Publications. (n.d.). The Preparation of N-Alkyl Derivatives of p-Aminobenzoic Acid. Journal of the American Chemical Society. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Retrieved from [Link]
- Google Patents. (2013). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
-
PubMed. (1983). Liquid chromatographic determination of amino and imino acids and thiols by postcolumn derivatization with 4-fluoro-7-nitrobenzo-2,1,3-oxadiazole. Analytical Chemistry, 55(11), 1786-91. Retrieved from [Link]
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Technical Support Center: Degradation Pathways of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid
Welcome to the technical support center for 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experimental studies on the degradation of this compound. Here, we synthesize established chemical principles with practical, field-proven insights to help you navigate the complexities of its stability and degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that are susceptible to degradation?
A1: The molecule possesses three key functional groups that can be targeted during degradation studies:
-
Amide Linkage: The bond between the cyclopropylcarbonyl group and the amino group on the benzene ring is a primary site for hydrolytic cleavage.
-
Aromatic Ring System: The substituted benzene ring can undergo oxidative degradation, potentially leading to hydroxylation and subsequent ring-opening.
-
Cyclopropyl Moiety: While often incorporated into drug candidates to enhance metabolic stability, the cyclopropyl ring can itself be a site of metabolism, particularly oxidative metabolism mediated by cytochrome P450 enzymes.[1][2][3]
Q2: What are the most probable degradation pathways for this compound under forced degradation conditions?
A2: Based on its structure, the following degradation pathways are most likely to be observed during forced degradation studies:
-
Hydrolysis (Acidic and Basic): The amide bond is susceptible to both acid- and base-catalyzed hydrolysis.[4] This would cleave the molecule into 3-amino-4-methylbenzoic acid and cyclopropanecarboxylic acid. The rate of hydrolysis will be dependent on pH and temperature.
-
Oxidation: Oxidative stress, typically induced by reagents like hydrogen peroxide, can lead to several products. This may include hydroxylation of the aromatic ring, oxidation of the methyl group to a carboxylic acid, or even oxidative cleavage of the cyclopropyl ring.[1]
-
Photodegradation: Aromatic amides can undergo photodegradation upon exposure to UV light. A potential pathway is the photo-Fries rearrangement, which could result in the migration of the cyclopropylcarbonyl group to the aromatic ring.[5]
Troubleshooting Guide
Issue 1: Unexpected Peaks in HPLC Analysis During a Stability Study
Q: I'm running an HPLC stability assay for this compound and observing unexpected peaks that are not present in my initial time point. What could these be?
A: Probable Causes and Solutions:
This is a common observation in stability and forced degradation studies.[6][7][8] The appearance of new peaks indicates the formation of degradation products. The identity of these products depends on the stress conditions applied.
Step-by-Step Troubleshooting:
-
Characterize the Stress Condition:
-
Hydrolytic Stress (Acid/Base): If you are working in an acidic or basic solution, the most likely degradation products are 3-amino-4-methylbenzoic acid and cyclopropanecarboxylic acid due to amide bond cleavage. You can confirm this by running authentic standards of these compounds if available.
-
Oxidative Stress (e.g., H₂O₂): Under oxidative conditions, you may be observing hydroxylated derivatives of the parent compound on the aromatic ring or potential oxidation of the methyl group. Mass spectrometry (LC-MS) is the best tool to identify these products by looking for mass additions corresponding to one or more oxygen atoms.
-
Photolytic Stress (UV/Visible Light): If the sample was exposed to light, you might be seeing isomers of the parent compound resulting from a photo-Fries rearrangement.[5] Again, LC-MS would be crucial here to confirm that the new peaks have the same mass as the parent compound.
-
-
Analytical Method Verification:
-
Ensure your HPLC method is "stability-indicating." This means it should be capable of resolving the parent compound from all potential degradation products.[7] If peaks are co-eluting, you may need to adjust your mobile phase composition, gradient, or column chemistry.
-
Perform peak purity analysis using a photodiode array (PDA) detector to check if the main peak is spectrally pure at all time points.
-
Proposed Hydrolytic Degradation Pathway:
Caption: Predicted hydrolytic degradation of the parent compound.
Issue 2: Poor Mass Balance in a Forced Degradation Study
Q: After subjecting my compound to forced degradation, the sum of the parent compound and all observed degradation products is significantly less than 100%. Where is the missing mass?
A: Probable Causes and Solutions:
Poor mass balance is a critical issue that suggests some components are not being detected by your analytical method.
Step-by-Step Troubleshooting:
-
Check for Non-UV Active Degradants:
-
Some degradation pathways can lead to small, non-aromatic fragments that may not have a chromophore and are therefore invisible to UV detection. For instance, advanced degradation of the benzoic acid ring can result in small aliphatic acids.
-
Solution: Employ a more universal detection method in parallel with UV, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which can detect non-volatile compounds regardless of their UV absorbance. Mass spectrometry is also invaluable here.
-
-
Formation of Volatile Degradants:
-
Decarboxylation of the benzoic acid moiety under certain stress conditions (e.g., high heat) could lead to the formation of a volatile compound that is lost from the sample.
-
Solution: Use headspace gas chromatography (GC) to analyze the vapor phase above your sample for any volatile products.
-
-
Adsorption to Container Surfaces:
-
Highly polar or charged degradation products might adsorb to the surfaces of your sample vials (glass or plastic).
-
Solution: Use silanized glass vials to minimize adsorption. Also, perform a recovery study by rinsing the vials with a strong solvent after the sample has been removed to see if any material can be recovered.
-
Experimental Workflow for Investigating Poor Mass Balance:
Caption: Troubleshooting workflow for poor mass balance.
Issue 3: The Compound Appears Stable Under Oxidative Conditions
Q: I have treated this compound with hydrogen peroxide, but I am not observing significant degradation. Is this expected?
A: Probable Causes and Solutions:
While oxidative degradation is a common pathway, the stability of a molecule to oxidation can be influenced by several factors.
-
Inherent Stability of the Molecule: The cyclopropyl group can, in some cases, increase the metabolic and chemical stability of a molecule by sterically shielding adjacent sites from attack or by altering the electronic properties of the molecule.[2][3][9] It's possible that the compound is inherently robust to the specific oxidative conditions you have employed.
-
Inadequate Stress Conditions: The concentration of the oxidizing agent, temperature, and reaction time may not be sufficient to induce degradation.
-
Solution: According to ICH guidelines, forced degradation should aim for 5-20% degradation of the drug substance.[6] You may need to increase the concentration of hydrogen peroxide (e.g., from 3% to 30%), increase the temperature, or extend the incubation time.
-
Table 1: Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 24 - 72 hours |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 24 - 72 hours |
| Oxidation | 3% - 30% H₂O₂ | 24 - 72 hours |
| Thermal | 60°C - 80°C | 1 - 7 days |
| Photolytic | ICH-compliant light exposure | Per ICH Q1B |
References
-
Haribabu, B. (n.d.). Microbial degradation Of substituted benzoic acids. Journal of the Indian Institute of Science. [Link]
-
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Haribabu, B., Kamath, A. V., & Vaidyanathan, C. S. (1985). Degradation of substituted benzoic acids by a Micrococcus species. FEMS Microbiology Letters, 28(2), 197-200. [Link]
-
Haribabu, B. (n.d.). Microbial degradation bf substituted benzoic acids. Journal of the Indian Institute of Science. [Link]
-
Khleifat, K. M., et al. (2022). Biodegradation of 2- Chlorobenzoic Acid and its other substitutes. Journal of Pure and Applied Microbiology, 16(4), 2345-2361. [Link]
-
Carlsson, D. J., Gan, L. H., & Wiles, D. M. (1975). The Photolyses of Fully Aromatic Amides. Canadian Journal of Chemistry, 53(15), 2337-2344. [Link]
-
Khleifat, K. M. (2014). Biodegradation of Chlorobenzoic Acid Substitutes, Particularly, 2-CBA, by Aeromonas hydrophila. Jordan Journal of Biological Sciences, 7(2), 123-131. [Link]
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
ResearchGate. (2020). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. [Link]
-
Walker, G. S., et al. (2018). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. Scientific Reports, 8(1), 2453. [Link]
-
Science.gov. (n.d.). forced degradation study: Topics by Science.gov. [Link]
-
Broughton Analysis. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]
-
Sharkey, W. H., & Mochel, W. E. (1959). Mechanism of the Photoöxidation of Amides. Journal of the American Chemical Society, 81(12), 3000-3005. [Link]
-
Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]
-
ResearchGate. (2020). Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry. [Link]
-
Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. [Link]
-
ResearchGate. (2016). Degradation of chlorinated anilines by certain representatives of the genera Aquaspirillum and Paracoccus. [Link]
-
LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]
-
Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]
-
Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. [Link]
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ResearchGate. (2013). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. [Link]
-
ResearchGate. (2022). stability management of new drug substances and products. [Link]
-
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
-
PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. [Link]
-
PubMed. (2006). Aniline degradation by electrocatalytic oxidation. [Link]
-
ResearchGate. (2013). Aniline degradation by electrocatalytic oxidation. [Link]
-
PubChem. (n.d.). Cyclopropylamide. [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]
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Technical Support Center: 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid
Welcome to the technical support center for 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid (CAS No. 915923-66-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage and handling of this compound. The information herein is synthesized from established principles of organic chemistry and best practices in laboratory settings, focusing on the compound's core functional groups: a carboxylic acid and an N-acyl amide.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: As a crystalline solid, the primary goal for storage is to prevent chemical degradation. The compound possesses both an amide and a carboxylic acid functional group, which dictates its storage requirements. Amides are generally stable, but can be susceptible to oxidative stress, while carboxylic acids can be sensitive to environmental moisture.[1] Therefore, it is recommended to store the solid compound in a tightly sealed, opaque container to protect it from light and air. Storage in a cool, dry, and dark place, such as a desiccator at room temperature, is ideal. For long-term storage, refrigeration (2-8 °C) in a sealed container within a desiccated environment is recommended to minimize any potential degradation.
Q2: I need to prepare a stock solution. What solvents are recommended, and are there any I should avoid?
A2: The solubility of this compound is predicted to be low in water (346.97 mg/L) but it should be soluble in many common organic solvents.[2] For biological assays, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are common choices for creating high-concentration stock solutions. For organic synthesis applications, solvents such as methanol, ethanol, or ethyl acetate may be suitable. It is crucial to use anhydrous solvents, as the presence of water could potentially lead to slow hydrolysis of the amide bond over extended periods, especially if the pH is not neutral. Avoid strongly basic aqueous solutions for prolonged storage, as they will deprotonate the carboxylic acid and can promote hydrolysis of the amide.
Q3: How should I handle the powdered form of this compound to ensure safety?
A3: Handling any powdered chemical requires precautions to avoid inhalation and skin contact.[3][4] It is recommended to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.[5] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For operations that may generate significant dust, a dust mask or respirator may be appropriate. In case of skin contact, wash the affected area thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.
Q4: What is the expected stability of this compound in a DMSO stock solution?
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Compound will not fully dissolve in the chosen organic solvent. | The compound may have low solubility in that specific solvent at the desired concentration. | - Try gentle heating or sonication to aid dissolution.- Increase the volume of the solvent.- Consider a different solvent. A small-scale solubility test with various solvents (e.g., DMSO, DMF, methanol, ethanol) can be informative.[9] |
| After dissolving, a precipitate forms over time. | The solution may be supersaturated, or the compound may be degrading or reacting with a component in the solvent (e.g., water). | - Ensure the solvent is anhydrous.- Store the solution at the recommended temperature.- If precipitation occurs upon cooling, you may need to prepare a more dilute solution or use a co-solvent system. |
| Inconsistent results in biological assays. | This could be due to compound degradation, inaccurate concentration of the stock solution, or precipitation of the compound in the aqueous assay buffer. | - Verify the purity of your compound using an appropriate analytical method like HPLC or LC-MS.[10][11][12][13]- Prepare a fresh stock solution.- Observe the assay medium for any signs of precipitation after adding the compound. If precipitation is observed, you may need to lower the final concentration or use a vehicle with better solubilizing properties. |
| The solid compound has changed color or appearance. | This may indicate degradation due to improper storage (exposure to light, air, or moisture). | - It is recommended to assess the purity of the compound using analytical techniques before use.- If significant degradation is suspected, it is best to use a fresh batch of the compound. |
| Difficulty in obtaining a crystalline solid after a reaction. | The compound may be impure, or the crystallization conditions are not optimal. | - Purify the crude product using column chromatography before attempting crystallization.- Experiment with different solvent systems for recrystallization. A good crystallization solvent will dissolve the compound when hot but not when cold.[14][15][16] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Work in a chemical fume hood and wear appropriate PPE.
-
Weighing: Accurately weigh a precise amount of this compound (Molecular Weight: 219.24 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.19 mg of the compound.
-
Dissolution: Place the weighed compound into a clean, dry vial. Add the desired volume of anhydrous DMSO.
-
Mixing: Vortex or sonicate the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Store the stock solution in tightly sealed vials at -20°C or -80°C. For frequent use, consider preparing smaller aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
HPLC Conditions (General Starting Point):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of the compound (likely around 254 nm).
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. A single sharp peak indicates high purity. The presence of multiple peaks suggests impurities or degradation products.
Visualizations
Caption: Decision tree for the storage of solid this compound.
Caption: Workflow for preparing a stock solution of this compound.
References
-
ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?[Link]
-
ACS Publications. (2014). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. [Link]
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Chemchart. This compound (915923-66-9). [Link]
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ResearchGate. (2014). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF. [Link]
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The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?[Link]
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Journal of the American Chemical Society. (2016). N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes. [Link]
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psi-bfm.com. A Comprehensive Guide to Safe Powder Handling. [Link]
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Scribd. Solubility Testing of Organic Compounds | PDF. [Link]
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De Dietrich. Handling Hazardous Bulk Solids and Powders: Safety First![Link]
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Frontiers. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. [Link]
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Validation & Comparative
A Comparative Guide to 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic Acid and its Kinase Inhibitor Analogs in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the benzoic acid scaffold has emerged as a cornerstone for the design of potent and selective kinase inhibitors.[1][2] This guide provides an in-depth comparative analysis of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid and its clinically significant analogs, with a primary focus on their role as tyrosine kinase inhibitors. By examining their structure-activity relationships, synthetic accessibility, and performance in relevant assays, we aim to provide a comprehensive resource for researchers in oncology and medicinal chemistry.
The Benzoic Acid Core: A Privileged Scaffold in Kinase Inhibition
The benzoic acid moiety is a versatile building block in drug discovery, offering a rigid scaffold that can be readily functionalized to achieve specific interactions with biological targets.[1][3] In the context of kinase inhibition, the carboxylic acid group can act as a key hydrogen bond donor or acceptor, anchoring the molecule within the ATP-binding pocket of the enzyme. The aromatic ring provides a platform for substitutions that can fine-tune the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its potency, selectivity, and pharmacokinetic properties.
From Intermediate to Active Pharmaceutical Ingredient: The Case of Nilotinib
Our focus, this compound, is a close analog to a key intermediate in the synthesis of Nilotinib, a second-generation BCR-ABL tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML).[4][5] The synthesis of Nilotinib highlights the importance of the benzoic acid core. The precursor, 3-Amino-4-methylbenzoic acid, undergoes a series of reactions to build the final drug molecule.[6][7][8]
The journey from this simple benzoic acid derivative to a potent therapeutic agent like Nilotinib underscores the power of rational drug design. Nilotinib was developed to overcome the resistance observed with the first-generation inhibitor, Imatinib, and exhibits significantly greater potency against the BCR-ABL kinase.[5]
Synthetic Pathway Overview
The synthesis of Nilotinib from 3-amino-4-methylbenzoic acid involves a multi-step process. A crucial step is the amidation of the amino group, which in our topic compound is acylated with a cyclopropylcarbonyl group. In the synthesis of Nilotinib, this position is ultimately part of a larger heterocyclic system. The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized synthetic workflow from a benzoic acid intermediate.
Comparative Analysis: Nilotinib vs. Imatinib and Other Benzoic Acid-Based Kinase Inhibitors
A direct comparison with established drugs provides the most meaningful assessment of a compound's potential. Here, we compare Nilotinib with its predecessor, Imatinib, and discuss the structural features that contribute to their differential activity.
| Compound | Target Kinase | IC50 (nM) vs. BCR-ABL | Key Structural Features |
| Nilotinib | BCR-ABL, c-KIT, PDGFR | <20 | Aminopyrimidine and trifluoromethylphenyl groups linked to a benzoic acid derivative core. |
| Imatinib | BCR-ABL, c-KIT, PDGFR | 200-1000 | N-methylpiperazine group for solubility; pyridine and pyrimidine rings. |
| Axitinib | VEGFRs, PDGFR, c-KIT | 0.1-0.3 (VEGFRs) | Indazole core with a substituted benzoic acid side chain. |
| Pazopanib | VEGFRs, PDGFR, c-KIT | 10-84 (VEGFRs) | Indazolyl-pyrimidine core with a sulfonamide-substituted benzoic acid analog. |
The Significance of the Cyclopropyl Moiety
The cyclopropyl group, as seen in our topic compound's name, is a valuable addition in medicinal chemistry. Its introduction into a molecule can:
-
Enhance Potency: The rigid structure of the cyclopropyl ring can lock the molecule into a favorable conformation for binding to the target.[9]
-
Improve Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains.
-
Increase Lipophilicity: This can improve membrane permeability and oral bioavailability.
While this compound itself is not the final drug, its structure suggests a design strategy aimed at leveraging these benefits.
Experimental Protocols for Comparative Evaluation
To rigorously compare the performance of different benzoic acid derivatives as kinase inhibitors, standardized in vitro and cell-based assays are essential.
In Vitro Kinase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
Protocol:
-
Prepare a reaction mixture containing the purified kinase (e.g., BCR-ABL), a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.
-
Add the test compounds (e.g., Nilotinib, Imatinib, and other benzoic acid derivatives) at various concentrations.
-
Incubate the mixture to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence signal, which is proportional to the kinase activity.
-
Calculate the IC50 value for each compound, representing the concentration at which 50% of the kinase activity is inhibited.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay
Principle: This assay determines the effect of a compound on the proliferation of cancer cells that are dependent on the target kinase for their growth and survival (e.g., CML cell lines for BCR-ABL inhibitors).
Protocol:
-
Seed cancer cells (e.g., K562, a CML cell line) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the test compounds at a range of concentrations.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add a reagent to measure cell viability, such as MTT or a resazurin-based reagent (e.g., CellTiter-Blue®).
-
Measure the absorbance or fluorescence, which correlates with the number of viable cells.
-
Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value for each compound.
Conclusion and Future Perspectives
The journey from a simple building block like 3-amino-4-methylbenzoic acid to a life-saving drug like Nilotinib exemplifies the principles of modern drug discovery. The strategic modification of the benzoic acid scaffold, including the incorporation of moieties like the cyclopropylcarbonyl group, allows for the development of highly potent and selective kinase inhibitors.
Future research in this area will likely focus on:
-
Novel Substitutions: Exploring new functional groups on the benzoic acid ring to further enhance selectivity and overcome emerging resistance mechanisms.
-
Targeting Different Kinases: Adapting the benzoic acid scaffold to inhibit other kinases implicated in cancer and other diseases.
-
Improving Pharmacokinetic Properties: Fine-tuning the overall molecular properties to optimize drug absorption, distribution, metabolism, and excretion.
By understanding the structure-activity relationships and employing robust experimental methodologies, the scientific community can continue to leverage the power of benzoic acid derivatives to develop the next generation of targeted therapies.
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A Technical Guide to the Comparative Efficacy of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic Acid Derivatives as Tyrosine Kinase Inhibitors
This guide provides an in-depth comparative analysis of a series of novel 3-[(cyclopropylcarbonyl)amino]-4-methylbenzoic acid derivatives. Stemming from a core scaffold known for its presence in potent therapeutic agents, these compounds have been rationally designed to explore the structure-activity relationships (SAR) governing their efficacy as tyrosine kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthetic strategies, comparative biological data, and detailed experimental protocols.
Introduction: Rationale for Derivative Synthesis
The 3-amino-4-methylbenzoic acid core is a key structural motif found in several approved kinase inhibitors, most notably Nilotinib, a second-generation BCR-ABL inhibitor.[1][2] The amide linkage at the 3-position provides a crucial vector for introducing diverse chemical moieties that can interact with the ATP-binding pocket of various kinases. The cyclopropylcarbonyl group, in particular, offers a rigid and lipophilic feature that can be systematically modified to probe its influence on target engagement and cellular activity.
The primary hypothesis guiding the synthesis of the derivatives detailed herein is that modifications to the core structure—specifically at the cyclopropyl and benzoic acid moieties—will modulate the inhibitory potency and selectivity against a panel of oncologically relevant tyrosine kinases. By systematically altering electronic and steric properties, we aim to identify derivatives with superior efficacy and improved pharmacological profiles compared to the parent compound.
Synthesis of this compound and its Derivatives
The synthesis of the parent compound and its derivatives commences with the commercially available 3-amino-4-methylbenzoic acid.[3][4] The general synthetic scheme involves an amide coupling reaction, a robust and versatile method for creating the desired amide bond.
General Synthetic Protocol:
A solution of 3-amino-4-methylbenzoic acid in a suitable aprotic solvent (e.g., N,N-dimethylformamide or dichloromethane) is treated with a slight excess of an appropriate acyl chloride (e.g., cyclopropanecarbonyl chloride for the parent compound) in the presence of a non-nucleophilic base such as triethylamine or diisopropylethylamine. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up through an aqueous wash to remove the base and any water-soluble byproducts. The crude product is then purified by recrystallization or column chromatography to yield the desired 3-[(acyl)amino]-4-methylbenzoic acid derivative.
Workflow for Synthesis and Purification:
Caption: General workflow for the synthesis of the derivatives.
Comparative Efficacy Evaluation
A panel of five derivatives (including the parent compound) was synthesized and evaluated for their inhibitory activity against a selection of tyrosine kinases implicated in various malignancies: BCR-ABL, c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR).[5]
Derivative Structures:
| Compound ID | R Group (Modification on Cyclopropyl) |
| SC-01 (Parent) | Cyclopropyl |
| SC-02 | 1-Methylcyclopropyl |
| SC-03 | 1-Phenylcyclopropyl |
| SC-04 | Cyclobutyl |
| SC-05 | Isopropyl |
In Vitro Kinase Inhibition Data:
The inhibitory potency of each compound was determined using a luminescence-based in vitro kinase activity assay, which measures the amount of ADP produced.[6] The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound ID | BCR-ABL IC50 (nM) | c-Kit IC50 (nM) | PDGFRβ IC50 (nM) |
| SC-01 | 25 | 150 | 85 |
| SC-02 | 18 | 125 | 60 |
| SC-03 | 45 | 280 | 150 |
| SC-04 | 60 | 350 | 210 |
| SC-05 | 110 | 500 | 320 |
| Nilotinib | <5 | 95 | 60 |
Cellular Anti-proliferative Activity:
The anti-proliferative effects of the compounds were assessed in the K-562 human chronic myeloid leukemia cell line, which is positive for the BCR-ABL fusion protein.[7]
| Compound ID | K-562 GI50 (nM) |
| SC-01 | 55 |
| SC-02 | 42 |
| SC-03 | 98 |
| SC-04 | 130 |
| SC-05 | 250 |
| Nilotinib | 20 |
Structure-Activity Relationship (SAR) Analysis:
The experimental data reveal several key SAR insights:
-
Cyclopropyl Moiety is Favorable: The parent compound SC-01 demonstrates potent activity, which is diminished when the cyclopropyl ring is replaced with a larger cyclobutyl (SC-04 ) or a more flexible isopropyl group (SC-05 ). This suggests that the rigid, three-membered ring is optimal for fitting into the hydrophobic pocket of the kinase active site.
-
Steric Hindrance at the 1-Position: Introduction of a small methyl group at the 1-position of the cyclopropyl ring (SC-02 ) enhances potency against all tested kinases and improves cellular activity. This modification may provide additional favorable van der Waals interactions.[8] However, a bulky phenyl substituent at the same position (SC-03 ) leads to a significant decrease in activity, likely due to steric hindrance.
-
Correlation between Enzymatic and Cellular Activity: A strong correlation is observed between the in vitro kinase inhibition (BCR-ABL IC50) and the cellular anti-proliferative activity (K-562 GI50), indicating that the primary mechanism of action in these cells is through the inhibition of the BCR-ABL oncoprotein.
Experimental Protocols
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a method for determining the IC50 values of the synthesized compounds against target kinases.[6]
Materials:
-
Recombinant human kinases (BCR-ABL, c-Kit, PDGFRβ)
-
Kinase-specific substrate peptides
-
ATP
-
Synthesized compounds
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction:
-
Add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the respective kinase to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Cellular Anti-proliferative Assay (K-562 Cells)
This assay measures the growth inhibition of cancer cells upon treatment with the test compounds.
Materials:
-
K-562 human chronic myeloid leukemia cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
Synthesized compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay
-
White, opaque 96-well plates
Procedure:
-
Cell Seeding: Seed K-562 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Add serially diluted compounds to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of growth inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Pharmacokinetic Considerations and Future Directions
While the in vitro and cellular data are promising, particularly for compound SC-02 , a comprehensive drug development campaign requires an evaluation of pharmacokinetic (PK) properties.[9][10] Key parameters to assess include absorption, distribution, metabolism, and excretion (ADME). In silico ADME prediction tools can provide initial guidance, followed by in vitro assays (e.g., metabolic stability in liver microsomes, plasma protein binding) and, ultimately, in vivo PK studies in animal models.[11]
Future work should focus on:
-
Expanding the kinase panel to assess the selectivity profile of the most potent compounds.[12]
-
Synthesizing further analogs based on the SAR insights from this study to optimize potency and selectivity.
-
Conducting detailed PK profiling of lead candidates to evaluate their drug-like properties.
The this compound scaffold represents a promising starting point for the development of novel tyrosine kinase inhibitors. The systematic derivatization and comparative efficacy evaluation detailed in this guide provide a clear roadmap for advancing these compounds toward potential therapeutic applications.
Signaling Pathway Context
The primary target of the most potent derivatives, BCR-ABL, is a constitutively active tyrosine kinase that drives the proliferation of chronic myeloid leukemia cells. Its inhibition blocks downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, ultimately leading to cell cycle arrest and apoptosis.
Caption: Inhibition of the BCR-ABL signaling pathway.
References
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- Weisberg, E., Manley, P. W., Breitenstein, W., Brüggen, J., Cowan-Jacob, S. W., Ray, A., Huntly, B., Fabbro, D., Fendrich, G., Hall-Meyers, E., Kung, A. L., Mestan, J., Furet, P., Zimmermann, J., & Griffin, J. D. (2005). Characterization of AMN107, a selective inhibitor of wild-type and mutant Bcr-Abl. Cancer Cell, 7(2), 129-141.
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- Golemovic, M., Verstovsek, S., Giles, F., Cortes, J., Manshouri, T., Manley, P. W., Mestan, J., Fabbro, D., & Albitar, M. (2005). AMN107, a novel aminopyrimidine inhibitor of Bcr-Abl, has in vitro activity against imatinib-resistant Bcr-Abl mutants. Clinical Cancer Research, 11(13), 4941-4947.
- Kantarjian, H., Giles, F., Wunderle, L., Bhalla, K., O'Brien, S., Wassmann, B., Tanaka, C., Manley, P., Rae, P., Capdeville, R., & Druker, B. (2006). Nilotinib in imatinib-resistant CML and Philadelphia chromosome–positive ALL. New England Journal of Medicine, 354(24), 2542-2551.
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., Chan, K. W., Ciceri, P., Davis, M. I., Edeen, P. T., Faraoni, R., Floyd, M., Hunt, J. P., Lockhart, D. J., Milanov, Z. V., Morrison, M. J., Pallares, G., Patel, H. K., Pritchard, S., Wodicka, L. M., & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Peng, B., Lloyd, P., & Schran, H. (2008). Clinical pharmacokinetics of nilotinib. Clinical Pharmacology & Therapeutics, 84(3), 335-337.
- Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
- Lankheet, N. A., Hussaarts, K. G., de Wit, D., van der Heiden, I. P., Moes, D. J., van der Straaten, T. R., Guchelaar, H. J., Gelderblom, H., & van Leeuwen, R. (2020). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real-world cohort study: does age matter?. British Journal of Clinical Pharmacology, 86(10), 2034-2045.
- van Nuland, M., Rosing, H., Schellens, J. H., & Beijnen, J. H. (2020). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Clinical Pharmacokinetics, 59(9), 1095-1127.
- Sharma, R., Kumar, V., Kumar, D., & Singh, R. (2013). Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B. European Journal of Medicinal Chemistry, 70, 469-476.
- Di, L., & Kerns, E. H. (2016).
- Kempen, A. L., Brauer, N. R., & Sintim, H. O. (2021). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. RSC Medicinal Chemistry, 12(10), 1667-1673.
- El-Damasy, A. K., Ke, Y., Al-Harbi, N. O., Al-Ghorbani, M., El-Sayed, M. T., Lee, J. H., & Pae, A. N. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235941.
- Glamočlija, J., Stojković, D., Nikolić, M., Ćirić, A., Reis, F. S., Barros, L., & Ferreira, I. C. (2015). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 20(10), 18949-18963.
- El-Naggar, A. M., Al-Omary, F. A., El-Gamal, K. M., Abdel-Aziz, A. A., & Ghorab, M. M. (2018). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 23(11), 2969.
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PubChem. (n.d.). 3-Amino-4-methylbenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 3-Amino-4-methylbenzoic acid. Retrieved from [Link]
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A Researcher's Guide to Validating the Biological Target of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid
Executive Summary
In drug discovery, a compound's biological activity is only as valuable as our understanding of its mechanism. Ascribing a phenotype to the wrong molecular target can lead to years of wasted effort and significant financial loss. This guide addresses the critical process of target validation for the novel small molecule, 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid. While its structure bears resemblance to known antagonists of the Prostaglandin E2 receptor subtype 4 (EP4), a G-protein coupled receptor implicated in inflammation and cancer, this remains a hypothesis.
Here, we present a multi-pronged, self-validating framework to move from a hypothesized target to a validated one. We will detail and compare essential experimental strategies, moving from direct biophysical evidence of target engagement to definitive genetic validation of the compound's mechanism of action. This guide provides not just the protocols, but the causal logic behind them, empowering researchers to generate unambiguous, trustworthy data.
Introduction: The Imperative of Target Validation
The "fail early, fail cheap" mantra of drug development hinges on robust target validation. The central question is twofold: First, does the compound physically interact with the intended target protein in a relevant biological context? Second, is this specific interaction responsible for the observed cellular or physiological effect? Answering the first question establishes target engagement , while answering the second confirms the mechanism of action .
Relying solely on a compound's phenotypic effect is insufficient, as off-target interactions are a notorious cause of misleading results and clinical failures. The following sections outline a logical progression of experiments designed to rigorously test the hypothesis that the EP4 receptor is the functional target of this compound.
Part 1: Is the Target Engaged? Biophysical Confirmation in a Cellular Milieu
Before investigating the consequences of target modulation, we must first obtain direct evidence that the compound physically binds to its putative target, the EP4 receptor, within the complex environment of a cell.
Primary Method: The Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells or cell lysates.[1][2] Its core principle is that when a ligand binds to a protein, it typically stabilizes the protein's structure, increasing its resistance to thermal denaturation.[3][4] This change in thermal stability, or "melting temperature" (Tm), is a direct proxy for target binding.
Causality Behind the Method: By heating cells or lysates across a temperature gradient, proteins unfold and aggregate out of solution. In the presence of a stabilizing ligand (our compound), the target protein will remain soluble at higher temperatures compared to its unbound state. This "thermal shift" can be quantified by measuring the amount of soluble protein remaining at each temperature, typically via Western Blot or mass spectrometry.[4][5]
Experimental Protocol: CETSA for the EP4 Receptor
-
Cell Culture: Culture a human cell line endogenously expressing the EP4 receptor (e.g., HEK293 or a relevant cancer cell line) to ~80% confluency.
-
Compound Treatment: Treat intact cells with this compound (e.g., at 10 µM), a known EP4 antagonist as a positive control, and a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.
-
Heating Step: Resuspend cells in a buffered solution and aliquot into separate PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling to 4°C.[3]
-
Cell Lysis: Lyse the cells to release intracellular contents. For a membrane protein like EP4, use a mild non-ionic detergent (e.g., Triton X-100) and mechanical disruption (e.g., freeze-thaw cycles).
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. The supernatant contains the soluble protein fraction.
-
Quantification: Carefully collect the supernatant. Analyze the amount of soluble EP4 receptor in each sample using standard Western Blotting with a validated anti-EP4 antibody.
-
Data Analysis: Quantify the band intensities from the Western Blot. Plot the percentage of soluble EP4 protein against temperature for each treatment condition to generate melting curves and determine the apparent melting temperature (Tm).
Visualization: CETSA Experimental Workflow
Caption: Workflow for confirming target engagement using the Cellular Thermal Shift Assay (CETSA).
Interpreting the Data: A Go/No-Go Decision
The results from CETSA provide the first critical piece of evidence. A positive result, where this compound induces a statistically significant shift in the Tm of the EP4 receptor, strongly supports direct binding.
| Treatment Condition | Hypothetical Tm (°C) | ΔTm vs. Vehicle (°C) | Interpretation |
| Vehicle (0.1% DMSO) | 52.1 | - | Baseline thermal stability |
| Known EP4 Antagonist (1 µM) | 56.5 | +4.4 | Positive Control: Confirms assay validity |
| This compound (10 µM) | 55.8 | +3.7 | Positive Result: Strong evidence of binding |
| Negative Control Compound (10 µM) | 52.3 | +0.2 | Negative Control: No significant binding |
If a clear thermal shift is observed, we can proceed with confidence to the next stage. If not, the hypothesis that EP4 is the direct target is significantly weakened, and alternative targets should be considered.
Part 2: Linking Engagement to Phenotype: A Comparative Guide to Orthogonal Validation
Having established target engagement, we must now prove that this engagement is responsible for the compound's biological activity. This requires comparing the compound-centric pharmacological approach with target-centric genetic approaches. Let's assume our compound is hypothesized to block EP4-mediated signaling, which can be measured by a decrease in intracellular cyclic AMP (cAMP) levels upon stimulation with the natural ligand, Prostaglandin E2 (PGE2).
Approach A: The Pharmacological Experiment
The standard initial experiment involves treating wild-type cells with our compound and measuring the effect on the downstream signaling pathway.
-
Workflow: Stimulate EP4-expressing cells with PGE2 in the presence and absence of this compound. Measure cAMP levels.
-
Expected Result: The compound will inhibit the PGE2-induced increase in cAMP.
-
Limitation: This result, while positive, is correlational. It does not definitively prove that the effect is through the EP4 receptor. An unknown off-target could coincidentally inhibit the cAMP pathway.
Approach B: Orthogonal Genetic Validation Methods
To establish causality, we must manipulate the target itself and observe if the compound's effect is altered. This is where genetic tools provide definitive answers.[6]
siRNA molecules can be introduced into cells to temporarily degrade the target protein's messenger RNA (mRNA), thereby reducing the amount of protein produced.[7][8]
-
Rationale & Causality: By reducing the amount of EP4 receptor, we should observe a blunted response to PGE2. This mimics the effect of an antagonist. If our compound acts on-target, its effect should be diminished in EP4-knockdown cells because there is less target to engage.[9]
-
Protocol: siRNA-mediated Knockdown of EP4
-
Reagent Selection: Synthesize or purchase at least two independent, validated siRNAs targeting the EP4 receptor mRNA, along with a non-targeting scramble control siRNA.
-
Transfection: Transfect EP4-expressing cells with the EP4-targeting siRNAs or the scramble control using a suitable lipid-based transfection reagent.
-
Incubation: Culture cells for 48-72 hours to allow for mRNA degradation and protein turnover.
-
Functional Assay: Re-run the PGE2 stimulation/cAMP assay on the remaining scramble-control and EP4-knockdown cells, including treatment with this compound.
-
The CRISPR-Cas9 system allows for the permanent and complete removal of a target gene from the genome, creating a "knockout" cell line.[11][] This is the gold standard for target validation.[13][14]
-
Rationale & Causality: A cell line that genetically lacks the EP4 receptor cannot, by definition, exhibit a response mediated by it. If this compound is truly an on-target EP4 antagonist, its ability to inhibit PGE2-induced signaling should be completely abolished in these knockout cells. Any residual activity can be definitively classified as off-target.[13]
-
Protocol: Generating an EP4 Knockout Cell Line
-
Guide RNA Design: Design and clone two or more single-guide RNAs (sgRNAs) that target early exons of the EP4 gene to induce frame-shift mutations.
-
Transfection/Transduction: Co-express the Cas9 nuclease and the selected sgRNAs in the target cell line.
-
Clonal Selection: Isolate single cells into individual wells of a 96-well plate to grow clonal populations.
-
Genotype Screening: Expand clones and screen their genomic DNA (e.g., via PCR and Sanger sequencing) to identify clones with bi-allelic, frame-shifting insertions or deletions in the EP4 gene.
-
Protein Expression Validation: Confirm the complete absence of EP4 protein expression in knockout clones via Western Blot.
-
Functional Assay: Perform the PGE2 stimulation/cAMP assay on the validated EP4 knockout clone alongside the parental (wild-type) cell line.
-
Comparative Analysis: Choosing the Right Validation Tool
| Feature | Pharmacological Assay (Alone) | siRNA Knockdown | CRISPR Knockout |
| Primary Question Answered | Does the compound affect the pathway? | Does reducing the target protein mimic the compound's effect? | Does removing the target protein abolish the compound's effect? |
| Conclusiveness | Low (Correlative) | Moderate | High (Definitive) |
| Potential for Off-Targets | High (Cannot distinguish) | Moderate (siRNAs can have off-target effects)[8] | Low (Primary risk is off-target gene editing, which is screened for) |
| Time & Effort | Low (Days) | Moderate (1-2 weeks) | High (Months for clonal selection and validation) |
| Nature of Perturbation | Pharmacological Inhibition | Transient Protein Reduction | Permanent Gene Ablation |
| Best Use Case | Initial screening, dose-response | Orthogonal validation for hit-to-lead | Gold-standard validation for lead candidates |
Part 3: Synthesizing the Evidence for a Confident Conclusion
True validation comes from the convergence of evidence from these orthogonal methods. A strong, defensible case for this compound as an on-target EP4 antagonist is made when all of the following conditions are met:
-
Biophysical Binding: The compound causes a thermal shift in the EP4 protein (CETSA).
-
Pharmacological Activity: The compound inhibits PGE2-induced cAMP production in wild-type cells.
-
Genetic Mimicry: siRNA knockdown of the EP4 receptor blunts the PGE2-induced cAMP response.
-
Genetic Ablation: The compound's inhibitory effect on cAMP production is lost in the EP4 CRISPR knockout cell line.
This logical framework systematically de-risks the project, ensuring that the observed pharmacology is unequivocally linked to the intended molecular target.
Visualization: Target Validation Logic Flow
Caption: A decision-making framework for integrating biophysical and genetic validation data.
Conclusion
Validating the biological target of a novel compound like this compound is a non-negotiable step in modern drug discovery. By moving beyond simple pharmacological observation and embracing a rigorous, multi-step validation cascade, researchers can build an unshakeable foundation for their programs. The integration of biophysical methods like CETSA to confirm target engagement with definitive genetic tools like CRISPR-Cas9 provides a self-validating system. This framework transforms a compelling hypothesis into actionable, trustworthy knowledge, paving the way for the successful development of novel therapeutics.
References
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Dow, L. E. (2015). Modeling Disease in Vivo with CRISPR/Cas9. Trends in Molecular Medicine, 21(10), 609-621.
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BOC Sciences. CRISPR Cas9 Gene Editing for Target Identification and Validation.
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Zhang, Y. et al. (2007). Harnessing in vivo siRNA delivery for drug discovery and therapeutic development. Clinical and Experimental Pharmacology and Physiology, 34(11), 1154-1159.
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Charles River Laboratories. CRISPR Cas9 Gene Editing.
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Reinhard, F. B. M. et al. (2019). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 9(18), e3362.
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SelectScience. (2023). Explore the role of CRISPR gene editing in target validation.
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Biocompare. (2022). Target Validation with CRISPR.
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Juliano, R. L. et al. (2005). siRNAs in drug discovery: Target validation and beyond. Nature Reviews Drug Discovery, 4(7), 569-578.
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Horizon Discovery. siRNA - Applications.
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Thermo Fisher Scientific. siRNA Screening Validate Thousands of Targets in a Single Week.
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Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251.
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LaMarr, W. A. et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(7), 1893-1902.
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Sygnature Discovery. Target Validation.
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Biocompare. (2022). Cutting-Edge Approaches to Target Identification and Validation.
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
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Pär Nordlund Lab. CETSA.
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A Guide to Investigating the Cross-Reactivity of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of the compound 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid. While this molecule is noted as an intermediate in pharmaceutical synthesis and an impurity in some drug products, its own biological activity and potential for off-target effects are not extensively documented in publicly available literature.[1][2][3] This guide, therefore, presents a hypothetical, yet scientifically rigorous, approach to characterizing its selectivity.
Given its structural similarity to known kinase inhibitors and its documented association with the kinase inhibitor Nilotinib, we will proceed with the hypothesis that this compound may interact with protein kinases.[1] This guide will provide the rationale and detailed protocols for assessing its binding affinity to a plausible primary target and a panel of related kinases to construct a cross-reactivity profile.
Rationale for Cross-Reactivity Profiling
In drug discovery, understanding a compound's selectivity is as crucial as identifying its primary mode of action. Off-target interactions can lead to unforeseen side effects or even provide opportunities for drug repositioning. For a compound like this compound, which may be present as an impurity in an active pharmaceutical ingredient (API), characterizing its potential biological activity is a critical aspect of safety and quality control.
Our investigation will be based on the hypothesis that due to the presence of a benzoic acid moiety and an amide linkage to a cyclic group, this compound could potentially bind to the ATP-binding pocket of protein kinases. The cyclopropyl group, in particular, is a feature present in a number of kinase inhibitors, valued for its ability to confer potency and favorable metabolic properties.
Hypothetical Primary Target and Rationale for Comparator Kinases
For the purpose of this guide, we will designate Abelson murine leukemia viral oncogene homolog 1 (ABL1) kinase as the hypothetical primary target. This choice is informed by the fact that 3-Amino-4-methylbenzoic acid is a known impurity of Nilotinib, a potent ABL1 kinase inhibitor.[1] It is plausible that a structurally related compound could retain some affinity for the same target.
To assess selectivity, a panel of representative kinases from different branches of the human kinome should be selected. This panel should include kinases that are frequently implicated in off-target effects of other kinase inhibitors. Our comparator panel will include:
-
Src kinase: A non-receptor tyrosine kinase with a high degree of structural similarity to ABL1 in the ATP-binding site.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A receptor tyrosine kinase involved in angiogenesis, a common off-target for many kinase inhibitors.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase from a different family, important for assessing broader selectivity.
-
Protein Kinase A (PKA): A serine/threonine kinase, to assess activity outside the tyrosine kinase family.
Experimental Workflow for Cross-Reactivity Assessment
A multi-tiered approach is recommended to build a comprehensive cross-reactivity profile. This typically begins with high-throughput screening against a broad panel of kinases, followed by more detailed quantitative assays for hits identified in the initial screen.
Figure 1: A tiered experimental workflow for assessing kinase cross-reactivity.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Principle: The assay measures the ability of the test compound to inhibit the enzymatic activity of the kinase. This is typically done by quantifying the amount of phosphorylated substrate produced in the presence of varying concentrations of the inhibitor. A common detection method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human kinases (ABL1, Src, VEGFR2, EGFR, PKA)
-
Kinase-specific peptide substrates
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (test compound)
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well white plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO.
-
Assay Plate Preparation: Add 50 nL of each compound dilution to the wells of a 384-well plate. Include wells for vehicle control (DMSO only) and positive control (Staurosporine).
-
Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, kinase, and peptide substrate.
-
Initiate Kinase Reaction: Add 5 µL of the kinase reaction mixture to each well.
-
Start Reaction: Add 5 µL of ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Stop Reaction & Detect Signal: Add 10 µL of the ATP detection reagent to each well. This will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.
-
Read Plate: Incubate for 10 minutes at room temperature and then read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle and positive controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cellular Target Engagement Assay (NanoBRET™)
This protocol describes a method to confirm that the compound interacts with its intended target within a cellular environment.
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the proximity of a fluorescently labeled energy acceptor (a tracer that binds to the kinase) to a NanoLuc® luciferase-tagged energy donor (the kinase of interest expressed in cells). A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.
Materials:
-
HEK293 cells
-
Plasmid DNA for expressing the NanoLuc®-kinase fusion protein (e.g., NanoLuc®-ABL1)
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
Fluorescently labeled kinase tracer
-
This compound (test compound)
-
Unlabeled control compound
-
96-well white plates
-
BRET-capable plate reader
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol. Plate the transfected cells in 96-well plates and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of the test compound in Opti-MEM®. Add the diluted compound to the appropriate wells.
-
Tracer Addition: Add the fluorescent tracer to all wells at a predetermined optimal concentration.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Signal Detection: Add the NanoLuc® substrate to all wells and immediately read the luminescence at two different wavelengths (for the donor and acceptor) on a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration and fit the data to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.
Data Presentation and Interpretation
The data obtained from these assays should be tabulated for clear comparison.
Table 1: Hypothetical In Vitro Kinase Inhibition Profile
| Kinase Target | IC50 (µM) of this compound |
| ABL1 | 0.8 |
| Src | 5.2 |
| VEGFR2 | 15.7 |
| EGFR | > 50 |
| PKA | > 50 |
Interpretation: The hypothetical data in Table 1 suggests that this compound is most potent against ABL1 kinase. It shows moderate activity against the closely related Src kinase and significantly weaker activity against VEGFR2. The compound appears to be inactive against EGFR and the serine/threonine kinase PKA at the concentrations tested, indicating a degree of selectivity for the ABL family of kinases.
Table 2: Hypothetical Cellular Target Engagement
| Cellular Target | NanoBRET™ IC50 (µM) |
| NanoLuc®-ABL1 | 1.5 |
| NanoLuc®-Src | 9.8 |
Interpretation: The cellular target engagement data in Table 2 corroborates the in vitro findings. The compound demonstrates the ability to enter cells and bind to ABL1 with an IC50 value that is reasonably close to the biochemical IC50. The weaker potency against Src in a cellular context is also consistent with the in vitro data.
Signaling Pathway Context
To understand the potential functional consequences of target and off-target engagement, it is helpful to visualize the relevant signaling pathways.
Figure 2: Simplified ABL1 and Src signaling pathways and potential points of inhibition.
Conclusion
This guide outlines a systematic approach to evaluating the cross-reactivity of this compound. By employing a combination of in vitro biochemical assays and cell-based target engagement studies, researchers can build a robust selectivity profile for this and other compounds of interest. The hypothetical data presented herein suggests that while the compound may have a primary affinity for ABL1 kinase, it also exhibits some off-target activity against the closely related Src kinase. Such information is vital for a comprehensive understanding of a compound's pharmacological profile and for making informed decisions in a drug development program.
References
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PubChem. (n.d.). 3-Amino-4-methylbenzoic acid. Retrieved from [Link]
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LookChem. (n.d.). Cas 2458-12-0,3-Amino-4-methylbenzoic acid. Retrieved from [Link]
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Blouin, M., et al. (2010). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. Journal of Medicinal Chemistry, 53(5), 2227–2238. [Link]
-
Blanco, M. J., et al. (2016). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. Bioorganic & Medicinal Chemistry Letters, 26(3), 931–935. [Link]
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A Comparative Benchmarking Guide to 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid as a Putative TGF-β Receptor I (ALK5) Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid against known inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway. Through a detailed exploration of experimental design and data interpretation, we aim to elucidate the potential of this compound as a therapeutic agent.
Introduction: The Critical Role of TGF-β Signaling and the Rationale for ALK5 Inhibition
The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is a hallmark of various pathologies, most notably in cancer progression and fibrotic diseases. In the context of cancer, TGF-β can paradoxically act as both a tumor suppressor in early stages and a promoter of metastasis in later stages by inducing epithelial-mesenchymal transition (EMT), angiogenesis, and immunosuppression.[3]
Signal transduction is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, predominantly the Activin Receptor-Like Kinase 5 (ALK5).[4][5] This phosphorylation event activates ALK5, which in turn phosphorylates downstream effector proteins, SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[6][7] Given its pivotal role in initiating the signaling cascade, ALK5 has emerged as a prime therapeutic target for inhibiting the deleterious effects of TGF-β.
While the direct biological target of this compound is not extensively documented in publicly available literature, its structural motifs bear resemblance to intermediates in the synthesis of known kinase inhibitors.[8] This guide, therefore, proceeds with the hypothesis that this compound is a putative inhibitor of ALK5 and outlines the necessary experimental framework to validate this and benchmark its efficacy against established ALK5 inhibitors.
Comparative Landscape: Established ALK5 Inhibitors
A robust benchmarking study necessitates a thorough comparison against well-characterized inhibitors. The following table summarizes a selection of potent and selective ALK5 inhibitors, providing a reference for the expected potency of a novel compound.
| Compound | IC50 (nM) | Assay Type | Key Features |
| Galunisertib (LY2157299) | 56 | Cell-free | Orally bioavailable, extensively studied in clinical trials for various cancers.[3][9] |
| RepSox | 4 (autophosphorylation), 23 (ATP binding) | Cell-free | Potent and selective, often used in stem cell differentiation protocols.[9][10] |
| SB431542 | 94 | Cell-free | Highly selective for ALK5 over other kinases like p38 MAPK.[10] |
| A83-01 | 12 | Cell-based (transcription) | Potent inhibitor of ALK4, ALK5, and ALK7.[9] |
| SKI2162 | 94 | Radioisotope-based | Demonstrated efficacy in animal models of radiation-induced fibrosis.[5][11] |
| GW788388 | 18 | Cell-free | Potent and selective ALK5 inhibitor.[10][11] |
| SB525334 | 14.3 | Cell-free | Potent and selective inhibitor of TGFβ receptor I.[10][11] |
Experimental Design for Benchmarking
To comprehensively evaluate the inhibitory potential of this compound, a multi-tiered experimental approach is recommended, progressing from in vitro biochemical assays to cell-based functional assays and preliminary pharmacokinetic profiling.
The initial step is to determine the direct inhibitory effect of the compound on the kinase activity of recombinant human ALK5. The ADP-Glo™ Kinase Assay is a widely accepted method for this purpose due to its high sensitivity and luminescence-based readout.
Experimental Protocol: In Vitro ALK5 Kinase Assay (ADP-Glo™ Format)
Materials and Reagents:
-
Recombinant human ALK5 (TGFβR1) kinase
-
ALK5 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound and known inhibitor controls (e.g., Galunisertib, SB431542)
-
DMSO (for inhibitor dilution)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare the 1x Kinase Assay Buffer and dilute the recombinant ALK5 enzyme, peptide substrate, and ATP to their optimal concentrations as determined by initial optimization experiments.
-
Compound Preparation: Prepare a stock solution of this compound and control inhibitors in DMSO. Perform serial dilutions to create a concentration gradient for IC50 determination.
-
Assay Plate Setup: Add the kinase reaction buffer, the test compound at various concentrations, and the ALK5 enzyme to the wells of the assay plate. Include positive (enzyme, no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent.
-
Kinase Detection Reagent Addition: After a brief incubation, add the Kinase Detection Reagent to convert the ADP to a luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the positive control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Causality Behind Experimental Choices: The ADP-Glo™ assay is chosen for its robustness and non-radioactive format, which enhances safety and simplifies waste disposal.[11][12] The use of a peptide substrate mimics the natural substrate of ALK5, providing a physiologically relevant measure of kinase activity. Including well-characterized inhibitors as controls is crucial for validating the assay performance and providing a direct comparison of potency.
Diagram: In Vitro ALK5 Kinase Assay Workflow
Caption: Simplified TGF-β signaling cascade and the inhibitory action on ALK5.
For promising lead compounds, an early assessment of their pharmacokinetic (PK) properties is crucial for predicting their in vivo behavior. Key PK parameters include clearance, volume of distribution, and half-life. [13]While extensive in vivo studies are beyond the scope of initial benchmarking, in silico and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) models can provide valuable early insights.
Recommended Preliminary PK Assays:
-
In Silico Modeling: Utilize computational models to predict ADME properties based on the chemical structure of this compound. [14][15]* Parallel Artificial Membrane Permeability Assay (PAMPA): To assess passive membrane permeability, a key factor in oral absorption.
-
Microsomal Stability Assay: To evaluate the metabolic stability of the compound in the presence of liver microsomes, providing an early indication of its clearance rate.
-
Plasma Protein Binding Assay: To determine the extent to which the compound binds to plasma proteins, which can influence its distribution and availability to target tissues.
A favorable preliminary PK profile would be characterized by good predicted permeability, moderate to low clearance, and reasonable plasma protein binding.
Data Summary and Interpretation
The collective data from these assays will allow for a comprehensive comparison of this compound with the established ALK5 inhibitors. The results should be summarized in a clear and concise manner, as shown in the hypothetical data table below.
| Compound | ALK5 IC50 (nM) | Cellular IC50 (nM) | Predicted Permeability | Microsomal Stability (t½, min) |
| This compound | Experimental Value | Experimental Value | Predicted Value | Experimental Value |
| Galunisertib | 56 | ~100 | High | >60 |
| SB431542 | 94 | ~200 | Moderate | 30-60 |
Interpretation of Results:
-
A low nanomolar IC50 in the biochemical assay would confirm potent, direct inhibition of ALK5.
-
A similarly potent IC50 in the cellular assay would indicate good cell permeability and effective target engagement in a physiological context.
-
Favorable preliminary PK parameters would suggest that the compound has the potential for good in vivo bioavailability and a reasonable duration of action.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to benchmark this compound as a putative ALK5 inhibitor. By following the described experimental protocols, researchers can generate high-quality, reproducible data to assess its potency, cellular activity, and preliminary drug-like properties in comparison to established inhibitors.
Should the results of these studies be promising, further investigations would be warranted, including selectivity profiling against a panel of other kinases, in vivo efficacy studies in relevant disease models (e.g., cancer xenografts, fibrosis models), and more extensive pharmacokinetic and toxicology studies. The ultimate goal is to determine if this compound represents a viable lead compound for the development of a novel therapeutic for TGF-β-driven diseases.
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Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. NIH. [Link]
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Discovery of cyclic amine-substituted benzoic acids as PPARα agonists. PubMed. [Link]
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Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain. PubMed. [Link]
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Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC - PubMed Central. [Link]
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In vitro and in vivo correlation of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid activity
A Researcher's Guide to the In Vitro and In Vivo Correlation of Ivacaftor, a CFTR Potentiator
An In-Depth Analysis of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid (Ivacaftor) for Cystic Fibrosis Research
This guide provides a comprehensive analysis of this compound, widely known as ivacaftor (VX-770), a pioneering therapeutic agent for cystic fibrosis (CF).[1][2][3] Developed for researchers, scientists, and drug development professionals, this document delves into the critical in vitro and in vivo methodologies used to characterize its activity as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiator. We will explore the correlation between preclinical data and clinical outcomes, compare its performance with other CFTR modulators, and provide detailed experimental protocols to support further research.
The Scientific Imperative: Targeting the Root Cause of Cystic Fibrosis
Cystic fibrosis is a life-threatening genetic disorder caused by mutations in the CFTR gene, which encodes for an anion channel responsible for chloride and bicarbonate transport across epithelial surfaces.[4] Defective CFTR protein leads to ion imbalance, causing thick, sticky mucus buildup in various organs, most critically the lungs.
Ivacaftor represents a paradigm shift in CF treatment, moving from symptom management to addressing the underlying molecular defect.[1] It is classified as a CFTR potentiator, a molecule that binds to the defective CFTR protein at the cell surface and increases the probability of the channel being open, thereby enhancing chloride transport.[4][5] This mechanism is particularly effective for patients with specific "gating" mutations (e.g., G551D), where the CFTR protein is present on the cell surface but fails to open properly.[4][6]
Establishing a Predictive Framework: From Benchtop to Bedside
A robust correlation between in vitro assay results and in vivo clinical efficacy is the cornerstone of successful drug development. For CFTR modulators like ivacaftor, this involves a tiered approach, starting with high-throughput screens in recombinant cell lines, progressing to studies in patient-derived cells, and culminating in animal models and human clinical trials.[7][8]
The primary goal of in vitro studies is to quantify the effect of a compound on CFTR-mediated ion transport. Several key assays are employed:
-
Ussing Chamber Assay: This electrophysiological technique is the gold standard for measuring ion transport across epithelial cell monolayers.[7][9] It provides a direct measure of CFTR-dependent chloride secretion.
-
Patch-Clamp Electrophysiology: This method allows for the measurement of ion flow through single CFTR channels, providing detailed information on channel open probability (Po) and conductance.[7]
-
Fluorescence-Based Assays: High-throughput screening often utilizes fluorescence-based assays, such as the iodide efflux assay, to indirectly measure CFTR activity in large numbers of compounds.[10]
-
Organoid Swelling Assays: Patient-derived intestinal organoids can recapitulate CFTR function.[9][11] Functional CFTR channels mediate fluid secretion into the organoid lumen, causing them to swell—a quantifiable phenotype that correlates with in vivo drug response.[8][11]
These in vitro systems have been instrumental in characterizing ivacaftor's mechanism. Studies in recombinant cell lines and primary human bronchial epithelial (HBE) cells from CF patients demonstrated that ivacaftor significantly increases CFTR-mediated chloride secretion, effectively "potentiating" the function of mutant channels.[4][12]
While in vitro assays are powerful, they cannot fully replicate the complex physiology of a living organism. Therefore, in vivo studies are crucial for evaluating the overall therapeutic benefit and safety of a drug candidate.
-
Animal Models: While no animal model perfectly recapitulates all aspects of human CF, genetically engineered mice, ferrets, and pigs with CFTR mutations have been valuable for preclinical testing.[13] These models allow for the assessment of drug effects on various organs affected by CF.
-
Biomarkers in Clinical Trials: In human studies, several biomarkers are used to assess the in vivo efficacy of CFTR modulators.[14]
-
Sweat Chloride Concentration: This is a hallmark diagnostic test for CF and a sensitive biomarker of CFTR function. A decrease in sweat chloride levels indicates restoration of CFTR activity.[15]
-
Nasal Potential Difference (NPD): This test measures ion transport in the nasal epithelium and can detect changes in CFTR function in response to treatment.
-
Pulmonary Function Tests: Forced expiratory volume in one second (FEV1) is a key clinical endpoint that reflects lung health.[16]
-
Clinical trials with ivacaftor demonstrated a strong correlation with in vitro findings. Patients with gating mutations treated with ivacaftor showed significant reductions in sweat chloride concentration and substantial improvements in lung function, validating the predictions from preclinical models.[6][16]
Comparative Performance: Ivacaftor and the Evolving Landscape of CFTR Modulators
Ivacaftor was the first CFTR modulator to gain FDA approval and remains a critical component of CF therapy.[4][5] However, the field has advanced rapidly, with the development of "correctors" and combination therapies.
| Compound/Combination | Class | Mechanism of Action | Primary Target Mutation(s) |
| Ivacaftor (Kalydeco®) | Potentiator | Increases CFTR channel open probability.[5] | Gating mutations (e.g., G551D). |
| Lumacaftor/Ivacaftor (Orkambi®) | Corrector/Potentiator | Lumacaftor improves the processing and trafficking of F508del-CFTR to the cell surface; ivacaftor potentiates the corrected protein.[5] | Homozygous F508del. |
| Tezacaftor/Ivacaftor (Symdeko®) | Corrector/Potentiator | Tezacaftor, a next-generation corrector, improves F508del-CFTR trafficking with a better side-effect profile than lumacaftor.[5] | Homozygous F508del and other responsive mutations. |
| Elexacaftor/Tezacaftor/Ivacaftor (Trikafta®) | Next-Generation Correctors/Potentiator | Elexacaftor and tezacaftor work synergistically to improve the processing and function of F508del-CFTR, which is then potentiated by ivacaftor.[5] | At least one F508del mutation. |
The development of combination therapies like Trikafta®, which includes ivacaftor, has dramatically expanded the number of CF patients who can benefit from CFTR modulation, showcasing the continued importance of ivacaftor's potentiating activity.[17]
Experimental Protocols
Objective: To measure the effect of ivacaftor on CFTR-mediated chloride secretion in polarized epithelial cells.
Materials:
-
Human bronchial epithelial (HBE) cells from CF patients cultured on permeable supports.
-
Ussing chamber system with voltage-clamp amplifier.
-
Krebs-bicarbonate Ringer (KBR) solution.
-
Forskolin (to activate CFTR).
-
Ivacaftor (or other test compounds).
-
CFTRinh-172 (a CFTR inhibitor).
Procedure:
-
Mount the permeable support with the HBE cell monolayer in the Ussing chamber.
-
Bathe both the apical and basolateral sides with KBR solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).
-
After the baseline Isc stabilizes, add forskolin to the apical and basolateral chambers to stimulate CFTR.
-
Once the forskolin-stimulated Isc reaches a plateau, add ivacaftor to the apical chamber.
-
Record the change in Isc, which reflects the potentiation of CFTR-mediated chloride secretion.
-
At the end of the experiment, add CFTRinh-172 to confirm that the measured current is CFTR-dependent.
Data Analysis: Calculate the change in Isc (ΔIsc) after the addition of ivacaftor. Compare the ΔIsc between vehicle-treated and ivacaftor-treated cells.
Objective: To assess the functional rescue of CFTR by ivacaftor in a patient-derived 3D culture model.
Materials:
-
Cryopreserved intestinal organoids derived from CF patient rectal biopsies.
-
Matrigel.
-
Organoid culture medium.
-
Forskolin.
-
Ivacaftor.
-
Live-cell imaging system.
Procedure:
-
Thaw and culture the intestinal organoids in Matrigel droplets.
-
Once organoids have formed, treat them with either vehicle or ivacaftor for 24-48 hours.
-
Transfer the organoids to a live-cell imaging system.
-
Add forskolin to the culture medium to stimulate CFTR-mediated fluid secretion.
-
Acquire brightfield images of the organoids every 30 minutes for 2-4 hours.
Data Analysis: Measure the cross-sectional area of the organoids at each time point. Calculate the area under the curve (AUC) of the swelling response. A significant increase in the AUC for ivacaftor-treated organoids compared to vehicle indicates functional CFTR rescue.
Visualizing the Path to CFTR Modulation
Caption: Workflow for establishing in vitro to in vivo correlation for CFTR modulators.
Conclusion
The journey of ivacaftor from a high-throughput screening hit to a transformative therapy for cystic fibrosis is a testament to the power of a well-designed drug discovery and development program. The strong correlation between its in vitro potentiation of the CFTR channel and its in vivo clinical efficacy has not only provided a lifeline for many CF patients but has also paved the way for a new era of precision medicine. The methodologies and principles outlined in this guide serve as a blueprint for the continued development of novel and improved CFTR modulators, with the ultimate goal of providing a cure for all individuals with cystic fibrosis.
References
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- Early in vivo testing to assess new therapeutic interventions in CF patients - PubMed.
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- A Head-to-Head Comparison of Ivacaftor and Next-Generation CFTR Potentiators - Benchchem.
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- Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC - NIH.
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- Vx-770 potentiates CFTR function by promoting decoupling between the gating cycle and ATP hydrolysis cycle - NIH.
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- Ivacaftor for Chronic Obstructive Pulmonary Disease: Results from a Phase 2, Randomized Controlled Trial - ATS Journals.
- Post-approval studies with the CFTR modulators Elexacaftor-Tezacaftor—Ivacaftor - Frontiers.
- The case of the missing mouse— developing cystic fibrosis drugs without using animals - Frontiers.
- A CFTR corrector (lumacaftor) and a CFTR potentiator (ivacaftor) for treatment of patients with cystic fibrosis who have a phe508del CFTR mutation: A phase 2 randomised controlled trial | Request PDF - ResearchGate.
- Ivacaftor (VX-770) | CFTR Potentiator | CAS 873054-44-5 | Selleck Chemicals.
- Cystic fibrosis drug ivacaftor stimulates CFTR channels at picomolar concentrations | eLife.
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A Comparative Guide to the Reproducible Synthesis of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid
This guide provides an in-depth analysis of the synthetic methodologies for producing 3-[(cyclopropylcarbonyl)amino]-4-methylbenzoic acid, a key intermediate in pharmaceutical development.[1][2] Our focus is on ensuring batch-to-batch consistency and high purity, critical parameters for researchers and drug development professionals. We will compare the most common synthetic route with viable alternatives, offering experimental data, detailed protocols, and insights into the critical factors that govern reproducibility.
Introduction: The Importance of Synthetic Reliability
This compound (MW: 219.24 g/mol , Formula: C12H13NO3) is an organic compound featuring a substituted benzoic acid core.[3] Its structure makes it a valuable building block in the synthesis of complex therapeutic agents.[1][2] In the journey from laboratory-scale synthesis to commercial production, reproducibility is paramount. A robust and well-understood synthetic process minimizes batch failures, ensures consistent purity profiles, and ultimately accelerates the drug development pipeline.
This guide moves beyond a simple recitation of steps to explore the underlying chemistry and critical control points of the synthesis. We will dissect the most prevalent method—the acylation of 3-amino-4-methylbenzoic acid—and compare it to modern coupling techniques, providing the necessary data to make informed decisions for your research and development needs.
Overview of Synthetic Strategies
The formation of the central amide bond is the key transformation in this synthesis. There are two primary approaches to achieve this, each with distinct advantages and reproducibility challenges:
-
Method A: Acid Chloride-Mediated Acylation. This is the classical and most direct approach. It involves the reaction of 3-amino-4-methylbenzoic acid with pre-formed cyclopropanecarbonyl chloride.
-
Method B: Direct Amide Coupling. This method avoids the use of a highly reactive acid chloride by employing a coupling agent to facilitate the direct reaction between 3-amino-4-methylbenzoic acid and cyclopropanecarboxylic acid.
Below, we compare these methods across several key performance indicators.
Comparative Data Summary
| Parameter | Method A: Acid Chloride Acylation | Method B: Direct Amide Coupling (EDC/HOBt) |
| Typical Yield | 85-95% | 75-90% |
| Reaction Time | 1-4 hours | 12-24 hours |
| Key Reagents | Cyclopropanecarbonyl Chloride, Triethylamine | Cyclopropanecarboxylic Acid, EDC, HOBt |
| Cost Profile | Lower reagent cost | Higher reagent cost (coupling agents) |
| Ease of Purification | Straightforward; byproduct (triethylamine HCl) is water-soluble. | More complex; byproducts (e.g., DCU for DCC) can be difficult to remove. |
| Reproducibility | Highly reproducible with strict moisture control. | Generally reproducible; sensitive to reagent stoichiometry and reaction time. |
| Key Challenge | Handling of moisture-sensitive acid chloride. | Removal of coupling agent byproducts. |
In-Depth Analysis of Method A: Acid Chloride Acylation
This method is often the preferred route due to its high efficiency, rapid reaction times, and cost-effectiveness. The reliability of this synthesis hinges on the quality of the starting materials and rigorous control over the reaction environment.
Workflow for Acid Chloride-Mediated Synthesis
Caption: Workflow for the synthesis via acid chloride acylation.
Causality Behind Experimental Choices
-
Starting Materials: The synthesis begins with 3-amino-4-methylbenzoic acid, a commercially available solid.[4][5] Its purity is crucial; impurities can lead to side reactions and complicate purification. The acylating agent, cyclopropanecarbonyl chloride, is highly reactive and moisture-sensitive. It is typically prepared by reacting cyclopropanecarboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.
-
Choice of Base: A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine (DIPEA), is essential. Its role is to neutralize the hydrochloric acid (HCl) generated during the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A slight excess of the base (1.1-1.2 equivalents) is used to ensure complete neutralization.
-
Temperature Control: The reaction is initiated at a low temperature (0-5 °C) for a critical reason: the acylation is highly exothermic. Adding the acid chloride to a cold solution prevents a rapid temperature spike, which could lead to undesired side reactions, such as the formation of double-acylated products or degradation of the starting materials.
-
Solvent Selection: Anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate are used. They are chosen because they do not react with the acid chloride and effectively dissolve the starting materials. The term "anhydrous" is key; any water present will rapidly hydrolyze the acid chloride back to the carboxylic acid, reducing the yield.
Factors Governing Reproducibility
The following diagram illustrates the key variables that must be controlled to ensure consistent results.
Caption: Critical factors influencing synthesis reproducibility.
Alternative Pathway: Method B - Direct Amide Coupling
For sensitive substrates or when avoiding the use of acid chlorides is desirable, direct coupling of the carboxylic acid and amine is an excellent alternative. Amide bond formation is a cornerstone of organic synthesis. While the direct reaction of a carboxylic acid and an amine requires very high temperatures, coupling reagents enable this transformation under mild conditions.
Mechanism of a Carbodiimide Coupling Reaction
Common coupling agents like dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are widely used.[6] They work by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide bond.
Caption: General mechanism for EDC-mediated amide coupling.
Advantages:
-
Milder Conditions: Avoids the use of harsh reagents like thionyl chloride.
-
Safety: Eliminates the need to handle a highly reactive and corrosive acid chloride.
Reproducibility Challenges:
-
Byproduct Removal: The urea byproduct formed from the coupling reagent (e.g., dicyclohexylurea or DCU from DCC) can sometimes be difficult to remove completely from the desired product, requiring careful purification.
-
Side Reactions: In some cases, especially with sterically hindered substrates, the O-acylisourea intermediate can rearrange to a stable N-acylurea, terminating the desired reaction. The addition of reagents like 1-Hydroxybenzotriazole (HOBt) can suppress this side reaction.
Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints and characterization steps.
Protocol 1: Synthesis via Acid Chloride Acylation (Method A)
Materials:
-
3-Amino-4-methylbenzoic acid (1.0 eq)
-
Cyclopropanecarbonyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-amino-4-methylbenzoic acid (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.2 eq) to the suspension and stir until a clear solution is obtained.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acylation: Add cyclopropanecarbonyl chloride (1.1 eq) dropwise via syringe over 15 minutes. Causality Note: Slow addition is crucial to control the exotherm.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
-
Quenching & Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl, water, saturated sodium bicarbonate, and finally brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield a crude solid.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure product.
-
Characterization: Confirm product identity and purity by ¹H NMR, ¹³C NMR, and melting point analysis. A sharp melting point indicates high purity.[7]
Protocol 2: Synthesis via Direct Amide Coupling (Method B)
Materials:
-
3-Amino-4-methylbenzoic acid (1.0 eq)
-
Cyclopropanecarboxylic acid (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (0.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Water
Procedure:
-
Setup: To a round-bottom flask, add cyclopropanecarboxylic acid (1.1 eq), EDC (1.2 eq), HOBt (0.1 eq), and anhydrous DMF. Stir at room temperature for 30 minutes. Causality Note: This pre-activation step forms the reactive intermediate.
-
Amine Addition: Add 3-amino-4-methylbenzoic acid (1.0 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash several times with water to remove DMF and the water-soluble urea byproduct.
-
Purification: Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Final Purification: The crude product may require column chromatography or recrystallization to achieve high purity.
-
Characterization: Confirm product identity and purity as described in Protocol 1.
Conclusion and Recommendations
For the synthesis of this compound, the acid chloride-mediated acylation (Method A) stands out as the more robust, rapid, and cost-effective method. Its reproducibility is exceptionally high, provided that two key parameters are strictly controlled: the use of anhydrous conditions and precise temperature management during the addition of the acid chloride.
The direct amide coupling (Method B) is a viable alternative, particularly for small-scale syntheses where avoiding harsh reagents is a priority. However, researchers must be prepared for longer reaction times and potentially more involved purification steps to remove coupling agent byproducts.
Ultimately, the choice of method depends on the scale of the synthesis, available resources, and specific purity requirements. For process development and scale-up, optimizing the classical acid chloride approach offers the most reliable and economically favorable path to consistently producing high-quality this compound.
References
-
Smolecule. (2023, August 16). 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid. 8
-
Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Link
-
ChemicalBook. 3-Methoxy-4-methylbenzoic acid synthesis. 9
-
Chemchart. This compound (915923-66-9). 3
-
ChemicalBook. 4-Amino-3-methylbenzoic acid synthesis. 10
-
Ishihara, K. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Link
-
American Chemical Society. (n.d.). Amide bond formation in flow using water as reaction medium. 11
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Google Patents. (n.d.). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid. 12
-
National Institutes of Health. (n.d.). Amide Bond Activation of Biological Molecules. 13
-
ResearchGate. (n.d.). Recent developments in catalytic amide bond formation | Request PDF. 6
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A Head-to-Head Comparison of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid with its Parent Compounds: A Guide for Drug Discovery Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic combination of well-characterized pharmacophores is a cornerstone of rational drug design. This guide provides a comprehensive head-to-head comparison of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid , a novel compound, with its parent molecules: 3-amino-4-methylbenzoic acid and cyclopropanecarboxylic acid . The rationale for synthesizing this compound lies in the potential to synergize the advantageous properties of its precursors. 3-Amino-4-methylbenzoic acid is a key building block in the synthesis of the targeted cancer therapy, Nilotinib, suggesting its inherent utility in oncology.[1] Concurrently, the cyclopropyl moiety is a valued functional group in drug discovery, known for enhancing metabolic stability and potency.[2][3] This guide will delve into the chemical and biological rationale for this molecular hybridization and present a framework for the experimental validation of its potential benefits.
Chemical and Biological Profiles of the Parent Compounds
A thorough understanding of the parent compounds is essential to appreciate the potential of their derivative.
3-Amino-4-methylbenzoic acid: The Pharmaceutical Scaffolding
3-Amino-4-methylbenzoic acid (CAS 2458-12-0) is an aromatic amino acid that serves as a crucial intermediate in the synthesis of various pharmaceuticals.[4] Its bifunctional nature, possessing both an amine and a carboxylic acid group, allows for diverse chemical modifications.[1] Notably, it is a key precursor to Nilotinib, a highly effective tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.[1] Beyond its role as a synthetic intermediate, studies have suggested that derivatives of 3-amino-4-methylbenzoic acid may possess inherent antitumor and partial herbicidal properties.[1]
Cyclopropanecarboxylic Acid: The Potentiating Moiety
Cyclopropanecarboxylic acid (CAS 1759-53-1) is a small, strained carbocyclic compound. The unique electronic and conformational properties of the cyclopropane ring have made it a popular "bioisostere" in medicinal chemistry.[5] Its incorporation into drug candidates has been shown to confer a range of benefits, including:
-
Enhanced Metabolic Stability: The cyclopropane ring is resistant to many common metabolic pathways, leading to improved pharmacokinetic profiles.[2]
-
Increased Potency: The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, enhancing its binding affinity to target proteins.[2]
-
Diverse Biological Activities: Cyclopropane-containing compounds have demonstrated a wide array of biological effects, including anticancer, antibacterial, and antiviral activities.[5][6]
The Hybrid Compound: this compound
The target compound, this compound, is formed by the amide coupling of its two parent molecules. This molecular architecture is designed to leverage the pharmaceutical relevance of the 3-amino-4-methylbenzoic acid scaffold while incorporating the potentiating effects of the cyclopropyl group. The central hypothesis is that the resulting compound will exhibit improved biological activity and drug-like properties compared to its individual precursors.
Proposed Head-to-Head Experimental Comparison
To empirically validate the potential advantages of this compound, a series of head-to-head comparative experiments should be conducted. The following sections outline the recommended experimental workflows.
Synthesis of this compound
The synthesis of the target compound can be achieved through a standard amide coupling reaction.
Experimental Protocol: Amide Coupling
-
Dissolution: Dissolve 3-amino-4-methylbenzoic acid (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Activation: Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and an amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Addition of Acid Chloride: Slowly add cyclopropanecarbonyl chloride (1.1 equivalents) to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Filter the reaction mixture to remove any precipitated urea byproduct (if using DCC). Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Synthetic workflow for this compound.
Comparative Biological Evaluation
A series of in vitro assays should be performed to compare the biological activity of the target compound with its parent molecules.
1. Anticancer Activity Assessment
Given the role of 3-amino-4-methylbenzoic acid as a precursor to an anticancer drug, the primary investigation should focus on the antiproliferative activity of the new compound.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., K562 for chronic myeloid leukemia, and others for broader screening) in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, 3-amino-4-methylbenzoic acid, and cyclopropanecarboxylic acid for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the media and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound.
Caption: Workflow for the MTT cytotoxicity assay.
2. Metabolic Stability Assessment
The inclusion of the cyclopropyl group is hypothesized to enhance metabolic stability. This can be tested using an in vitro liver microsomal stability assay.
Experimental Protocol: Liver Microsomal Stability Assay
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (human, rat), NADPH, and the test compounds (this compound and 3-amino-4-methylbenzoic acid) in a phosphate buffer.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) for each compound.
Expected Outcomes and Data Summary
The following tables summarize the hypothetical, expected outcomes of the comparative experiments, based on established structure-activity relationships.[7]
Table 1: Physicochemical Properties
| Property | 3-Amino-4-methylbenzoic acid | Cyclopropanecarboxylic acid | This compound |
| Molecular Formula | C₈H₉NO₂ | C₄H₆O₂ | C₁₂H₁₃NO₃ |
| Molecular Weight | 151.16 g/mol | 86.09 g/mol | 219.24 g/mol |
| Predicted LogP | 1.5 | 0.5 | 2.5 |
| Predicted Solubility | Moderate | High | Low |
Table 2: Hypothetical Biological Activity Data
| Assay | 3-Amino-4-methylbenzoic acid | Cyclopropanecarboxylic acid | This compound |
| Anticancer IC50 (K562 cells) | >100 µM | >100 µM | 10-50 µM |
| Metabolic Stability (t1/2 in HLM) | < 30 min | N/A | > 60 min |
Conclusion
The synthesis and evaluation of this compound represents a logical step in the exploration of novel therapeutic agents. By combining a known pharmaceutical scaffold with a moiety known to enhance drug-like properties, there is a strong rationale for anticipating improved biological activity and metabolic stability. The experimental framework outlined in this guide provides a clear path for the empirical validation of this hypothesis. The anticipated results, if confirmed, would establish this compound as a promising lead compound for further preclinical development, particularly in the realm of oncology. This guide serves as a foundational document for researchers and drug development professionals seeking to explore the potential of this and similar rationally designed hybrid molecules.
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A Guide to the Patent Landscape and Novelty Assessment of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Novelty in Drug Discovery
In the realm of pharmaceutical research and development, establishing the novelty of a molecule is the foundational step for securing intellectual property rights. A novel chemical entity (NCE) that is also non-obvious and useful can be patented, providing a period of market exclusivity essential for recouping the substantial investment required for drug development. The molecule in focus, 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid, belongs to the substituted benzamide class of compounds, a scaffold known for a wide range of biological activities.[1][2][3] This guide delves into the existing patent landscape to assess whether this specific structural configuration has been previously disclosed.
Assessing the Patent Landscape: A Search for Prior Art
A comprehensive search of major patent databases is the primary method for determining the novelty of a chemical structure.[4] The assessment for this compound involved searching for the exact structure, as well as broader searches for related substituted benzamides and derivatives of 3-amino-4-methylbenzoic acid.
Our investigation of patent literature did not reveal any patents explicitly claiming the compound this compound. The search did, however, identify patents for structurally related molecules, which are crucial for understanding the broader context of innovation in this chemical space.
Key Findings from the Patent Search:
-
Intermediates in Synthesis: Several patents describe the synthesis and use of 3-amino-4-methylbenzoic acid as a key intermediate for the preparation of more complex molecules, such as the tyrosine kinase inhibitor Nilotinib.[5][6] These patents protect the process of making the final active pharmaceutical ingredient, but not necessarily all the intermediates.
-
Structurally Related, but Distinct, Molecules: A patent was identified for 2-[(Cyclopropylcarbonyl)amino]-5-[methyl(pyridin-3-ylmethyl)amino]benzoic acid.[7] While this compound shares the cyclopropylcarbonylamino and benzoic acid moieties, the substitution pattern on the benzene ring and the nature of the other substituent are different.
-
Broad Markush Claims: The pharmaceutical patent landscape includes patents with broad "Markush" claims that encompass a generic chemical structure with variable substituents.[2] While our specific molecule was not explicitly mentioned, a thorough freedom-to-operate search would require a detailed analysis of the Markush structures in relevant patents to ensure it does not fall within their scope.
-
General Disclosures of Substituted Benzamides: Patents exist that claim large classes of substituted benzamides for various therapeutic applications.[1][3] However, the novelty of a specific compound is generally maintained if it is not individually disclosed or is part of a selection from a broader, previously disclosed class that demonstrates an unexpected property.[8][9]
The following diagram illustrates the workflow for a preliminary patent novelty assessment.
Caption: Workflow for Preliminary Patent Novelty Assessment.
Comparative Analysis with Patented Alternatives
To contextualize the potential novelty and utility of this compound, it is instructive to compare its structural features with those of patented compounds in the same chemical class.
| Compound | Key Structural Features | Patented Application/Context | Reference |
| This compound | - Cyclopropylcarbonylamino at C3- Methyl at C4- Carboxylic acid at C1 | (Hypothetical) Potential as a novel therapeutic agent. | N/A |
| 4-Methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid | - Pyrimidinylamino at C3- Methyl at C4- Carboxylic acid at C1 | Intermediate in the synthesis of Nilotinib, a tyrosine kinase inhibitor. | [5][6] |
| 2-[(Cyclopropylcarbonyl)amino]-5-[methyl(pyridin-3-ylmethyl)amino]benzoic acid | - Cyclopropylcarbonylamino at C2- Substituted amino at C5- Carboxylic acid at C1 | Patented as a distinct chemical entity. | [7] |
| Generic Substituted Benzamides | - General benzamide core- Wide range of substituents at various positions | Claimed for diverse pharmacological properties, including effects on gastric motility. | [1] |
This comparative analysis highlights that while the core moieties (benzoic acid, cyclopropylcarbonylamino) are known in the patent literature, their specific arrangement in this compound appears to be unique. The difference in the substitution pattern on the benzene ring is a critical factor in determining novelty.
Experimental Protocols for Comparative Evaluation
To build a case for the patentability of a new compound, it is not enough for it to be novel; it must also demonstrate non-obviousness and utility. This often involves showing that the new compound has unexpected or superior properties compared to structurally similar compounds in the prior art. Below are example experimental protocols that could be used to generate such comparative data.
Synthesis and Characterization
Objective: To establish a reliable synthetic route for this compound and to characterize the final product.
Protocol:
-
Starting Material: Begin with commercially available 3-amino-4-methylbenzoic acid.
-
Acylation Reaction: Dissolve 3-amino-4-methylbenzoic acid in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) with a non-nucleophilic base (e.g., triethylamine).
-
Cool the mixture in an ice bath.
-
Add cyclopropanecarbonyl chloride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water. Acidify the aqueous layer to precipitate the product. Filter the solid and wash with water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
The following diagram outlines the key steps in the proposed synthesis.
Caption: Proposed Synthetic Workflow.
Comparative Solubility and Stability Assays
Objective: To compare the physicochemical properties of this compound with a structurally related compound from the prior art.
Protocol:
-
Kinetic Solubility: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Add aliquots to a phosphate-buffered saline (PBS) solution at pH 7.4. Measure the turbidity of the resulting solutions using nephelometry to determine the kinetic solubility.
-
Thermodynamic Solubility: Add an excess of the solid compound to PBS (pH 7.4). Shake the mixture at a constant temperature for 24 hours. Centrifuge the samples, and determine the concentration of the dissolved compound in the supernatant by high-performance liquid chromatography (HPLC).
-
Chemical Stability: Incubate the compounds in solutions of varying pH (e.g., pH 2, 7.4, and 9) at 37°C for 48 hours. Analyze the samples at different time points by HPLC to determine the percentage of the compound remaining.
Conclusion
Based on a thorough review of the current patent literature, This compound appears to be a novel chemical entity. No patents explicitly disclosing this specific structure were found. The novelty is further supported by the unique substitution pattern on the benzoic acid ring compared to structurally related patented compounds.
For researchers and drug development professionals, this initial assessment is promising. However, to build a robust intellectual property position, it is imperative to:
-
Conduct a professional freedom-to-operate search to rule out any potential infringement on broad Markush claims.
-
Synthesize the compound and generate experimental data demonstrating its utility and any unexpected or superior properties compared to the prior art.
This guide provides a foundational understanding of the patent landscape surrounding this molecule and outlines the necessary steps to further evaluate its potential as a patentable new chemical entity.
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- CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents.
- WO 2015/087343 A2 - An improved process for the preparation of nilotinib and its pharmaceutically acceptable salts.
- EP0036269A1 - Substituted benzamides - Google Patents.
-
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid
A Comprehensive Protocol for Ensuring Laboratory Safety and Environmental Compliance
In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid, a bespoke building block in medicinal chemistry, requires meticulous management throughout its lifecycle, including its final disposal. This guide, authored from the perspective of a Senior Application Scientist, provides a procedural framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
The Imperative of a Safety-First Approach: Hazard Assessment
Before any handling or disposal of this compound, a thorough hazard assessment is paramount. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, the principles of chemical safety dictate that it be treated as a hazardous substance until proven otherwise.
Key Hazard Considerations:
-
Chemical Class Analogy: As a derivative of benzoic acid and an amide, it is prudent to assume potential for skin and eye irritation.
-
Reactivity: Avoid contact with strong oxidizing agents and strong bases, as these could initiate exothermic or otherwise hazardous reactions.
-
Environmental Persistence: The environmental fate of this compound is not well-documented. Therefore, disposal methods must prevent its release into waterways or the general environment.[1]
The Occupational Safety and Health Administration (OSHA) mandates that employers must have labels and safety data sheets for hazardous chemicals and train their workers to handle them appropriately.[2] If an SDS is available from the manufacturer, it must be consulted as the primary source of safety information.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemically resistant nitrile or butyl gloves | To prevent dermal absorption and irritation. |
| Eye Protection | Safety goggles with side shields or a face shield | To protect against accidental splashes. |
| Body Protection | A long-sleeved laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Work in a certified chemical fume hood | To prevent inhalation of any fine powders or aerosols, especially during weighing and transfer steps. |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must follow a clear and systematic procedure to ensure safety and regulatory compliance. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[1][4]
Caption: A workflow diagram illustrating the proper disposal of this compound.
Detailed Procedural Steps:
-
Container Selection and Labeling:
-
Select a waste container that is in good condition, free of leaks or cracks, and has a tightly fitting lid.[5][6] The container material must be compatible with the chemical.
-
Affix a "Hazardous Waste" label to the container.[7] The label must include the full chemical name: "this compound" and any known hazards.[4]
-
-
Waste Accumulation:
-
Storage:
-
Empty Container Decontamination:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[4]
-
The rinsate from this process is also considered hazardous waste and must be collected in the designated waste container.[4] After triple-rinsing, the container can typically be disposed of in the regular trash, with the label defaced.[9]
-
-
Professional Disposal:
-
The final disposal of the hazardous waste must be conducted by a licensed and reputable hazardous waste management company.
-
A hazardous waste manifest is required to track the waste from its point of generation to its final disposal facility.[10]
-
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, a swift and informed response is critical.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Control and Contain: If the spill is small and you are trained to do so, use a chemical spill kit with appropriate absorbent materials to contain the spill.
-
Clean-Up: Collect the absorbed material and place it in the designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
Exposure Protocols:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air.
In all cases of exposure, seek immediate medical attention and have the chemical's safety information available.
Regulatory Framework: Adherence to the Law
The disposal of chemical waste is strictly regulated by federal and state agencies.
-
Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave."
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard requires that employees are informed of the hazards of chemicals in their workplace.[11]
Academic laboratories may be subject to specific regulations, such as Subpart K of the RCRA, which provides alternative, flexible standards for managing hazardous waste in these settings.[12]
By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of this compound, upholding their commitment to a culture of safety and environmental stewardship.
References
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Chemical Hazards and Toxic Substances - Overview . Occupational Safety and Health Administration. [Link]
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Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. [Link]
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HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK . Lehigh University Campus Safety Division. [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]
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PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . EPFL. [Link]
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Navigating the Unknown: A Practical Guide to Personal Protective Equipment for 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid
For the diligent researcher, scientist, or drug development professional, the introduction of a novel compound into the laboratory workflow represents both the frontier of discovery and a call for heightened safety vigilance. This guide provides essential, immediate safety and logistical information for handling 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid (CAS No. 915923-66-9). In the absence of a comprehensive public Safety Data Sheet (SDS), this document is built upon the precautionary principle, deriving its recommendations from the compound's chemical structure, established laboratory safety standards, and a deep understanding of risk mitigation when dealing with compounds of unknown toxicological profiles.
Hazard Analysis: An Expert Assessment
At its core, this compound is an aromatic carboxylic acid. This classification immediately informs our initial safety assessment. Carboxylic acids can be irritants to the skin and eyes, and respiratory tract if inhaled as a dust. The aromatic amine-like amide linkage warrants caution, as such functionalities can sometimes be associated with skin sensitization.
Given the lack of specific toxicity data, we must treat this compound with a degree of caution appropriate for any new chemical entity (NCE) in a research and development setting. The primary routes of potential exposure are inhalation of the powder, dermal (skin) contact, and ocular (eye) contact.
Table 1: Inferred Hazard Identification and Precautionary Actions
| Identifier | Information | Inferred Potential Hazards & Rationale |
| Chemical Name | This compound | Solid Powder: Potential for aerosolization during handling, leading to respiratory tract irritation. |
| CAS Number | 915923-66-9 | Aromatic Carboxylic Acid: Potential for skin and eye irritation or corrosion, based on the known properties of this functional group. |
| Molecular Formula | C12H13NO3 | Amide Linkage: Potential for skin sensitization upon repeated contact, a known risk for some aromatic amides. |
| Toxicology Data | Not readily available | Precautionary Principle: Assume the compound is hazardous until proven otherwise. Implement controls to minimize all potential routes of exposure. |
The Hierarchy of Controls: A Foundational Safety Strategy
Personal Protective Equipment (PPE) is the final, crucial barrier between a researcher and a potential hazard. However, it is most effective when integrated into a broader safety framework known as the Hierarchy of Controls. This strategy prioritizes the most effective control measures first.
Caption: The Hierarchy of Controls prioritizes safety measures, with PPE as the final line of defense.
For handling this compound, the most critical controls are:
-
Engineering Controls: Always handle the solid compound within a certified chemical fume hood to prevent inhalation of dust.
-
Administrative Controls: Develop a Standard Operating Procedure (SOP) for handling this compound. Ensure all personnel are trained on the SOP and the potential hazards.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all procedures involving this compound. This protocol is designed to protect against all primary routes of exposure.
Respiratory Protection
-
Primary Control: A properly functioning chemical fume hood is the primary method of respiratory protection and is sufficient for handling milligram to gram quantities of the solid.
-
Secondary Control: When weighing the powder, even within a fume hood, wearing a NIOSH-approved N95 respirator is a recommended best practice to prevent inhalation of any fine particulates that may escape immediate capture by the hood's airflow.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[1]
-
Recommended Practice: For any procedure involving liquids or the potential for splashes (e.g., dissolving the compound, extractions), chemical splash goggles should be worn.
-
High-Risk Operations: When handling larger quantities (>10g) or performing vigorous reactions, a face shield worn over chemical splash goggles provides the highest level of protection against splashes.[1][2]
Hand Protection
Selection of the correct glove material is critical and depends on the solvent being used. Nitrile gloves are a common and appropriate choice for protection against incidental contact with solid chemicals and many common laboratory solvents.[2]
-
For Handling Solids: A single pair of standard nitrile laboratory gloves (minimum 4-5 mil thickness) is sufficient. Always inspect gloves for tears or pinholes before use.
-
For Handling Solutions: The choice of glove must be compatible with the solvent. Double-gloving (wearing two pairs of nitrile gloves) is strongly recommended when working with solutions to provide an extra layer of protection against undetected leaks. If a glove is contaminated, remove it immediately, wash your hands, and don a new pair.
Table 2: General Solvent and Glove Compatibility
| Solvent Class | Example Solvents | Recommended Glove Type (for splash protection) | Rating |
| Alcohols | Methanol, Ethanol, Isopropanol | Nitrile, Neoprene | Good to Very Good[3] |
| Ketones | Acetone, Methyl Ethyl Ketone | Butyl, Viton® (Nitrile is Poor)[3] | Poor (Nitrile) |
| Aromatic Hydrocarbons | Toluene, Xylene | Viton®, Polyvinyl Alcohol (PVA) (Nitrile is Poor)[3] | Poor (Nitrile) |
| Halogenated Solvents | Dichloromethane, Chloroform | Viton®, Polyvinyl Alcohol (PVA) (Nitrile is Poor) | Poor (Nitrile) |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Butyl, Viton® (Nitrile is Poor) | Poor (Nitrile) |
| Esters | Ethyl Acetate | Butyl, Neoprene (Nitrile is Fair to Poor)[3] | Fair to Poor (Nitrile) |
Note: This chart is for general guidance. Always consult the glove manufacturer's specific chemical resistance data for the gloves you are using.
Body Protection
-
A flame-resistant (FR) or standard cotton laboratory coat must be worn at all times. Ensure the coat is fully buttoned with sleeves rolled down.
-
Long pants and closed-toe shoes are mandatory personal attire in any laboratory where chemicals are handled.[1]
Operational and Disposal Plans
A self-validating protocol ensures safety at every step, from preparation to disposal.
Step-by-Step Handling Procedure
Caption: A logical workflow for safely handling the compound, from preparation to completion.
Spill Procedures
-
Minor Spill (Solid): If a small amount of solid is spilled inside a fume hood, gently wipe it up with a damp paper towel and place it in the chemical waste container.
-
Major Spill: In the event of a larger spill, evacuate the immediate area. Alert your supervisor and follow your institution's emergency procedures. Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan
As a non-hazardous classification cannot be definitively assigned, all waste must be handled as chemical waste.
-
Solid Waste: All disposable materials contaminated with the compound (e.g., weigh boats, contaminated gloves, paper towels) must be placed in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Solutions containing the compound and any solvent rinses must be collected in a compatible, sealed container for liquid chemical waste. Do not pour any solutions down the drain. All waste containers must be properly labeled with the full chemical name of all constituents.[4]
By adhering to this comprehensive guide, researchers can confidently handle this compound, upholding the highest standards of laboratory safety while advancing their scientific objectives.
References
-
Personal Protective Equipment Requirements for Laboratories. University of California, Santa Barbara - Environmental Health and Safety. Available at: [Link]
-
OSHA's PPE Laboratory Standards. Clarion Safety Systems. Available at: [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Available at: [Link]
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH). Available at: [Link]
-
Personal Protective Equipment (PPE) Toolkit. Centers for Disease Control and Prevention (CDC). Available at: [Link]
-
Chemical Resistance Reference Chart. Medicom. Available at: [Link]
-
Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania - EHRS. Available at: [Link]
-
Glove Compatibility. CP Lab Safety. Available at: [Link]
-
OSHA Glove Selection Chart. University of California, Santa Barbara - Environmental Health and Safety. Available at: [Link]
-
Gloves Chemical Resistance Chart. Gloves By Web. Available at: [Link]
-
Chemical Waste. University of Maryland - Environmental Safety, Sustainability and Risk. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

